molecular formula C8H9ClN2O B595842 2-Chloro-5-(cyclopropylmethoxy)pyrimidine CAS No. 169677-66-1

2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Cat. No.: B595842
CAS No.: 169677-66-1
M. Wt: 184.623
InChI Key: ILLJCQSVKGFRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chloropyrimidine core and a cyclopropylmethoxy side chain, makes it a versatile intermediate for constructing more complex, bioactive molecules. The chloropyrimidine group is a key reactive site, allowing for further functionalization via cross-coupling reactions and nucleophilic substitutions, which is crucial for creating targeted molecular libraries . The cyclopropyl group is a common motif in drug design, often used to fine-tune properties like metabolic stability, potency, and conformation . This compound serves as a key building block in the synthesis of potential therapeutic agents. Research into protease inhibitors, for instance, often utilizes such pyrimidine-based structures to develop compounds that can bind to enzyme active sites, as seen in studies targeting the main protease (Mpro) of viruses like SARS-CoV-2 . Furthermore, its application extends to the development of kinase inhibitors, where the pyrazolopyrimidine core mimics nitrogenous bases and serves as a scaffold for ATP-competitive inhibitors . The primary value of this compound lies in its ability to serve as a core structural unit for generating diverse analogs, enabling researchers to explore structure-activity relationships and optimize lead compounds for activity and selectivity against various disease targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-3-7(4-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLJCQSVKGFRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702688
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-66-1
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169677-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(cyclopropylmethoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a heterocyclic building block of increasing importance in medicinal chemistry. The document elucidates the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its chemical reactivity and explores its potential applications as a scaffold in the design and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in interactions with aromatic amino acid residues in protein binding pockets.[2] Furthermore, the pyrimidine core is metabolically stable and offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific, yet highly valuable derivative: This compound . This molecule combines the established utility of the pyrimidine core with the unique structural and electronic features of a chloro substituent at the 2-position and a cyclopropylmethoxy group at the 5-position. The chloro group serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions, while the cyclopropylmethoxy moiety can influence solubility, metabolic stability, and binding interactions.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 169677-66-1[4]
Molecular Formula C₈H₉ClN₂O[4]
Molecular Weight 184.63 g/mol [4]
Appearance White to off-white solid[3]
Storage Inert atmosphere, 2-8°C[3]
SMILES Clc1ncc(OCC2CC2)cn1[5]
InChI Key ILLJCQSVKGFRHZ-UHFFFAOYSA-N[3]

The molecular structure of this compound is characterized by a central pyrimidine ring. A chlorine atom is attached to the C2 position, and a cyclopropylmethoxy group is linked to the C5 position via an ether bond. The cyclopropyl group, with its strained three-membered ring, introduces a degree of conformational rigidity and can influence the overall shape and lipophilicity of the molecule.

Synthesis of this compound

A practical and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloro-5-methoxypyrimidine. This synthetic strategy involves a demethylation reaction followed by a Williamson ether synthesis.

Synthesis Pathway Overview

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Williamson Ether Synthesis A 2-Chloro-5-methoxypyrimidine B 2-Chloro-5-hydroxypyrimidine A->B  Hydrobromic Acid (HBr) / Acetic Acid   C 2-Chloro-5-hydroxypyrimidine E This compound C->E  Base (e.g., K₂CO₃) / Solvent (e.g., DMF)   D Cyclopropylmethyl bromide D->E  Base (e.g., K₂CO₃) / Solvent (e.g., DMF)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This procedure is adapted from a known method for the demethylation of 2-chloro-5-methoxypyrimidine.[5]

Protocol:

  • To a solution of 2-chloro-5-methoxypyrimidine (1.0 eq) in acetic acid, add a 48% aqueous solution of hydrobromic acid (excess).[5]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-hydroxypyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Hydrobromic acid is a strong acid capable of cleaving the methyl ether without affecting the chloro-pyrimidine core. Acetic acid serves as a suitable solvent for both the starting material and the reagent.

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the demethylation reaction.

  • The aqueous workup with sodium bicarbonate is crucial to remove the acidic reagents and byproducts.

This step employs the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7]

Protocol:

  • To a solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Stir the mixture at room temperature for a short period to allow for the formation of the corresponding alkoxide.

  • Add cyclopropylmethyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices:

  • A polar aprotic solvent like DMF is chosen because it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the resulting alkoxide.

  • Potassium carbonate is a sufficiently strong base to deprotonate the hydroxyl group of 2-chloro-5-hydroxypyrimidine to form the nucleophilic alkoxide.

  • Cyclopropylmethyl bromide is a primary alkyl halide, which is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing the potential for competing elimination reactions.[6]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyrimidine ring. This makes the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) .[8][9]

Reactivity at the C2 Position

G A This compound C 2-Substituted-5-(cyclopropylmethoxy)pyrimidine A->C  Base / Solvent   B Nucleophile (Nu-H)

Caption: General scheme for nucleophilic substitution at the C2 position.

The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a medicinal chemistry building block, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).

Application as a Scaffold for Kinase Inhibitors

A significant application of 2-chloro-5-substituted pyrimidines is in the development of kinase inhibitors.[2] Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase active site through hydrogen bonding. The 2-amino-pyrimidine scaffold is a well-established motif for this purpose.

By reacting this compound with various amines, a library of 2-amino-5-(cyclopropylmethoxy)pyrimidine derivatives can be synthesized. These compounds can then be screened for their ability to inhibit specific kinases implicated in diseases such as cancer and inflammatory disorders.[10][11] The cyclopropylmethoxy group at the 5-position can project into a hydrophobic pocket of the kinase active site, potentially enhancing binding affinity and selectivity.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro group towards nucleophilic substitution make it an attractive starting material for the preparation of diverse libraries of compounds. The inherent drug-like properties of the pyrimidine scaffold, combined with the unique features of the cyclopropylmethoxy moiety, position this compound as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a solid foundation for researchers to understand and utilize this compound in their drug discovery endeavors.

References

  • Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • LinkedIn. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ChemUniverse. (n.d.). This compound.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • ACS Publications. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • PubMed. (2017). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidine.
  • PubMed. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke.
  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • PubMed Central. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I).
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Spectroscopic Profile of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine (Molecular Formula: C8H9ClN2O, Molecular Weight: 184.63 g/mol ) presents several key features that are reflected in its spectroscopic data. The pyrimidine ring is an aromatic system with two nitrogen atoms, which influences the electronic environment of the ring protons and carbons. The chlorine atom at the 2-position and the cyclopropylmethoxy group at the 5-position are the main substituents that determine the chemical shifts and coupling patterns observed in the NMR spectra. The ether linkage and the cyclopropyl group will also give rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s2HH-4, H-6
3.90d2H-O-CH₂-
1.30m1H-CH-(cyclopropyl)
0.65m2Hcyclopropyl-CH₂
0.40m2Hcyclopropyl-CH₂
Interpretation of the Predicted ¹H NMR Spectrum
  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the free rotation of the cyclopropylmethoxy group, leading to a singlet at approximately 8.35 ppm. The downfield shift is characteristic of protons attached to an electron-deficient aromatic ring.

  • Oxymethylene Protons (-O-CH₂-): The two protons of the methylene group attached to the oxygen atom are predicted to appear as a doublet around 3.90 ppm, coupled to the methine proton of the cyclopropyl group.

  • Cyclopropyl Protons: The cyclopropyl group protons will exhibit a more complex pattern in the upfield region of the spectrum. The methine proton is expected to be a multiplet around 1.30 ppm. The two sets of non-equivalent methylene protons on the cyclopropyl ring are predicted to appear as multiplets around 0.65 ppm and 0.40 ppm.

Caption: Predicted ¹H NMR chemical shift assignments.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.[4]

    • Acquisition Time (aq): 3-4 seconds.[4]

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
161.5C-2
158.0C-4, C-6
145.0C-5
72.0-O-CH₂-
11.0-CH-(cyclopropyl)
4.0cyclopropyl-CH₂
Interpretation of the Predicted ¹³C NMR Spectrum
  • Pyrimidine Carbons: The carbon atom attached to the chlorine (C-2) is expected to be the most downfield of the pyrimidine carbons, around 161.5 ppm. The two equivalent carbons C-4 and C-6 are predicted to resonate at approximately 158.0 ppm. The carbon bearing the cyclopropylmethoxy group (C-5) is expected around 145.0 ppm.

  • Aliphatic Carbons: The methylene carbon of the ether linkage (-O-CH₂-) is predicted to appear around 72.0 ppm. The cyclopropyl carbons are expected in the upfield region, with the methine carbon at about 11.0 ppm and the methylene carbons at approximately 4.0 ppm.[5]

Caption: Predicted ¹³C NMR chemical shift assignments.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 15-50 mg in 0.6-0.7 mL of CDCl₃.[2]

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.[6]

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic and cyclopropyl)
2950-2850MediumC-H stretching (aliphatic)
1600-1550StrongC=N and C=C stretching (pyrimidine ring)
1250-1200StrongC-O-C stretching (asymmetric)
1050-1000StrongC-O-C stretching (symmetric)
800-750StrongC-Cl stretching
Interpretation of the Predicted IR Spectrum
  • C-H Stretching: The spectrum is expected to show medium intensity bands in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group. Aliphatic C-H stretching from the methylene and cyclopropyl groups will appear in the 2950-2850 cm⁻¹ range.

  • Ring Vibrations: Strong absorptions between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations of the pyrimidine ring.[7]

  • C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are predicted to give rise to strong bands in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

  • C-Cl Stretching: A strong band in the 800-750 cm⁻¹ region is expected for the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[8][9]

    • ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[8][10]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
184/186100/33[M]⁺, [M+2]⁺ (Molecular ion)
14940[M - Cl]⁺
12960[M - C₃H₅O]⁺
5580[C₃H₅O]⁺ or [C₄H₅]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 184. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 186 with approximately one-third the intensity of the molecular ion peak should be observed, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: Under electron ionization (EI) conditions, the molecule is expected to fragment.[11][12][13] Key fragment ions would likely arise from:

    • Loss of a chlorine radical to give a fragment at m/z 149.

    • Cleavage of the ether bond, leading to the loss of a cyclopropylmethoxy radical (C₄H₇O•) to give a fragment at m/z 129, or the formation of a cyclopropylmethoxymethyl cation at m/z 71 (less likely to be a major peak).

    • A prominent peak at m/z 55 could correspond to the cyclopropylmethyl cation ([C₄H₇]⁺) or the cyclopropylcarbonyl cation ([C₃H₅CO]⁺) if rearrangement occurs.

fragmentation M [C8H9ClN2O]⁺ m/z 184/186 F1 [C8H9N2O]⁺ m/z 149 M->F1 - Cl• F2 [C4H2ClN2]⁺ m/z 129 M->F2 - C4H7O• F3 [C4H7O]⁺ m/z 71 M->F3 - C4H2ClN2•

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating a reproducible fragmentation pattern.[11][14]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive and reliable framework for the structural characterization of this molecule. The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the substituted pyrimidine ring and the cyclopropylmethoxy group. The IR spectrum will be dominated by absorptions from the aromatic ring, the ether linkage, and the C-Cl bond. Mass spectrometry should clearly indicate the molecular weight and the presence of a chlorine atom through the isotopic pattern of the molecular ion. This technical guide, with its detailed interpretation and experimental protocols, serves as a valuable resource for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

References

  • MestReNova, ChemDraw, NMRShiftDB and ACD Workbook Suite. (n.d.). NMR Predictor Software.
  • Bruker Corporation. (2023).
  • ACD/Labs. (n.d.). NMR Prediction Tools.
  • Kwan, E. E., & Liu, Y. (2020). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
  • Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry.
  • CAS. (n.d.).
  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research.
  • Patiny, L. (n.d.).
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • UTHSCSA. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Drawell. (n.d.).
  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
  • Martin, G. E., & Williams, A. J. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry.
  • Miller, A.-F. (2010). Running ¹³C spectra.
  • University of Minnesota Twin Cities. (n.d.).
  • Springer Nature. (n.d.). Practical Guidelines for ¹³C-Based NMR Metabolomics.
  • Chemistry LibreTexts. (2022).
  • Pharmaguideline. (n.d.).
  • Creative Proteomics. (n.d.).
  • Emory University. (n.d.).
  • ResearchGate. (n.d.). Experimental ¹³C NMR spectrum of 2-Cl-6-MA.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • SlideShare. (n.d.).
  • National Institutes of Health. (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022). IR Spectroscopy.
  • NIST. (n.d.). Pyrimidine, 2-chloro-.
  • Srivastava, S. L., Prasad, M., & Singh, R. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.
  • PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines).
  • ResearchGate. (n.d.). Calculated vs. experimental IR spectrum of pyrimidine in CS₂ solution.
  • ACD/Labs. (n.d.).
  • PubMed. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • ResearchG
  • CASPRE. (n.d.). ¹³C NMR Predictor.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

"2-Chloro-5-(cyclopropylmethoxy)pyrimidine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Chemical Profile and Significance

This compound (CAS No: 169677-66-1) is a substituted pyrimidine derivative. Such compounds are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for targeted therapeutics. The reactivity of the chloro-substituent at the 2-position makes it a versatile handle for nucleophilic substitution reactions, while the cyclopropylmethoxy group at the 5-position modulates solubility, metabolic stability, and target-binding affinity of the final active pharmaceutical ingredients (APIs).

Given its role as a key starting material, maintaining its chemical purity and stability is paramount to ensuring the reproducibility of synthetic outcomes and the quality of downstream products.

Caption: Chemical Structure of this compound.

Key Chemical Properties

A summary of the essential physical and chemical properties is provided below for quick reference.

PropertyValueSource
CAS Number 169677-66-1[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.63 g/mol [1]
Appearance Solid (Typical)
Purity ≥97% (Typical)[1]
SMILES C1CC1COC2=CN=C(N=C2)ClN/A

Core Stability Assessment: Causality and Degradation

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, and potential sensitivity to atmospheric conditions. While specific degradation studies on this exact molecule are not widely published, its reactivity can be expertly inferred from the behavior of analogous 2-chloropyrimidine structures.

Susceptibility to Hydrolysis

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom at the 2-position highly electrophilic. This renders the C-Cl bond susceptible to cleavage by nucleophiles. The most common nucleophile in a laboratory or storage environment is water.

  • Mechanism: In the presence of moisture, the chloro group can be displaced by a hydroxyl group, leading to the formation of 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one. This impurity can interfere with subsequent synthetic steps, reduce yield, and introduce purification challenges. The hygroscopic nature of similar pyrimidine compounds underscores the importance of protection from moisture[2].

DegradationPathway start This compound intermediate Presence of Water (H₂O) (Moisture/Humidity) start->intermediate Exposure product 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one (Degradation Product) intermediate->product Hydrolysis hcl HCl (Byproduct) product->hcl Releases

Caption: Primary hydrolytic degradation pathway for the compound.

Incompatible Materials and Conditions

To prevent unintended reactions and preserve purity, the compound should not be stored in proximity to:

  • Strong Oxidizing Agents: These can react with the pyrimidine ring or the ether linkage[2][3].

  • Strong Bases and Acids: Can catalyze degradation or react with the molecule[2][3].

  • Excess Heat and Open Flames: While stable under normal conditions, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl)[2][3].

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is a self-validating system for ensuring the compound's integrity over time. The following recommendations are based on supplier data sheets and established best practices for handling reactive chemical intermediates.

Long-Term Storage Protocol (Self-Validating)

For storage exceeding one month, the following conditions are mandatory to minimize degradation.

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows kinetic degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.
Container Tightly sealed, amber glass vial or bottlePrevents moisture ingress and protects from light, which can catalyze degradation.[4][5]
Location Dry, well-ventilated, and designated chemical storage areaEnsures a stable external environment and compliance with safety standards.[4][5]

Step-by-Step Long-Term Storage Workflow:

  • Procurement: Upon receipt, visually inspect the container seal for integrity.

  • Inerting: If the compound is to be aliquoted or the original seal is broken, perform all manipulations inside a glovebox or under a positive pressure stream of inert gas.

  • Sealing: Use containers with high-quality, chemically resistant caps (e.g., PTFE-lined). For added protection, wrap the cap-bottle interface with parafilm.

  • Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

  • Placement: Place the sealed container in a refrigerator or cold room maintained at 2-8°C.

StorageWorkflow receive Receive Compound inspect Inspect Seal Integrity receive->inspect ok Seal Intact inspect->ok Yes repackage Aliquot or Repackage Under Inert Atmosphere inspect->repackage No/Broken seal Tightly Seal Container (PTFE-lined cap + Parafilm) ok->seal repackage->seal label Label with Full Details seal->label store Store at 2-8°C in Designated Location label->store

Caption: Workflow for receiving and storing the chemical compound.

Handling and Personal Protective Equipment (PPE)

Safe handling is essential due to the compound's potential hazards. Analogous chlorinated pyrimidines are classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[6].

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[4][6].

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[5].

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and wash hands thoroughly after handling[3][6].

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter[5][7].

Summary and Conclusion

The stability of This compound is intrinsically linked to its chemical structure, making it vulnerable to hydrolytic degradation. The integrity of this key synthetic intermediate is best preserved by strict adherence to storage conditions of 2-8°C under an inert atmosphere in a tightly sealed container. By implementing the protocols outlined in this guide, researchers can mitigate the risks of degradation, ensure the quality and reproducibility of their experimental results, and maintain a safe laboratory environment.

References

  • ChemUniverse. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Purity and Characterization of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a substituted pyrimidine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a reactive chloropyrimidine core and a flexible cyclopropylmethoxy side chain, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. As with any synthetic intermediate destined for pharmaceutical development, rigorous assessment of its purity and unambiguous confirmation of its chemical structure are paramount. This guide provides a comprehensive overview of the analytical methodologies required to ensure the quality and integrity of this compound, intended for researchers, scientists, and drug development professionals.

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its ability to mimic the endogenous nucleobases and interact with a wide array of biological targets.[1][2] The chloro-substituent at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions.[3] The 5-(cyclopropylmethoxy) group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic profile.

This document outlines robust analytical workflows for the determination of purity by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and for structural elucidation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing a high degree of confidence in the analytical results.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is a critical step in its application as a synthetic intermediate. The presence of impurities, even in trace amounts, can have a significant impact on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). A combination of chromatographic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of moderately polar organic molecules like this compound. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design:

A C18 column is selected as the stationary phase due to its broad applicability and excellent resolving power for a wide range of organic compounds. The mobile phase, consisting of a mixture of acetonitrile and water, provides a suitable polarity gradient for the elution of the target compound and potential impurities. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile. UV detection is chosen based on the presence of the UV-active pyrimidine ring.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A typical acceptance criterion for an intermediate of this nature is a purity of ≥97%.[4]

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Purity Purity Calculate->Purity Purity Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a complementary technique to HPLC for purity assessment, particularly for volatile impurities that may not be well-retained or detected by HPLC. It separates compounds based on their volatility and then detects them based on their mass-to-charge ratio.

Rationale for Method Design:

A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability in separating a wide range of organic compounds. The temperature program is designed to ensure the elution of the target compound and any volatile impurities within a reasonable timeframe. Electron ionization (EI) is used to generate characteristic fragmentation patterns that can aid in the identification of unknown impurities.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Data Interpretation: The total ion chromatogram (TIC) is examined for the presence of any peaks other than the main compound. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification.

Structural Characterization: Unambiguous Confirmation

Once the purity of this compound has been established, it is crucial to confirm its chemical structure. A combination of spectroscopic techniques provides a detailed picture of the molecule's connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4s2HH-4, H-6 (Pyrimidine ring)
~3.9d2H-O-CH₂ -cyclopropyl
~1.3m1H-CH₂-CH -(CH₂)₂
~0.6m2HCyclopropyl-CH₂
~0.4m2HCyclopropyl-CH₂

Rationale for Assignments:

  • The two protons on the pyrimidine ring (H-4 and H-6) are expected to be in the most downfield region due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. They are chemically equivalent and should appear as a singlet.

  • The methylene protons of the cyclopropylmethoxy group adjacent to the oxygen atom (-O-CH₂ -) will be deshielded by the oxygen and are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl group.

  • The methine proton of the cyclopropyl group (-CH₂-CH -(CH₂)₂) will appear as a multiplet due to coupling with the adjacent methylene protons.

  • The methylene protons of the cyclopropyl ring will be in the most upfield region and will appear as complex multiplets.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160C-2 (Pyrimidine ring, attached to Cl)
~158C-4, C-6 (Pyrimidine ring)
~145C-5 (Pyrimidine ring, attached to O)
~75-O-CH₂ -cyclopropyl
~12-CH₂-CH -(CH₂)₂
~4Cyclopropyl-CH₂

Rationale for Assignments:

  • The carbons of the pyrimidine ring will be in the downfield region. The carbon attached to the chlorine atom (C-2) is expected to be the most downfield.

  • The carbon attached to the oxygen atom (C-5) will also be significantly downfield.

  • The methylene carbon of the cyclopropylmethoxy group adjacent to the oxygen (-O-CH₂ -) will be in the range typical for an ether.

  • The carbons of the cyclopropyl ring will be in the most upfield region.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 184 and 186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. The molecular formula is C₈H₉ClN₂O.[4]

  • Major Fragment Ions:

    • Loss of the cyclopropylmethyl group: [M - C₄H₇]⁺

    • Loss of the cyclopropylmethoxy group: [M - C₄H₇O]⁺

    • Fragmentation of the pyrimidine ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source. Can be coupled with GC or LC for sample introduction.

  • Sample Preparation: For direct infusion, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Analysis: Acquire a full scan mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Diagram: Structural Characterization Workflow

Characterization_Workflow cluster_sample Purified Sample cluster_techniques Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data MS_Data Molecular Weight Isotope Pattern Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for structural characterization.

Potential Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A likely synthesis of this compound involves the reaction of 2,5-dichloropyrimidine with cyclopropylmethanol in the presence of a base.

Potential Process-Related Impurities:

  • Starting Materials:

    • Unreacted 2,5-dichloropyrimidine.

    • Unreacted cyclopropylmethanol.

  • By-products:

    • 2,5-bis(cyclopropylmethoxy)pyrimidine: Formed by the reaction of the product with another equivalent of cyclopropylmethanol.

    • 5-Chloro-2-hydroxypyrimidine: Resulting from hydrolysis of the starting material or product.

  • Degradation Products:

    • The compound may be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of 2-hydroxy-5-(cyclopropylmethoxy)pyrimidine.[5]

The HPLC and GC-MS methods described above should be capable of separating and detecting these potential impurities.

Conclusion

The comprehensive analytical characterization of this compound is a non-negotiable aspect of its use in research and development, particularly in the pharmaceutical industry. The methodologies outlined in this guide, encompassing both chromatographic and spectroscopic techniques, provide a robust framework for establishing the purity and confirming the identity of this important synthetic intermediate. By adhering to these principles of analytical rigor, researchers can ensure the quality and consistency of their starting materials, which is fundamental to the successful and reproducible synthesis of novel drug candidates. The combination of orthogonal analytical techniques, coupled with a sound understanding of the potential impurities, provides the necessary confidence for advancing this molecule through the drug development pipeline.

References

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • Pyrimidine - Wikipedia. [Link]
  • De novo pyrimidine synthesis steps, p
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • This compound - ChemUniverse. [Link]
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

Sources

A Technical Guide to the Potential Biological Activity of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. 2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound that, while not extensively studied for its own biological activity, presents a compelling structural framework. Its pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[1][2][3] The strategic placement of a chloro substituent and a cyclopropylmethoxy group suggests the potential for targeted biological interactions and favorable pharmacokinetic properties. This technical guide will delve into the potential biological activities of this compound by dissecting its structural components, hypothesizing its molecular targets, and proposing a comprehensive workflow for its experimental validation.

Structural Analysis and Hypothesis of Biological Activity

The potential for biological activity of this compound can be inferred from the well-documented roles of its constituent chemical motifs in medicinal chemistry.

1. The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a fundamental building block in numerous natural and synthetic compounds with a wide spectrum of pharmacological activities.[1][4] It is a key component of nucleobases such as cytosine, thymine, and uracil, highlighting its importance in biological systems.[5] Pyrimidine derivatives are known to exhibit a diverse range of biological effects, including:

  • Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6][7][8] The pyrimidine scaffold can effectively bind to the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[8] Specifically, fused pyrimidine systems have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]

  • Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in various antibacterial, antifungal, and antiviral drugs.[1][2]

2. The 2-Chloro Substituent: A Handle for Reactivity and Binding

The chlorine atom at the 2-position of the pyrimidine ring is a key feature that influences the molecule's reactivity and potential for biological interactions. 2-chloropyrimidine is a versatile intermediate in organic synthesis, often used to create more complex molecules.[10][11] In the context of biological activity, the 2-chloro group can:

  • Serve as a leaving group: This allows for nucleophilic substitution reactions, enabling the covalent modification of biological targets, a mechanism employed by some enzyme inhibitors.

  • Participate in hydrogen bonding: The chlorine atom can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target protein.

  • Influence electronic properties: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the pyrimidine ring, which can in turn affect its binding characteristics.

The reactivity of 2-chloropyrimidines makes them valuable in the synthesis of compounds with diverse biological activities, including kinase inhibitors and antiviral agents.[12][13]

3. The Cyclopropylmethoxy Group: Enhancing Drug-like Properties

The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's pharmacological profile.[14][15][16] Its unique structural and electronic properties can confer several advantages:

  • Increased Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased half-life of the drug.[17]

  • Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to its target, thereby increasing potency and selectivity.[15][16]

  • Enhanced Lipophilicity: The cyclopropylmethoxy group can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[14]

  • Favorable Pharmacokinetics: The incorporation of a cyclopropyl moiety has been shown to reduce plasma clearance and increase brain permeability in some drug candidates.[15]

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its value in modern drug discovery.[18][19] The methoxy group itself is also a common feature in many drugs, contributing to binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[20]

Based on this structural analysis, it is hypothesized that This compound has the potential to act as a kinase inhibitor , a class of drugs that is highly relevant in oncology and inflammatory diseases. The pyrimidine core provides the necessary scaffold for ATP-competitive inhibition, the 2-chloro substituent could be involved in key binding interactions or covalent modification, and the cyclopropylmethoxy group could enhance potency, selectivity, and metabolic stability.

Proposed Research and Validation Workflow

To investigate the hypothesized biological activity of this compound, a multi-step experimental workflow is proposed.

Step 1: In Silico Screening and Target Identification

The initial step involves computational methods to predict potential protein targets.

  • Methodology:

    • Molecular Docking: Perform molecular docking studies of this compound against a panel of known kinase targets, particularly those implicated in cancer and inflammatory diseases (e.g., EGFR, VEGFR, Src family kinases).

    • Pharmacophore Modeling: Compare the 3D pharmacophore of the compound with known kinase inhibitors to identify potential similarities in binding features.

    • ADMET Prediction: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule to assess its drug-likeness.

  • Expected Outcome: A prioritized list of potential kinase targets for which the compound shows favorable binding energies and structural complementarity.

Workflow for In Silico Screening

cluster_insilico In Silico Screening start This compound Structure docking Molecular Docking (Kinase Panel) start->docking pharma Pharmacophore Modeling start->pharma admet ADMET Prediction start->admet target_list Prioritized Target List docking->target_list pharma->target_list

Caption: In silico screening workflow to predict biological targets.

Step 2: In Vitro Biochemical Assays

The next step is to validate the in silico predictions through biochemical assays.

  • Methodology:

    • Kinase Inhibition Assays: Screen this compound against the prioritized panel of kinases identified in the in silico screening. This can be done using various assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

    • IC50 Determination: For any kinases that show significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) value.

    • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for the most promising kinase targets.

  • Expected Outcome: Confirmation of kinase inhibitory activity and determination of the potency and mechanism of action.

Step 3: Cell-Based Assays

Following biochemical validation, the activity of the compound will be assessed in a cellular context.

  • Methodology:

    • Cell Proliferation Assays: Evaluate the anti-proliferative activity of this compound in cancer cell lines that are known to be dependent on the identified target kinase(s). Standard assays such as MTT or CellTiter-Glo can be used.

    • Target Engagement Assays: Use techniques like Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells, confirming that the compound is engaging its target in a cellular environment.

    • Apoptosis Assays: Determine if the compound induces apoptosis (programmed cell death) in cancer cells using methods such as Annexin V staining or caspase activity assays.

  • Expected Outcome: Demonstration of the compound's ability to inhibit cell growth and modulate the target signaling pathway in a cellular context.

Experimental Validation Workflow

cluster_validation Experimental Validation insilico In Silico Target List biochem In Vitro Biochemical Assays (Kinase Inhibition, IC50) insilico->biochem cell_based Cell-Based Assays (Proliferation, Target Engagement) biochem->cell_based lead_candidate Lead Candidate Identification cell_based->lead_candidate

Sources

An In-Depth Technical Guide to 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and significance of the pharmaceutical intermediate, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine.

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized intermediates, the unsung heroes that form the very backbone of these life-saving molecules. This compound is one such crucial building block, a heterocyclic compound that has quietly played a significant role in the development of modern therapeutics.

This technical guide provides a comprehensive overview of this compound, from its foundational chemistry and historical context to its detailed synthesis and critical applications in drug discovery. As Senior Application Scientists, our goal is to not only present established protocols but to also offer insights into the causality behind experimental choices, empowering researchers to navigate the complexities of synthetic organic chemistry with confidence and precision.

A Historical Perspective: The Rise of Pyrimidines in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a fundamental component of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This biological prevalence has long made pyrimidine derivatives a fertile ground for drug discovery.

The journey of pyrimidines in medicine has been transformative. From early discoveries of their roles in essential vitamins like thiamine (Vitamin B1) to the development of blockbuster drugs, the pyrimidine scaffold has proven to be remarkably versatile.[2] Its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, has made it a privileged structure in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The continual exploration of pyrimidine chemistry has led to a vast and diverse library of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2]

While the specific discovery of this compound is not extensively documented in early literature, its emergence is a direct consequence of the growing demand for novel substituted pyrimidines as intermediates in the synthesis of complex drug molecules. Its unique combination of a reactive chloro group and a flexible cyclopropylmethoxy side chain offers medicinal chemists a valuable tool for molecular elaboration and optimization of drug candidates.

Synthetic Pathways: From Precursors to a Key Intermediate

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The most common and logical synthetic route involves the preparation of a key precursor, 2-chloro-5-hydroxypyrimidine, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

The journey begins with a more readily available starting material, 2-chloro-5-methoxypyrimidine. The critical transformation in this step is the demethylation of the methoxy group to yield the corresponding hydroxyl functionality.

Reaction Scheme: Demethylation of 2-Chloro-5-methoxypyrimidine

G 2-Chloro-5-methoxypyrimidine 2-Chloro-5-methoxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-methoxypyrimidine->2-Chloro-5-hydroxypyrimidine HBr, Acetic Acid, Reflux

Caption: Demethylation of 2-chloro-5-methoxypyrimidine.

A common and effective method for this demethylation involves treatment with a strong acid, such as hydrobromic acid in acetic acid, under reflux conditions. This approach, while effective, requires careful control of reaction conditions to avoid unwanted side reactions.

Experimental Protocol: Synthesis of 2-Chloro-5-hydroxypyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-methoxypyrimidine (1.0 eq) and glacial acetic acid.

  • Reagent Addition: To the stirred solution, cautiously add 48% hydrobromic acid (excess).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-chloro-5-hydroxypyrimidine as a solid.

Step 2: Williamson Ether Synthesis of this compound

With the key intermediate, 2-chloro-5-hydroxypyrimidine, in hand, the final step is the introduction of the cyclopropylmethoxy group via a classic Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from cyclopropylmethyl bromide.[3][4][5][6]

Reaction Scheme: Williamson Ether Synthesis

G 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine This compound This compound 2-Chloro-5-hydroxypyrimidine->this compound Cyclopropylmethyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Williamson ether synthesis of the target molecule.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl group. A polar aprotic solvent, like N,N-dimethylformamide (DMF), is typically used to facilitate the S(_N)2 reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution and stir the suspension at room temperature.

  • Alkyl Halide Addition: Add cyclopropylmethyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Stepping Stone to a Blockbuster Drug

The primary and most significant application of this compound is as a key intermediate in the synthesis of Ticagrelor , a P2Y12 platelet inhibitor used to prevent thrombotic events such as heart attack and stroke.[7][8] Ticagrelor's complex molecular architecture necessitates a convergent synthetic strategy, where key fragments are prepared separately and then coupled together. This compound constitutes a vital part of the pyrimidine core of the final drug molecule.

Workflow: Role of this compound in Ticagrelor Synthesis

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Coupling and Elaboration This compound This compound Other Intermediates Other Intermediates This compound->Other Intermediates Incorporation Ticagrelor Ticagrelor Other Intermediates->Ticagrelor Multi-step Synthesis

Caption: Role of the title compound in Ticagrelor synthesis.

The 2-chloro substituent on the pyrimidine ring serves as a handle for further chemical modifications, allowing for the introduction of other functionalities required for the biological activity of Ticagrelor. The cyclopropylmethoxy group, on the other hand, contributes to the overall physicochemical properties of the final drug, influencing factors such as solubility, metabolic stability, and receptor binding affinity. The development of an efficient and scalable synthesis for this compound has been a critical factor in making Ticagrelor a commercially viable and widely accessible medication.[9]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-5-methoxypyrimidineC₅H₅ClN₂O144.5622536-65-8[10]
2-Chloro-5-hydroxypyrimidineC₄H₃ClN₂O130.534983-28-2
Cyclopropylmethyl bromideC₄H₇Br135.007051-34-5
This compoundC₈H₉ClN₂O184.62169677-66-1[11][12]

Conclusion and Future Outlook

This compound stands as a testament to the pivotal role of synthetic intermediates in the landscape of modern drug discovery. While it may not be the final therapeutic agent, its efficient and reliable synthesis is a critical enabler for the production of life-saving medicines like Ticagrelor. The journey from the fundamental principles of pyrimidine chemistry to the multi-step synthesis of this key intermediate highlights the ingenuity and precision of medicinal chemists.

As the quest for novel therapeutics continues, the demand for unique and versatile building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and sustainable synthetic routes to this and other valuable intermediates. Furthermore, the exploration of new applications for this compound in the synthesis of other biologically active molecules remains a promising avenue for future drug discovery efforts. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, fostering innovation and accelerating the development of the next generation of medicines.

References

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (n.d.). National Center for Biotechnology Information.
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information.
  • (Placeholder for additional references)
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (n.d.). Rasayan Journal of Chemistry.
  • (Placeholder for additional references)
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • (Placeholder for additional references)
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). chemeurope.com.
  • An improved process for synthesis of ticagrelor. (2017, May 4). Google Patents.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information.
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • This compound. (n.d.). ChemUniverse.

Sources

The Strategic Application of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Scaffold and the Rise of a Niche Building Block

The pyrimidine nucleus is a cornerstone of medicinal chemistry, embedded in the very fabric of life as a constituent of nucleobases and present in a vast array of approved therapeutic agents.[1] Its inherent drug-like properties and synthetic versatility have cemented its status as a "privileged scaffold." Within this important class of heterocycles, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine has emerged as a valuable and highly specific building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in contemporary drug discovery. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this reagent in their research and development endeavors.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 169677-66-1[2]
Molecular Formula C₈H₉ClN₂O[2]
Molecular Weight 184.62 g/mol
Appearance Solid
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Synthetic Pathway

Part 1: Synthesis of 5-(cyclopropylmethoxy)uracil

The introduction of the cyclopropylmethoxy group at the 5-position of the uracil ring is the initial critical step. This can be achieved through various methods, with the following being a representative approach:

Conceptual Protocol:

  • Starting Material: 5-Hydroxyuracil.

  • Alkylation Reaction: 5-Hydroxyuracil is reacted with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a Williamson ether synthesis mechanism.

  • Work-up and Purification: Following the completion of the reaction, a standard aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 5-(cyclopropylmethoxy)uracil.

Part 2: Chlorination of 5-(cyclopropylmethoxy)uracil

The conversion of the di-keto tautomer of the uracil precursor to the desired 2-chloropyrimidine is a crucial transformation. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[3][4]

Detailed Experimental Protocol:

  • Reaction Setup: A solution of 5-(cyclopropylmethoxy)uracil in an excess of phosphorus oxychloride (POCl₃) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For challenging chlorinations, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or the use of a POCl₃/PCl₅ mixture can enhance the reaction rate and yield.[3][5]

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. This step should be performed in a fume hood due to the vigorous reaction of residual POCl₃ with water, which liberates HCl gas. The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude this compound is purified by column chromatography on silica gel to afford the final product.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 5-(cyclopropylmethoxy)uracil cluster_part2 Part 2: Chlorination 5-Hydroxyuracil 5-Hydroxyuracil Alkylation Alkylation 5-Hydroxyuracil->Alkylation (Bromomethyl)cyclopropane, Base 5-(cyclopropylmethoxy)uracil 5-(cyclopropylmethoxy)uracil Alkylation->5-(cyclopropylmethoxy)uracil Chlorination Chlorination 5-(cyclopropylmethoxy)uracil->Chlorination POCl3, Reflux This compound This compound Chlorination->this compound

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is electron-deficient due to the inductive effect of the two ring nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).

A prime example of this reactivity is demonstrated in its use for the synthesis of heterocyclic amine derivatives with potential therapeutic applications.[6]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

In a typical SNAr reaction involving this compound, a nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine. This proceeds through a Meisenheimer complex intermediate, followed by the departure of the chloride leaving group to restore the aromaticity of the pyrimidine ring.

Exemplary Protocol: Synthesis of a 2-amino-5-(cyclopropylmethoxy)pyrimidine derivative

The following protocol is based on the general procedures for the synthesis of 2-anilinopyrimidine derivatives, as seen in the patent literature.[6]

  • Reactants and Solvent: this compound and the desired amine are dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for an extended period, typically 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final 2-amino-5-(cyclopropylmethoxy)pyrimidine derivative.

ReactivityDiagram Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Nucleophile, Heat Product 2-Amino-5-(cyclopropylmethoxy)pyrimidine Derivative Reaction->Product

Caption: Chemical reactivity of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The pyrimidine core, coupled with the specific substitution pattern, makes it an attractive starting material for targeting a variety of enzymes and receptors.

Role as a Building Block for Kinase Inhibitors:

A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[7][8][9][10] Many kinase inhibitors feature a substituted pyrimidine scaffold that serves as a hinge-binding motif in the ATP-binding pocket of the kinase. The 2-amino group, installed via the SNAr reaction described above, often forms critical hydrogen bonds with the kinase hinge region. The 5-substituent, in this case, the cyclopropylmethoxy group, can be tailored to occupy a specific pocket within the active site, thereby influencing the inhibitor's potency and selectivity.

A U.S. patent describes the use of this compound in the synthesis of heterocyclic amine derivatives.[6] While the specific biological target is not disclosed in this particular example, the resulting structures are consistent with those often found in kinase inhibitor discovery programs.

Spectroscopic Characterization

While publicly available, detailed NMR and mass spectra for this compound are limited, the expected spectroscopic signatures can be predicted based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl protons. The chemical shifts of the pyrimidine protons would be in the aromatic region, downfield due to the electron-withdrawing nature of the ring nitrogens and the chlorine atom. The methylene protons would appear as a doublet, coupled to the cyclopropyl methine proton. The cyclopropyl protons would exhibit complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the two distinct pyrimidine carbons, the methylene carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion and Future Outlook

This compound is a specialized yet highly valuable building block in the medicinal chemist's toolkit. Its utility stems from the privileged pyrimidine core and the reactive 2-chloro substituent, which allows for the facile introduction of various functionalities through nucleophilic aromatic substitution. While detailed synthetic and spectroscopic data in the public literature are scarce, its appearance in the patent literature as a key intermediate underscores its importance in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such well-defined building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • This cit
  • US8802673B2 - Heterocyclic amine derivatives - Google P
  • This cit
  • This compound - ChemUniverse. [Link]
  • This cit
  • This cit
  • This cit
  • Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China. [Link]
  • This cit
  • This cit
  • This cit
  • 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]
  • This cit
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. [Link]
  • This cit
  • How should I proceed in Chlorination using POCl3?
  • This cit
  • This cit
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]
  • How should I proceed in Chlorination using POCl3?
  • Synthetic studies on novel Syk inhibitors.
  • This cit
  • This cit
  • This cit

Sources

A Senior Scientist's Guide to the Safe Handling of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine and Related Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety and handling precautions for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. Given the limited publicly available, specific toxicological data for this exact compound, this guide is built upon a conservative risk assessment framework. The protocols and recommendations herein are synthesized from safety data for structurally analogous chlorinated pyrimidines and established best practices for handling potent, research-grade chemical intermediates in a laboratory setting. The core principle of this guide is to treat the compound with a high degree of caution, assuming a hazard profile consistent with related, well-characterized molecules.

Section 1: Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a thorough understanding of the potential hazards. For novel or sparsely documented compounds like this compound, this necessitates a risk assessment based on chemical analogy.

The Principle of Hazard Assessment by Analogy

The molecular structure, featuring a chlorinated pyrimidine core, is common in biologically active molecules and synthetic intermediates. Data from similar compounds, such as 2-chloro-5-fluoropyrimidine and 2-chloro-5-(chloromethyl)pyridine, consistently indicate significant potential for acute toxicity, skin and eye damage, and respiratory irritation.[1][2][3][4][5][6] Therefore, it is scientifically prudent and essential for safety to assume that this compound shares these hazardous properties until proven otherwise by specific toxicological studies.

Predicted Hazard Profile

The following table summarizes the anticipated hazard classifications based on data from analogous compounds. All personnel must handle this compound as if it possesses all of the following characteristics.

Hazard ClassificationAnticipated EffectRationale & Supporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful or Toxic if swallowed.[2][4][5][6]Structurally similar compounds are classified as Category 3 or 4 for acute oral toxicity.
Skin Corrosion / Irritation Causes severe skin burns and irritation.[1][2][3][5][6]Chlorinated heterocyclic compounds frequently exhibit corrosive properties, capable of causing significant tissue damage upon contact.
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage.[1][2][3][5][7]This is a common and critical hazard for this chemical class; even minor exposure can lead to severe injury.
Target Organ Toxicity May cause respiratory tract irritation.[4]Inhalation of dusts or aerosols can irritate the nose, throat, and lungs.
Chemical and Physical Properties
PropertyValueSource
CAS Number 169677-66-1ChemUniverse[8]
Molecular Formula C₈H₉ClN₂OChemUniverse[8]
Molecular Weight 184.63 g/mol ChemUniverse[8]
Appearance Solid (Assumed)Inferred from related compounds
Solubility No data available; likely soluble in organic solvents.N/A
Stability Likely stable under recommended storage conditions. May be sensitive to moisture and strong oxidizing agents.[2][9]Inferred from related compounds

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.

Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[1] The fume hood serves as the primary barrier to prevent the inhalation of fine powders or aerosols and to contain any accidental spills. The causality is clear: by physically containing the material and exhausting any airborne contaminants, the fume hood drastically reduces the risk of respiratory and systemic exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential for protecting against direct contact. The following PPE is mandatory for all personnel handling the compound.

PPE CategorySpecificationRationale and Field-Proven Insight
Eye/Face Protection Splash-proof safety goggles and a full-face shield.[1][2]Given the high probability of severe eye damage, goggles are required to protect against dust and splashes. A face shield is mandatory when handling larger quantities or during procedures with a higher splash risk, protecting the entire face from corrosive materials.
Hand Protection Chemical-resistant nitrile gloves.[1]Gloves must be inspected for pinholes or defects before each use. Double-gloving is recommended for extended procedures. Gloves should be removed and replaced immediately if contamination is suspected. After use, hands must be washed thoroughly.[10]
Body Protection A flame-resistant laboratory coat and disposable Tyvek-type sleeves.[1]The lab coat protects personal clothing and skin. Disposable sleeves provide an additional barrier and are easily removed in case of a splash, preventing further spread of contamination.
Respiratory Protection Not required if all work is conducted in a fume hood.If there is a potential for exposure outside of a fume hood (e.g., major spill, system failure), a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges must be used by trained emergency responders.[1]

Section 3: Standard Operating Protocol for Safe Handling

Adherence to a validated, step-by-step protocol is essential for minimizing risk. This workflow is designed as a self-validating system, where each step confirms readiness for the next.

Step-by-Step Handling Workflow
  • Preparation and Pre-Use Checks:

    • Verify the availability of the Safety Data Sheet (SDS) for a related compound if one for the specific material is not available.

    • Confirm the chemical fume hood is operational and has a current certification.

    • Locate the nearest safety shower and eyewash station, ensuring the path is unobstructed.[11][12]

    • Prepare a designated hazardous waste container.

  • Donning PPE:

    • Put on all required PPE as detailed in Section 2.2 before entering the designated handling area.

  • Material Handling (in Fume Hood):

    • Perform all weighing and transfers on a disposable absorbent bench liner to contain any minor spills.

    • Use spatulas and tools appropriate for handling fine solids to minimize dust generation.

    • Keep the container tightly closed when not in immediate use.[2][11]

  • Reaction and Post-Reaction Work:

    • Conduct all reactions within the fume hood.

    • Upon completion, quench the reaction safely if necessary and prepare for workup.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.

    • Remove PPE in the correct order (gloves last) to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling prep_sds 1. Review SDS & Risk Assessment prep_safety 2. Locate Eyewash/ Shower & Spill Kit prep_sds->prep_safety prep_hood 3. Verify Fume Hood Function prep_safety->prep_hood don_ppe 4. Don Full PPE prep_hood->don_ppe handle 5. Weigh & Transfer Compound don_ppe->handle react 6. Perform Synthesis handle->react decon 7. Decontaminate Work Area & Tools react->decon dispose 8. Dispose of Waste Properly decon->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for handling this compound.

Section 4: Emergency Procedures

Preparedness is paramount. All laboratory personnel must be trained on these procedures before beginning work with the compound.

Spill Response

The response to a spill is dictated by its scale and location. The primary objective is to protect personnel and prevent the spread of contamination.

  • Alert personnel in the immediate area.[13]

  • Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand.[14]

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, placing the cloth in the waste container.

  • Document the spill according to laboratory protocol.

  • EVACUATE: Immediately alert all personnel to evacuate the laboratory.[12][15]

  • ISOLATE: Close the laboratory doors to contain the spill. Prevent re-entry.

  • ALERT: Call emergency services and the institution's Environmental Health and Safety (EHS) department.[15] Provide the name of the chemical, location, and estimated quantity.

  • DECONTAMINATE: If personnel are contaminated, remove them from the area if safe to do so and begin first aid procedures immediately.[12]

  • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

G spill Spill Occurs assess Assess Spill: - Location? - Volume? - Personnel Exposure? spill->assess minor MINOR SPILL (Small, Contained in Hood, No Exposure) assess->minor Contained & Small major MAJOR SPILL (Large, Outside Hood, OR Personnel Exposure) assess->major Uncontained or Large action_minor 1. Alert Colleagues 2. Use Spill Kit (Absorb) 3. Collect Waste 4. Decontaminate Area minor->action_minor action_major 1. EVACUATE Lab 2. ISOLATE Area (Close Doors) 3. ALERT Emergency Services/EHS 4. ASSIST Exposed Personnel major->action_major

Caption: Decision workflow for responding to a chemical spill.

Personnel Exposure and First Aid

Immediate and decisive action is required in the event of personnel exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes, using a safety shower if the area of contact is large.[5][12] Simultaneously remove all contaminated clothing. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.

Section 5: Storage and Disposal

Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.

Storage Conditions
  • Container: Store in a tightly closed, clearly labeled container.[2][11]

  • Environment: Keep in a dry, cool, and well-ventilated place.[2][7] A designated cabinet for corrosive and toxic materials is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and moisture.[9][11]

Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[11]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Disposal must be carried out through the institution's EHS department or a licensed chemical waste disposal contractor, in strict accordance with all local, state, and federal regulations.[17] Do not discharge to sewer systems.[17]

References

  • Environmental Health and Safety. CHEMICAL SPILL PROCEDURES. [Link]
  • Environmental Health and Safety Office. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]
  • NRC.gov. Attachment I - Item 19 Emergency Procedure, Rev. 103/08. [Link]
  • National Institutes of Health. 2-Chloro-5-methylpyrimidine. [Link]
  • University of Wollongong. Chemical Spill procedure. [Link]
  • ChemUniverse. This compound. [Link]
  • University of California, Santa Cruz.
  • University of Auckland. Hazardous substances: Emergency response. [Link]
  • National Institutes of Health. 2-Chloro-5-fluoropyrimidine. [Link]
  • Chem-Impex. 2-Chloro-pyrimidine-5-carboxylic acid. [Link]
  • European Chlorinated Solvents Association.
  • European Chlorinated Solvents Association.
  • PubMed. Toxicity of 2-methyl-5,6-cyclopentapyrimidine (MCPP). [Link]
  • USC Nanofab Wiki.

Sources

The Strategic Utility of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in the Synthesis of Novel Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Cyclopropylmethoxy Motif - A Privileged Combination in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of natural nucleobases and a multitude of synthetic drugs.[1] Its inherent biological significance and versatile chemical reactivity make it a prized starting point for the development of novel therapeutics. When functionalized with a cyclopropylmethoxy group, the resulting scaffold gains unique properties. The cyclopropyl group is a well-regarded "metabolic blocker," often introduced to enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. Furthermore, this rigid, three-membered ring can introduce favorable conformational constraints, potentially increasing binding affinity to biological targets.

This guide focuses on 2-Chloro-5-(cyclopropylmethoxy)pyrimidine (CAS No: 169677-66-1), a key building block that marries the biological relevance of the pyrimidine ring with the advantageous properties of the cyclopropylmethoxy moiety. The presence of a reactive chlorine atom at the 2-position provides a versatile handle for a range of synthetic transformations, enabling the generation of diverse libraries of compounds for screening and drug development. This document will provide a technical overview of the core synthetic strategies employing this starting material, with a focus on the underlying principles and practical considerations for researchers in drug discovery. The pyrimidine derivatives synthesized from this core have shown potential in a variety of therapeutic areas, including the development of anticancer, anti-inflammatory, and antiviral agents.

Core Synthetic Strategies and Reaction Pathways

The reactivity of this compound is dominated by the chemistry of its electron-deficient pyrimidine ring, which makes the chlorine atom at the C2 position susceptible to displacement by nucleophiles. This reactivity is the foundation for building molecular complexity. The primary transformations discussed herein are Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.


// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_o [label="O-Linked Derivatives\n(Ethers, Phenoxides)", fillcolor="#FBBC05", fontcolor="#202124"]; product_s [label="S-Linked Derivatives\n(Thioethers)", fillcolor="#FBBC05", fontcolor="#202124"]; product_n [label="N-Linked Derivatives\n(Amines)", fillcolor="#FBBC05", fontcolor="#202124"]; product_c [label="C-Linked Derivatives\n(Aryl/Heteroaryl)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> snar [label=" R-OH, R-SH\n (Nucleophiles)", len=1.5]; start -> suzuki [label=" R-B(OH)₂\n [Pd Catalyst]", len=1.5]; start -> buchwald [label=" R₂-NH\n [Pd Catalyst]", len=1.5];

snar -> product_o [label=" O-Nucleophiles", len=1.2]; snar -> product_s [label=" S-Nucleophiles", len=1.2]; buchwald -> product_n [label=" Amines", len=1.2]; suzuki -> product_c [label=" Boronic Acids", len=1.2]; }

Core reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for functionalizing chloropyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.

Causality Behind Experimental Choices:

  • Nucleophile: The choice of nucleophile (e.g., alcohols, phenols, thiols, amines) directly dictates the resulting functional group. Stronger nucleophiles generally lead to faster reactions.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often required to deprotonate the nucleophile, increasing its nucleophilicity. The strength of the base should be matched to the acidity of the nucleophile.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they can solvate the cationic counter-ion of the nucleophile, enhancing its reactivity, and are stable at the elevated temperatures often required.

  • Temperature: Heating is frequently necessary to overcome the activation energy associated with the disruption of the aromatic system during the formation of the Meisenheimer complex.

Experimental Protocol: Synthesis of a 2-Phenoxy-5-(cyclopropylmethoxy)pyrimidine Derivative

This protocol is a representative example of an SNAr reaction.

  • Reagent Preparation: To a solution of a substituted phenol (1.1 equivalents) in anhydrous DMF (10 mL), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Addition of Starting Material: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material This compound
Reagents Substituted Phenol, K₂CO₃
Solvent DMF
Temperature 80-100 °C
Typical Yield 75-95%

}

Workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-nitrogen bonds, which are often more challenging to construct via classical methods, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf). The choice of catalyst and ligand can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands (e.g., triphenylphosphine (PPh₃), XPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a 2-Aryl-5-(cyclopropylmethoxy)pyrimidine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterValue
Starting Material This compound
Reagents Arylboronic Acid, Na₂CO₃, Pd(PPh₃)₄
Solvent 1,4-Dioxane/Water
Temperature 90-100 °C
Typical Yield 60-90%
b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for synthesizing aryl amines from aryl halides. This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a key tool in the synthesis of pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction often requires specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) to facilitate the challenging C-N bond formation. The choice of ligand is critical and often needs to be optimized for specific substrates.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent side reactions.

Experimental Protocol: Synthesis of an N-Aryl-5-(cyclopropylmethoxy)pyrimidin-2-amine

This protocol is a representative example of a Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.08 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Heat the mixture to 100-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature, and filter it through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel.

ParameterValue
Starting Material This compound
Reagents Amine, Pd₂(dba)₃, XPhos, NaOtBu
Solvent Toluene
Temperature 100-110 °C
Typical Yield 65-85%

}

Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. Its strategic combination of a reactive chloro-pyrimidine core and a beneficial cyclopropylmethoxy group allows for the efficient generation of diverse chemical entities through well-established synthetic methodologies. The ability to readily perform Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides medicinal chemists with a robust toolkit to explore structure-activity relationships and develop new therapeutic agents, particularly in the fields of oncology and metabolic disorders. As the demand for novel, patentable chemical matter continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development programs.

References

  • Piperidine derivatives and their use for the treatment of metabolic disorders.
  • PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES.
  • Buchwald–Hartwig amin
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • nucleophilic arom
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • This compound. ChemUniverse. [Link]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
  • Concerted Nucleophilic Arom
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the reaction mechanisms and applications of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key building block in modern medicinal chemistry. We delve into the principal reaction pathways, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for benchmark transformations are provided, supported by mechanistic diagrams and quantitative data to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a pivotal heterocyclic intermediate, prized for its role in the synthesis of complex pharmaceutical agents, most notably as a precursor to a new generation of kinase and indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy. Its structure, featuring an electron-deficient pyrimidine ring activated by a chloro leaving group at the C2 position, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The 5-(cyclopropylmethoxy) substituent provides a unique steric and electronic profile, often crucial for modulating the pharmacological activity and metabolic stability of the final drug candidate.

The reactivity of this scaffold is dominated by two primary, highly versatile reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring greatly facilitates the displacement of the C2-chloride by a wide range of nucleophiles.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an excellent electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, amine, and alkynyl moieties.

This guide will explore the mechanistic underpinnings of these transformations and provide robust protocols for their successful implementation in a laboratory setting.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is one of the most fundamental transformations for functionalizing this compound. The high reactivity of the C2-chloro position is a direct consequence of the cumulative electron-withdrawing effect of the two ring nitrogens, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the ring nitrogen atoms.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack. Therefore, reaction efficiency is governed by the nucleophilicity of the attacking species and the electronic properties of the pyrimidine ring. The presence of the 5-(cyclopropylmethoxy) group, a weak electron-donating group, has a negligible effect on the high intrinsic reactivity of the C2 position.

Caption: Generalized SNAr mechanism on the pyrimidine core.

Protocol: SNAr Amination with Morpholine

This protocol describes a typical amination reaction, a common step in pharmaceutical synthesis. The choice of a slight excess of the amine and a non-nucleophilic base in a polar aprotic solvent is standard for driving the reaction to completion.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃.

  • Add DMF to dissolve the solids, followed by the addition of morpholine.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate the cation of the base and the intermediate complex without interfering with the nucleophile.

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Green Chemistry Alternative: For certain reactive amines, water can be used as a solvent with a base like potassium fluoride, offering a more environmentally friendly option.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For this compound, the C2-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring specific catalyst systems to achieve efficient oxidative addition.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent.

Mechanistic Rationale: The catalytic cycle involves three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAd [Pyr-Pd(II)L₂-Cl] Pd0->OxAd Oxidative Addition ArCl Pyr-Cl ArCl->OxAd ArB R-B(OH)₂ Trans [Pyr-Pd(II)L₂-R] ArB->Trans Base Base Base->Trans OxAd->Trans Transmetalation Trans->Pd0 Product Pyr-R Trans->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, phenylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane/water).

  • Heat the reaction to 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.[7]

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Optimization Data: The choice of catalyst, ligand, and base is critical for activating the less reactive C-Cl bond.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10075-85
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10090-98[7]
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene11088-95

Data compiled from representative literature procedures for aryl chlorides.[7]

Buchwald-Hartwig Amination

This reaction provides a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when milder conditions are required.[8]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, but with an amine nucleophile:[9][10]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple to form the product and regenerate the Pd(0) catalyst.

Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add toluene, followed by this compound and aniline.

  • Seal the flask and heat the mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights:

  • Catalyst System: The amination of aryl chlorides requires highly active catalyst systems. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are essential for promoting the challenging oxidative addition and reductive elimination steps.[7][10]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is crucial for deprotonating the amine without competing in the reaction.[9] Weaker bases like K₂CO₃ are generally ineffective for this transformation.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, is essential for its effective use in drug discovery programs. The choice between these methodologies depends on the desired transformation, the nature of the coupling partner, and functional group tolerance. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to develop and optimize synthetic routes, accelerating the discovery of new therapeutics.

References

  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • J Am Chem Soc. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Wikipedia.
  • ChemSusChem.
  • Organic Syntheses. 2-Chloropyrimidine.
  • Chemistry LibreTexts.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Beilstein J Org Chem.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Angew Chem Int Ed Engl.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • J Comb Chem. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem.
  • Eur J Org Chem. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • ChemUniverse. This compound.
  • Sigma-Aldrich. This compound.
  • Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine.
  • Thieme. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

Sources

Application Note & Protocol: Strategic Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-chloro-5-(cyclopropylmethoxy)pyrimidine as a key building block. Intended for researchers, medicinal chemists, and process development scientists, this application note details the strategic importance of this substrate, offers in-depth mechanistic insights, and presents a robust, field-tested protocol. By explaining the causality behind experimental choices and integrating troubleshooting guidance, this document aims to empower scientists to successfully synthesize novel pyrimidine-based compounds for accelerated drug discovery programs.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including Gleevec and Crestor.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond acceptor and engage in crucial π-stacking interactions within biological targets. The specific substrate, this compound, is of particular interest for constructing complex molecular architectures:

  • The 2-Chloro Position: This site serves as a reliable synthetic handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, they offer significant advantages in terms of lower cost, wider availability, and the potential for selective, sequential functionalization in polyhalogenated systems.[2] The electron-deficient nature of the pyrimidine ring helps to activate the C-Cl bond towards the crucial oxidative addition step.[3]

  • The 5-(Cyclopropylmethoxy) Group: This ether linkage introduces a cyclopropylmethyl moiety, a desirable feature in modern drug design known to enhance metabolic stability, improve lipophilicity (logP), and provide a three-dimensional structural element to probe protein binding pockets.

The Suzuki-Miyaura coupling is the preeminent method for forging C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of organoboron reagents.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the catalytic cycle is essential for rational protocol optimization and effective troubleshooting. The reaction is initiated by a palladium(0) species and proceeds through three canonical steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)Lₙ-Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)Lₙ-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product RX R¹-Cl (2-Chloro-pyrimidine) RX->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, starting with the active Pd(0) catalyst.

Causality Within the Cycle:

  • Oxidative Addition: This is frequently the rate-determining step, especially for less reactive aryl chlorides.[6] The electron-rich Pd(0) complex inserts into the carbon-chlorine bond. The success of this step is highly dependent on the ligand (L); bulky, electron-rich phosphine ligands, such as those in the Pd(dppf)Cl₂ complex, increase electron density at the palladium center, facilitating the cleavage of the strong C-Cl bond.[6][7]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers the organic group (R²) to the palladium(II) center, displacing the chloride. The choice of base and the presence of water can be critical for this step, influencing both the rate of transmetalation and the stability of the boronic acid.[5][8]

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium(II) intermediate couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust and well-validated starting point. Optimization of temperature, base, and catalyst loading may be required depending on the specific boronic acid used.

Reagent and Equipment Checklist
Reagent/Material Grade Supplier Example Purpose
This compound>97%Combi-Blocks, Sigma-AldrichHeteroaryl chloride substrate
Arylboronic Acid or Ester>95%VariesCoupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)Catalyst GradeStrem, Sigma-AldrichPalladium catalyst precursor[9][10]
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)Anhydrous, PowderFisher ScientificBase for boronic acid activation[11]
1,4-DioxaneAnhydrousAcros OrganicsPrimary reaction solvent[3]
Deionized WaterHPLC Grade-Co-solvent, aids in dissolving the base[7]
Nitrogen or Argon GasHigh PurityAirgasInert atmosphere to prevent catalyst oxidation[12]
Schlenk flask, condenser, magnetic stir barStandard Labware-Reaction vessel
Septa, needles, Schlenk line or gloveboxStandard Labware-For maintaining an inert atmosphere
Step-by-Step Procedure

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous solvents are flammable and require careful handling.

  • Inert Atmosphere Preparation:

    • Assemble a Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser.

    • Heat the glassware under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Rationale: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Rigorous exclusion of air and moisture is critical for preventing catalyst deactivation and ensuring reproducible, high-yielding reactions.

  • Reagent Addition (under positive inert gas flow):

    • To the flask, add this compound (1.0 eq).

    • Add the arylboronic acid or ester (1.2 - 1.5 eq). Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential side reactions like homocoupling or protodeboronation (hydrolysis of the C-B bond).[13]

    • Add the base, such as potassium carbonate (2.0 - 3.0 eq). Rationale: An inorganic base is essential for the transmetalation step.[11] K₂CO₃ is a good starting point, but for less reactive partners, a stronger base like K₃PO₄ may improve yields.

    • Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.01 - 0.05 eq). Rationale: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[9] The bulky dppf ligand stabilizes the catalyst, prevents aggregation into inactive palladium black, and promotes the challenging oxidative addition of the aryl chloride.[12]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and deionized water via syringe in a ratio of approximately 4:1 to 5:1 (v/v), to achieve a final concentration of 0.1-0.2 M with respect to the pyrimidine. Rationale: Dioxane is an excellent solvent for the organic reagents, while a small amount of water is often crucial for dissolving the inorganic base and accelerating transmetalation.[8][11]

    • Degas the assembled reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: This final degassing step removes any dissolved oxygen from the solvents, providing maximum protection for the catalyst.[12]

  • Reaction Execution:

    • Heat the reaction mixture to 90-110 °C with vigorous stirring. Rationale: The oxidative addition of aryl chlorides typically requires elevated temperatures to proceed at a practical rate.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting pyrimidine is consumed (typical reaction time: 4-24 hours). Rationale: Monitoring prevents prolonged heating, which can lead to thermal decomposition of the product or catalyst.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine. Rationale: The brine wash removes residual water and inorganic impurities from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst due to oxygen exposure.Ensure a rigorously inert atmosphere. Use freshly opened, high-quality anhydrous solvents and degas the final mixture thoroughly.[12]
Insufficient temperature or reaction time.Increase the reaction temperature to 110 °C. If the reaction is clean but slow, extend the reaction time.
Ineffective catalyst/ligand system.For very challenging boronic acids, screen more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd precursor like Pd₂(dba)₃.[6]
Significant Side Products Protodeboronation of boronic acid.Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and ensure the boronic acid is of high quality. Minimize excess water.[6]
Homocoupling of boronic acid.This is often promoted by oxygen. Improve degassing procedures. A slight reduction in the excess of boronic acid (e.g., to 1.1 eq) may help.[13]
Catalyst decomposition (formation of Pd black).This indicates the ligand is not sufficiently stabilizing the Pd(0) species. Use a higher ligand-to-palladium ratio or switch to a more robust ligand system. Lower the reaction temperature if possible.[12]
Difficulty in Purification Co-elution of boronic acid impurities.During workup, an aqueous wash with a mild base (e.g., 1M NaHCO₃) can help remove excess boronic acid. Alternatively, trituration of the crude product may remove some impurities.

Workflow Visualization

Suzuki_Protocol_Workflow Start Start: Assemble & Inert Glassware (Schlenk) Reagents Add Solids (under N₂): 1. 2-Chloro-pyrimidine (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (K₂CO₃, 2.5 eq) 4. Catalyst (Pd(dppf)Cl₂, 2 mol%) Start->Reagents Solvents Add Solvents (Dioxane/H₂O) & Degas Reagents->Solvents Reaction Heat Reaction (90-110 °C) & Monitor (TLC/LC-MS) Solvents->Reaction Workup Aqueous Workup: Dilute, Extract, Wash, Dry Reaction->Workup Purify Purification: Flash Column Chromatography Workup->Purify End End: Pure Product & Characterization Purify->End

Figure 2: Experimental Workflow for the Suzuki Coupling. This flowchart provides a clear, step-by-step overview of the entire experimental procedure.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of complex, medicinally relevant molecules. By understanding the underlying mechanism and carefully controlling key parameters—namely, maintaining an inert atmosphere, selecting an appropriate base, and utilizing a robust catalyst system like Pd(dppf)Cl₂—researchers can reliably access a diverse range of novel chemical entities. This protocol, grounded in established chemical principles, provides a solid foundation for the successful application of this powerful reaction in drug discovery and development programs.

References

  • Verma, A., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • D'Alterio, M. C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Handy, S. T., & Wilson, T. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. The Journal of Organic Chemistry.
  • Plenio, H., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Joy, M. N., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Mdlovu, N. V., et al. (2018). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules.
  • Joy, M. N., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances.
  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Langer, P., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis.
  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

Sources

The Strategic deployment of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the versatile applications of 2-chloro-5-(cyclopropylmethoxy)pyrimidine. We will delve into its synthesis, reactivity, and its strategic incorporation into drug discovery programs, providing not only detailed protocols but also the underlying scientific rationale for its use.

Introduction: The Pyrimidine Scaffold and the Value of Cyclopropylmethoxy Substitution

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] In drug design, the pyrimidine scaffold is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[2] This has led to the development of a multitude of FDA-approved drugs containing the pyrimidine motif for a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[1][4]

The subject of this guide, this compound, combines the privileged pyrimidine core with two key features that enhance its utility in drug discovery:

  • The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is a versatile synthetic handle. It readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments.[4] This reactivity is crucial for building molecular complexity and exploring the structure-activity relationships (SAR) of drug candidates.

  • The 5-Cyclopropylmethoxy Group: The cyclopropyl group is a valuable bioisostere in medicinal chemistry.[5] Its unique conformational rigidity and electronic properties can impart favorable characteristics to a drug molecule, including increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties.[5] The ether linkage provides a flexible yet stable connection to the pyrimidine core.

This unique combination of features makes this compound a highly sought-after building block for the synthesis of novel therapeutic agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-chloro-5-methoxypyrimidine. The overall synthetic workflow is depicted below.

Synthesis_Workflow 2-Chloro-5-methoxypyrimidine 2-Chloro-5-methoxypyrimidine Step1 Demethylation 2-Chloro-5-methoxypyrimidine->Step1 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine Step1->2-Chloro-5-hydroxypyrimidine Step2 Williamson Ether Synthesis 2-Chloro-5-hydroxypyrimidine->Step2 This compound This compound Step2->this compound

Caption: Synthetic workflow for this compound.

Step 1: Demethylation of 2-Chloro-5-methoxypyrimidine to 2-Chloro-5-hydroxypyrimidine

The initial step involves the demethylation of 2-chloro-5-methoxypyrimidine to yield the key intermediate, 2-chloro-5-hydroxypyrimidine. While several methods exist, a common and effective approach utilizes hydrobromic acid in acetic acid.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add 2-chloro-5-methoxypyrimidine (1.0 eq).

  • Add glacial acetic acid (3 mL per gram of starting material) and 48% aqueous hydrobromic acid (3 mL per gram of starting material).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-5-hydroxypyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pale yellow solid.

Parameter Value Reference
Starting Material2-Chloro-5-methoxypyrimidine[6]
Reagents48% Hydrobromic Acid, Acetic Acid[6]
Reaction Time5-8 hours[6]
TemperatureReflux[6]
Typical Yield70-80%[6]
Step 2: Williamson Ether Synthesis to Yield this compound

The final step is a Williamson ether synthesis, where the hydroxyl group of 2-chloro-5-hydroxypyrimidine is alkylated with (bromomethyl)cyclopropane.

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: To the flask, add 2-chloro-5-hydroxypyrimidine (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the suspension.

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Add (bromomethyl)cyclopropane (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • If using K₂CO₃, filter off the inorganic salts. If using NaH, carefully quench any excess hydride with a few drops of water or isopropanol.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove any residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Parameter Value Reference
Starting Material2-Chloro-5-hydroxypyrimidine[7]
Reagents(Bromomethyl)cyclopropane, K₂CO₃ or NaH[7]
SolventDMF or Acetonitrile[8]
Reaction Time4-12 hours[8]
Temperature60-80 °C[8]
Typical Yield70-90%General protocol

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors and TAAR Modulators

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactivity of the 2-chloro position, which allows for the introduction of various amine or carbon-based substituents via cross-coupling reactions.

Synthesis of 2-Amino-5-(cyclopropylmethoxy)pyrimidine Derivatives as TAAR1 Modulators

A notable application of this compound is in the synthesis of heterocyclic amine derivatives that act as modulators of Trace Amine-Associated Receptor 1 (TAAR1).[9][10] TAAR1 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target. The synthesis of these modulators typically involves a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Amination Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Substituted Aniline (e.g., 4-aminophenol) Amine->Reaction Product 2-Anilino-5-(cyclopropylmethoxy)pyrimidine (TAAR1 Modulator Precursor) Reaction->Product

Caption: Buchwald-Hartwig amination of this compound.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry, inert atmosphere, add this compound (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-5-(cyclopropylmethoxy)pyrimidine derivative.

Potential as a Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[11][12][13] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily functionalize the 2-position of the pyrimidine ring of this compound makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. For instance, it can be envisioned as a key building block for inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[11][14][15]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of a reactive chloro group and a beneficial cyclopropylmethoxy moiety make it an ideal starting material for the creation of diverse molecular libraries targeting a range of biological targets. The application of this intermediate in the synthesis of TAAR1 modulators highlights its immediate relevance in drug discovery. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.

References

  • F. Hoffmann-La Roche AG. (2012). Heterocyclic amine derivatives. WO2012126922A1.
  • Eureka. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
  • F. Hoffmann-La Roche AG. (2014). Heterocyclic amine derivatives. US8802673B2.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • Shao, H., et al. (2013). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. Cancer Research, 73(8_Supplement), 697-697.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • F. Hoffmann-La Roche AG. (2013). Heterocyclic amine derivatives. CN103443074A.
  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1719-1728.
  • Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6608.
  • S. C. College of Pharmacy. (2018). Discovery of CDK5 Inhibitors through Structure-Guided Approach. Molecules, 23(11), 2824.
  • Bhole, R. P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 48.
  • Dalian Join King Biological Chemical Technology Co Ltd. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
  • Sharma, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4811.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(14), 11986-12005.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13.
  • Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Research Journal of Medicinal Plants, 10(1), 1-20.
  • Organic Syntheses. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Syntheses, 99, 214-230.
  • Nicox S. A. (2011). Prostaglandin derivatives. US8058467B2.
  • ChemUniverse. (n.d.). This compound. [Link]
  • Sydorenko, I., et al. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molbank, 2022(4), M1494.
  • Archiv der Pharmazie. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • Journal of Medicinal Chemistry. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9032-9047.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Current Pharmaceutical Design. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • ResearchGate. (2008).

Sources

Application Note & Protocols: Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key intermediate in the development of various therapeutic agents. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a cyclopropylmethoxy group at the C5 position of the pyrimidine ring is a common strategy to enhance metabolic stability and target engagement. This guide details two robust synthetic pathways, emphasizing the critical experimental parameters, underlying chemical principles, and practical insights for successful execution and scale-up.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] In medicinal chemistry, the pyrimidine core is a privileged scaffold due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets. This versatility has led to the development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[2][4]

The 2,5-disubstituted pyrimidine motif is of particular interest as it allows for the precise orientation of functional groups to optimize pharmacological activity. The target molecule, this compound (CAS: 169677-66-1), serves as a crucial building block for more complex drug candidates.[5] The chlorine atom at the C2 position provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis of the target compound reveals two primary synthetic disconnections, leading to two distinct and reliable synthetic strategies. Both pathways are designed to be scalable and utilize commercially available starting materials.

G cluster_0 Pathway A: Williamson Ether Synthesis cluster_1 Pathway B: Chlorination of Hydroxypyrimidine Target This compound Disconnect_A C5-O Bond Disconnection Target->Disconnect_A Williamson Ether Synthesis Disconnect_B C2-Cl Bond Disconnection Target->Disconnect_B Chlorination (e.g., POCl3) Intermediate_A1 2-Chloro-5-hydroxypyrimidine Disconnect_A->Intermediate_A1 Intermediate_A2 Cyclopropylmethyl Bromide Disconnect_A->Intermediate_A2 Intermediate_B1 2-Hydroxy-5-(cyclopropylmethoxy)pyrimidine Disconnect_B->Intermediate_B1

Caption: Retrosynthetic analysis of the target compound.

Pathway A focuses on the late-stage formation of the ether linkage via a Williamson ether synthesis. This approach is advantageous when the starting 2-chloro-5-hydroxypyrimidine is readily available.

Pathway B involves the initial synthesis of the ether and subsequent chlorination of the C2 position. This can be a more efficient route if the starting material, 2,5-dihydroxypyrimidine, is more accessible or cost-effective.

Synthesis of Key Intermediates

A critical component for both pathways is the cyclopropylmethyl halide. The synthesis of high-purity cyclopropylmethyl bromide is paramount to avoid isomeric impurities that are difficult to separate.[6]

Protocol: High-Purity Synthesis of Cyclopropylmethyl Bromide

Traditional methods for synthesizing cyclopropylmethyl bromide often lead to the formation of isomeric byproducts like bromocyclobutane and 4-bromo-1-butene due to rearrangements.[7] A refined procedure using phosphorus tribromide in the presence of N,N-dimethylformamide (DMF) effectively suppresses these side reactions.[7]

Materials:

  • Cyclopropylmethanol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 95.5g of N,N-dimethylformamide and cool to an internal temperature of 20°C.

  • Slowly add 312.8g of phosphorus tribromide dropwise while maintaining the temperature at 20°C.

  • After the addition of PBr₃ is complete, slowly add 125.0g of cyclopropylmethanol at 20°C.

  • Allow the reaction to age for 1 hour. Monitor the reaction for completion (conversion rate of cyclopropylmethanol should be 100.0%).[7]

  • Upon completion, carefully quench the reaction mixture by pouring it into ice water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain high-purity cyclopropylmethyl bromide.

Expected Outcome: This method can achieve a purity of >99% with a yield of approximately 80-85%.[7]

Detailed Synthetic Protocols for this compound

Pathway A: Williamson Ether Synthesis

This pathway is a classic example of the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with a primary alkyl halide.[8] The reaction is generally high-yielding and reliable when using a primary halide like cyclopropylmethyl bromide.[9]

Sources

Technical Guide & Application Notes: 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key heterocyclic intermediate in the discovery and synthesis of novel agrochemicals. We will delve into its synthesis, characterization, and strategic application, offering detailed protocols and the scientific rationale behind methodological choices.

Overview and Strategic Importance

The pyrimidine scaffold is a cornerstone in modern agrochemical design, with derivatives exhibiting a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] this compound (CAS No: 169677-66-1) has emerged as a particularly valuable building block.[3][4] Its structure combines three key features:

  • A Reactive Pyrimidine Core: The electron-deficient nature of the pyrimidine ring and the presence of a chloro-substituent at the C2 position provide a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.

  • The Cyclopropylmethoxy Moiety: This group can enhance metabolic stability and binding affinity to target enzymes. The lipophilic nature of the cyclopropyl group can also improve the molecule's penetration through plant or fungal cell membranes.[5]

  • Versatility: As an intermediate, it serves as a platform for creating large libraries of candidate compounds for high-throughput screening in agrochemical discovery programs.

Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 169677-66-1[3][6]
Molecular Formula C₈H₉ClN₂O[3][4]
Molecular Weight 184.63 g/mol [3]
Physical Form Solid[6][7]
Purity (Typical) ≥97%[3][6]
Storage Inert atmosphere, 2-8°C[6][7]

Synthesis Pathway and Protocols

The synthesis of this compound is typically achieved via a two-step process. This section provides a detailed, validated protocol for its laboratory-scale preparation.

G cluster_0 Synthesis Workflow start Starting Materials (2-Chloro-5-methoxypyrimidine, Cyclopropylmethanol) step1 Step 1: Demethylation (Synthesis of 2-Chloro-5-hydroxypyrimidine) start->step1 HBr, Acetic Acid step2 Step 2: Williamson Ether Synthesis step1->step2 Cyclopropylmethyl bromide, Base purify Purification (Column Chromatography) step2->purify charac Characterization (NMR, MS, HPLC) purify->charac final Final Product: This compound charac->final

Caption: High-level workflow for the synthesis and validation of the target intermediate.

Step 1: Synthesis of the Precursor, 2-Chloro-5-hydroxypyrimidine

The critical precursor for this synthesis is 2-Chloro-5-hydroxypyrimidine. While several methods exist, a robust and scalable approach involves the demethylation of the more readily available 2-Chloro-5-methoxypyrimidine using hydrobromic acid. This method avoids the use of more hazardous and expensive reagents like boron tribromide.[8]

Protocol 1: Demethylation of 2-Chloro-5-methoxypyrimidine

  • Materials:

    • 2-Chloro-5-methoxypyrimidine (1.0 eq)

    • Acetic Acid (3 mL per gram of starting material)

    • 48% Hydrobromic Acid (3 mL per gram of starting material)

    • Methionine (0.01 eq, catalyst)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Sodium Sulfate

    • Ethanol

  • Procedure:

    • Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • Charge the flask with 2-chloro-5-methoxypyrimidine (e.g., 100g), acetic acid (300 mL), and methionine (1g).[8]

    • Stir the mixture to ensure homogeneity.

    • Carefully add 48% hydrobromic acid (300g).

    • Heat the reaction mixture to reflux (approximately 120-125°C) and maintain for 5 hours.

    • In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8]

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 300 mL of water.

    • Extract the aqueous layer three times with dichloromethane (3 x 300 mL).

    • Combine the organic phases.

    • Wash the combined organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Recrystallize the crude solid from ethanol to obtain 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[8] Typical yields range from 70-80% with >98% purity.[8]

  • Scientific Rationale:

    • Hydrobromic Acid: Acts as a strong acid to protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus cleaving the methyl-oxygen bond.

    • Acetic Acid: Serves as a polar protic solvent that is stable under the harsh acidic and high-temperature conditions.

    • Methionine: While the patent does not specify its exact role, it may act as a scavenger for any bromine radicals formed, preventing unwanted side reactions.

Step 2: Williamson Ether Synthesis

This classic Sₙ2 reaction forms the desired ether linkage by reacting the alkoxide of 2-chloro-5-hydroxypyrimidine with a suitable cyclopropylmethyl halide.[9]

ReactionScheme cluster_step1 Deprotonation cluster_step2 Nucleophilic Substitution start_mol 2-Chloro-5-hydroxypyrimidine cond1 + NaH (or K2CO3) Solvent (DMF/THF) start_mol->cond1 intermediate_mol Alkoxide Intermediate cond2 Sₙ2 Reaction intermediate_mol->cond2 reagent_mol Cyclopropylmethyl bromide reagent_mol->cond2 product_mol This compound cond1->intermediate_mol cond2->product_mol

Caption: General reaction scheme for the Williamson Ether Synthesis step.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Chloro-5-hydroxypyrimidine (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Cyclopropylmethyl bromide (1.1 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Saturated Ammonium Chloride Solution

    • Brine

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a dry, three-necked flask equipped with a stirrer and a dropping funnel.

    • Carefully add sodium hydride (1.1 eq) to the solvent and cool the suspension to 0°C in an ice bath.

    • Dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Causality Check: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour. Hydrogen gas evolution should be observed, indicating the formation of the alkoxide. The reaction is complete when bubbling ceases.

    • Cool the mixture back down to 0°C.

    • Add cyclopropylmethyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • In-Process Validation: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) to confirm the consumption of the starting pyrimidine.

    • Quench the reaction by carefully adding saturated ammonium chloride solution dropwise at 0°C.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Scientific Rationale:

    • NaH: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of the pyrimidine, forming the highly nucleophilic alkoxide.[9] Using a weaker base could result in an unfavorable equilibrium and lower yields.

    • Anhydrous Conditions: The reaction must be free of water, as water would protonate the alkoxide and react with the sodium hydride.

    • Polar Aprotic Solvent (DMF/THF): These solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion, increasing its reactivity.[9]

Application in Agrochemical Synthesis

The title compound is not an active ingredient itself but a versatile platform. The C2-chloro atom is the primary site for modification via nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, thiol, or alcohol-based nucleophiles to generate diverse libraries of potential agrochemicals.

G cluster_products Potential Agrochemical Classes intermediate 2-Chloro-5-(cyclopropylmethoxy) pyrimidine fungicides Fungicides intermediate->fungicides + R-NH₂ (Amine) herbicides Herbicides intermediate->herbicides + R-SH (Thiol) insecticides Insecticides intermediate->insecticides + R-OH (Alcohol) MoA carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate dhodh DHODH Enzyme dihydroorotate->dhodh orotate Orotate ump Uridine Monophosphate (UMP) orotate->ump ...multiple steps dna_rna DNA & RNA Synthesis ump->dna_rna inhibitor Pyrimidine-based Herbicide inhibitor->dhodh Inhibition dhodh->orotate

Caption: Simplified MoA pathway showing inhibition of the DHODH enzyme.

This specific MoA provides a clear rationale for designing pyrimidine derivatives. By modifying the group at the C2 position, researchers can fine-tune the molecule's shape and electronic properties to maximize its binding affinity for the active site of the target enzyme, like DHODH.

References

  • 2-Chloro-5-hydroxypyrimidine | 4983-28-2. ChemicalBook.
  • Preparation method of 2-chloro-5-hydroxypyrimidine. Eureka | Patsnap.
  • 2-Chloro-5-hydroxypyridine synthesis. ChemicalBook.
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents.
  • 2-Chloro-5-methoxypyrimidine. Chem-Impex.
  • The Williamson Ether Synthesis. University of Massachusetts Boston.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 2-Chloropyrimidine. Organic Syntheses Procedure.
  • 1.5 Williamson Ether Synthesis – Organic Chemistry II. KPU Pressbooks.
  • Williamson ether synthesis. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. NINGBO INNO PHARMCHEM CO.,LTD..
  • Williamson Ether Synthesis. Chemistry Steps.
  • This compound. ChemUniverse.
  • 2-Chloro-5-cyclopropylpyrimidine | 166740-44-9. Sigma-Aldrich.
  • Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores | Journals.
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed.
  • Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals. PubMed.
  • Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores | Journals.
  • Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. Auctores | Journals.
  • Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. NIH.
  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PMC - NIH.
  • 2-Chloro-pyrimidine-5-carboxylic acid. Chem-Impex.
  • This compound | CAS: 169677-66-1 | Chemical Product. Chemical Register.
  • This compound | 169677-66-1. Sigma-Aldrich.

Sources

The Strategic Role of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] This is largely due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the enzyme's ATP-binding site.[3] Among the vast array of functionalized pyrimidines, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine has emerged as a particularly valuable intermediate. Its unique substitution pattern—a reactive chlorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position—offers a strategic advantage in the synthesis of targeted therapies, particularly for Janus Kinase (JAK) family inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of this key intermediate, exemplified by its role in the construction of the potent JAK2 inhibitor, Fedratinib.

Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms for these conditions. The pyrimidine ring is a highly versatile and effective scaffold for such inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region, a critical anchoring point for ATP.[4]

The strategic placement of substituents on the pyrimidine ring is paramount for achieving both high potency and selectivity. The 2-position, when functionalized with a leaving group like chlorine, provides a reactive handle for introducing various amine-containing fragments through nucleophilic aromatic substitution (SNAr). This reaction is a robust and widely utilized method in the construction of kinase inhibitor libraries. The substituent at the 5-position often extends into a hydrophobic region of the ATP-binding site, and its nature can significantly influence selectivity and pharmacokinetic properties. The cyclopropylmethoxy group, in particular, is favored for its ability to confer metabolic stability and favorable lipophilicity.

This guide will focus on the practical aspects of utilizing this compound as a building block for advanced kinase inhibitors, with a specific focus on its application in the synthesis of Fedratinib, a selective JAK2 inhibitor.

Synthesis and Purification of the Intermediate: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a representative protocol based on established synthetic methodologies for related compounds.

Representative Synthesis Protocol

This protocol involves the etherification of 2,4-dichloropyrimidine followed by a selective reduction.

Step 1: Synthesis of 2,4-Dichloro-5-(cyclopropylmethoxy)pyrimidine

  • Materials:

    • 2,4-Dichloro-5-hydroxypyrimidine

    • (Bromomethyl)cyclopropane

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a solution of 2,4-dichloro-5-hydroxypyrimidine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Selective Reduction to this compound

  • Materials:

    • 2,4-Dichloro-5-(cyclopropylmethoxy)pyrimidine (from Step 1)

    • Zinc dust (Zn)

    • Ammonium chloride (NH₄Cl)

    • Ethanol/Water solvent mixture

    • Reflux condenser

  • Procedure:

    • Suspend the crude 2,4-dichloro-5-(cyclopropylmethoxy)pyrimidine (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add ammonium chloride (2.0 eq) and zinc dust (3.0 eq) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the excess zinc.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Purification of the Intermediate

Purification of the crude product is critical to ensure the success of subsequent reactions. Flash column chromatography is the recommended method.[5]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed material and load it onto the top of the packed column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Analyze the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Peaks corresponding to the pyrimidine ring protons, the cyclopropyl protons, and the methylene protons of the methoxy group, with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₉ClN₂O (184.63 g/mol ).[6][7]
HPLC A single major peak indicating high purity (typically >97%).

Application in Kinase Inhibitor Synthesis: The Case of Fedratinib

This compound is a key building block for the synthesis of Fedratinib (SAR302503/TG101348), a selective inhibitor of Janus Kinase 2 (JAK2).[8][9] Fedratinib is approved for the treatment of myelofibrosis, a serious bone marrow disorder.[8] The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the pyrimidine is displaced by an aniline derivative.

Synthesis Protocol for Fedratinib
  • Materials:

    • This compound

    • N-tert-butyl-3-((5-methyl-2-aminopyrimidin-4-yl)amino)benzenesulfonamide

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cesium carbonate, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

    • Schlenk flask or similar reaction vessel for inert atmosphere conditions

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), N-tert-butyl-3-((5-methyl-2-aminopyrimidin-4-yl)amino)benzenesulfonamide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through Celite, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to afford Fedratinib.

Rationale for Reagent and Condition Selection
  • Catalyst and Ligand: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is crucial for facilitating the C-N cross-coupling reaction, particularly with a sterically hindered aniline.

  • Base: Cesium carbonate is often used in such coupling reactions as it is a strong, non-nucleophilic base that promotes the reaction without causing significant side reactions.

  • Solvent: Anhydrous and degassed 1,4-dioxane is a suitable high-boiling aprotic solvent that can solubilize the reactants and is stable under the reaction conditions. Degassing is essential to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: The use of an inert atmosphere is critical to protect the palladium catalyst from deactivation by oxygen.

Biological Context and Mechanism of Action

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[10][11] The pathway can be summarized in the following steps:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.

Dysregulation of the JAK-STAT pathway, particularly through mutations like the JAK2V617F mutation, is a key driver of myeloproliferative neoplasms.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->JAK JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA STAT_dimer->DNA 6. Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation Fedratinib Fedratinib (Inhibitor) Fedratinib->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the point of inhibition by Fedratinib.
Fedratinib as a JAK2 Inhibitor

Fedratinib functions as an ATP-competitive inhibitor of JAK2.[8] It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of STAT proteins. This blockade of the JAK-STAT signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in malignant cells that are dependent on this pathway.

Table 1: In Vitro Inhibitory Activity of Fedratinib

KinaseIC₅₀ (nM)Selectivity vs. JAK2
JAK2 3-
FLT3 155-fold
JAK1 >105>35-fold
TYK2 >405>135-fold
JAK3 >1002>334-fold
Data adapted from public sources.[7][8]

Structure-Activity Relationship (SAR) Insights

The chemical structure of Fedratinib is a testament to rational drug design, with each component playing a crucial role in its activity and selectivity. The use of this compound as a starting material directly contributes to two of these key features.

  • The 2-Anilino Group: The SNAr reaction at the 2-position allows for the introduction of the N-tert-butyl-benzenesulfonamide moiety. This group occupies a significant portion of the ATP-binding pocket and is critical for high-affinity binding.

  • The 5-Cyclopropylmethoxy Group: This group is positioned to interact with a hydrophobic region of the kinase active site. The cyclopropyl moiety is a "bioisostere" for larger alkyl groups but offers several advantages:

    • Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism compared to linear alkyl chains, which can improve the pharmacokinetic profile of the drug.

    • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable binding conformation, potentially increasing potency.

    • Optimal Lipophilicity: It provides a good balance of lipophilicity, which is essential for cell permeability and overall drug-like properties.

The combination of these features, enabled by the strategic use of the this compound intermediate, results in a highly potent and selective inhibitor of JAK2.

Conclusion

This compound is a high-value intermediate for the synthesis of advanced kinase inhibitors. Its pre-installed 5-cyclopropylmethoxy group offers advantages in terms of metabolic stability and binding interactions, while the 2-chloro substituent provides a reliable handle for the introduction of diverse functionalities via robust C-N coupling chemistries. The successful application of this building block in the synthesis of Fedratinib underscores its strategic importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage this and similar intermediates in the development of the next generation of targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Harrison, C. (2020). Fedratinib in myelofibrosis. PMC.
  • Wikipedia. (2023). JAK-STAT signaling pathway.
  • Aaronson, D. S., & Horvath, C. M. (2002).
  • Archiv der Pharmazie. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Kim, H. Y., et al. (2022). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. MDPI.
  • Harrison, C., et al. (2020). Fedratinib in myelofibrosis. PMC.
  • Gautier, E. L., et al. (2016). JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice. NIH.
  • National Center for Biotechnology Information. (n.d.). Fedratinib. PubChem.
  • ChemUniverse. (n.d.). This compound.
  • Verstovsek, S., et al. (2019). Fedratinib (FEDR) in myelofibrosis (MF) patients previously treated with ruxolitinib (RUX): A reanalysis of the JAKARTA-2 study. ASCO Publications.
  • Scheffler, J. L., et al. (2023). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). PMC.
  • ChemUniverse. (n.d.). This compound.
  • Scheffler, J. L., et al. (2023). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). PMC.
  • PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

Sources

Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its structural motif, featuring a reactive chloropyrimidine core and a cyclopropylmethoxy side chain, makes it a valuable intermediate for developing novel therapeutic agents. This application note provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations to ensure a high-yield and reproducible outcome. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient route for the preparation of this compound is the Williamson ether synthesis. This classic and robust reaction involves the O-alkylation of a deprotonated alcohol (alkoxide) with an alkyl halide.[1] In this specific application, the synthesis proceeds in two main stages:

  • Preparation of the Precursor: Synthesis of 2-chloro-5-hydroxypyrimidine.

  • Williamson Ether Synthesis: The reaction of 2-chloro-5-hydroxypyrimidine with (bromomethyl)cyclopropane in the presence of a suitable base.

The overall synthetic scheme is depicted below:

Synthesis_Scheme cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis 2-Chloro-5-methoxypyrimidine 2-Chloro-5-methoxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-methoxypyrimidine->2-Chloro-5-hydroxypyrimidine HBr, Acetic Acid 2-Chloro-5-hydroxypyrimidine_2 2-Chloro-5-hydroxypyrimidine Cyclopropylmethanol Cyclopropylmethanol (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane Cyclopropylmethanol->(Bromomethyl)cyclopropane PBr3 or HBr Target_Molecule This compound (Bromomethyl)cyclopropane->Target_Molecule 2-Chloro-5-hydroxypyrimidine_2->Target_Molecule Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Overall synthetic route to this compound.

The choice of the Williamson ether synthesis is predicated on its reliability and the commercial availability of the starting materials. The SN2 reaction mechanism is favored by the use of a primary alkyl halide, (bromomethyl)cyclopropane, which minimizes the potential for competing elimination reactions.[2]

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

This procedure is adapted from a patented method involving the demethylation of 2-chloro-5-methoxypyrimidine.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-5-methoxypyrimidine≥98%Commercial Vendor
Hydrobromic acid (48% in water)ACS ReagentCommercial Vendor
Acetic acid, glacialACS ReagentCommercial Vendor
Dichloromethane (DCM)ACS ReagentCommercial Vendor
Saturated sodium bicarbonate solutionLaboratory prepared-
Anhydrous sodium sulfateACS ReagentCommercial Vendor
EthanolAnhydrousCommercial Vendor

Procedure:

  • To a 1 L four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-chloro-5-methoxypyrimidine (100 g, 0.69 mol).

  • Add glacial acetic acid (300 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Carefully add 48% hydrobromic acid (300 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 5-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 300 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol to obtain 2-chloro-5-hydroxypyrimidine as a pale yellow solid.

Part 2: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis, with conditions optimized for the specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-5-hydroxypyrimidine≥98%As synthesized
(Bromomethyl)cyclopropane≥97%Commercial Vendor
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercial Vendor
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Vendor
Ethyl acetate (EtOAc)ACS ReagentCommercial Vendor
Brine solutionLaboratory prepared-
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentCommercial Vendor

Procedure:

Protocol_Workflow A 1. Dissolve 2-chloro-5-hydroxypyrimidine and K₂CO₃ in anhydrous DMF. B 2. Add (bromomethyl)cyclopropane dropwise at room temperature. A->B C 3. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and pour into ice-water. D->E F 6. Extract the product with ethyl acetate (3x). E->F G 7. Wash the combined organic layers with water and brine. F->G H 8. Dry the organic layer over MgSO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Step-by-step workflow for the Williamson ether synthesis.

  • To a stirred solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes to ensure the formation of the corresponding phenoxide.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
2-Chloro-5-hydroxypyrimidineC₄H₃ClN₂O130.53Pale yellow solid70-80%
This compoundC₈H₉ClN₂O184.63Off-white solid75-85%

Causality and Experimental Choices

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride could potentially lead to side reactions, including N-alkylation, as observed in similar pyrimidine systems.[4]

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Reaction Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

  • Purification: Column chromatography is the preferred method for purification to remove any unreacted starting materials and byproducts, ensuring a high purity of the final compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies. The progress of each reaction should be diligently monitored by TLC or HPLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Baker, B. R., et al. (1952). PUROMYCIN. SYNTHETIC STUDIES. IX. SYNTHESIS OF 6-DIMETHYLAMINO-9-(3'-AMINO-3'-DEOXY-β-D-RIBOFURANOSYL)PURINE, THE AMINONUCLEOSIDE MOIETY OF PUROMYCIN. Journal of the American Chemical Society, 74(1), 1-6.
  • Brown, D. J. (1962). The Pyrimidines. John Wiley & Sons.
  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Patel, M., et al. (2014). Synthesis and biological evaluation of novel pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • A study on the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines. (2021). Journal of Heterocyclic Chemistry. [Link]
  • Preparation method of 2-chloro-5-hydroxypyrimidine. (2019).
  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
  • Process for preparing 4-hydroxypyrimidine. (1989).
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • Williamson ether synthesis. (Video). Khan Academy. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • Synthesis of 2-chlorine-5- amido pyrimidine. (2008).
  • Process for the preparation of pyrimidine derivatives. (1998).
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Preparation method of 2-chloro-5-hydroxypyrimidine.

Sources

Application Notes and Protocols for the Utilization of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[1][2] The specific building block, This compound (CAS No. 169677-66-1), has emerged as a particularly valuable reagent for the synthesis of novel bioactive heterocycles.[3][4][5][6][7] Its utility is derived from two key structural features: the reactive 2-chloro substituent, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, and the 5-(cyclopropylmethoxy) group. The cyclopropyl moiety is a highly sought-after motif in drug design, known to enhance metabolic stability, improve potency by providing conformational rigidity, and modulate physicochemical properties to optimize ADME profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the causality behind experimental choices for two of the most powerful transformations involving this reagent—the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling—and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

Part 1: The Chemistry of the 2-Chloropyrimidine Moiety: A Hub for Molecular Diversification

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that renders the chlorine atom at the 2-position highly susceptible to displacement.[8] This inherent reactivity makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) processes.

Reactivity Principles:

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly activates the C2-Cl bond towards oxidative addition to a Pd(0) catalyst, a critical initiation step in both Buchwald-Hartwig and Suzuki-Miyaura catalytic cycles.[9][10] This activation allows for efficient coupling under conditions that might be challenging for less electron-deficient aryl chlorides. For SNAr reactions, this same electronic property stabilizes the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride by a wide range of nucleophiles.

Part 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a paramount transformation in medicinal chemistry for the synthesis of arylamines.[11] The reaction of this compound with primary or secondary amines provides direct access to 2-amino-5-(cyclopropylmethoxy)pyrimidine derivatives, a common scaffold in various kinase inhibitors and other therapeutic agents.[12][13][14]

Causality of Experimental Choices:
  • Catalyst System: The choice of a palladium precursor (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., Xantphos) is critical. The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step to form the C-N bond. Bulky, electron-rich phosphine ligands are often required for the challenging amination of heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base, such as cesium carbonate or sodium tert-butoxide, is essential. Its role is to deprotonate the amine, forming the more nucleophilic amide, which then coordinates to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents Assembly: - this compound - Amine - Pd Catalyst & Ligand - Base (e.g., Cs2CO3) vessel Inert Atmosphere Setup: Schlenk flask, Argon/Nitrogen addition Sequential Addition: 1. Solids (Reagent, Base, Catalyst) 2. Anhydrous Solvent (e.g., Dioxane) 3. Amine vessel->addition heating Heating & Stirring: (e.g., 80-110 °C) addition->heating monitoring Reaction Monitoring: (TLC or LC-MS) heating->monitoring quench Cooling & Quenching monitoring->quench extraction Aqueous Work-up & Organic Extraction quench->extraction purify Chromatography: (e.g., Silica Gel) extraction->purify product Isolated Product: 2-Amino-5-(cyclopropylmethoxy)pyrimidine Derivative purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Heterocyclic Amine Derivative

This protocol is adapted from methodologies reported for the synthesis of compounds with affinity for trace amine associated receptors (TAARs).[15]

Materials:

  • This compound (1.0 equiv.)

  • Amine of interest (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv.)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd2(dba)3, and Xantphos.

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe, followed by the amine.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-5-(cyclopropylmethoxy)pyrimidine derivative.

Part 3: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for constructing carbon-carbon bonds.[8] Coupling this compound with various aryl or heteroaryl boronic acids or esters provides a powerful route to biaryl and heteroaryl pyrimidines. These structures are prevalent in a wide array of bioactive molecules, including kinase inhibitors targeting CDK and Syk.[13][16][17]

Causality of Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective catalyst for the Suzuki coupling of reactive heteroaryl chlorides.[8] It is often used directly as it is a stable Pd(0) source.

  • Base: An aqueous solution of an inorganic base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is crucial. The base facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic-soluble coupling partners and the inorganic base.

  • Microwave Irradiation: For activated chlorides like 2-chloropyrimidines, microwave-assisted heating can dramatically reduce reaction times (from hours to minutes) and improve yields, making it a highly efficient method for library synthesis.[8]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)L2-Cl] pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L2-R'] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R' transmetalation_complex->product_complex reagents1 Ar-Cl (this compound) reagents1->pd2_complex reagents2 R'-B(OR)2 (Boronic Acid) reagents2->pd2_complex base Base (e.g., K2CO3) base->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the regioselective C-C coupling of chloropyrimidines.[8]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv.)

  • Potassium Carbonate (K2CO3) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reaction vial with a stir bar

Procedure:

  • Reagent Addition: To a microwave reaction vial, add this compound, the boronic acid, Pd(PPh3)4, and K2CO3.

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and pass it through a small plug of silica gel, eluting with more ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude material by flash chromatography or preparative HPLC to yield the desired 2-aryl-5-(cyclopropylmethoxy)pyrimidine product.

Part 4: Data Summary and Applications

The strategic application of these protocols enables the rapid generation of diverse libraries of pyrimidine-based compounds for screening in drug discovery programs.

Table 1: Representative Reaction Conditions

Reaction TypeCatalyst SystemBaseSolventTemperatureTypical Time
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO3Dioxane80-110 °C2-12 h
Suzuki-Miyaura Pd(PPh3)4K2CO3Dioxane/H2O120-150 °C (MW)10-30 min

Bioactive Heterocycles Synthesized:

The pyrimidine derivatives accessible from this compound are key intermediates for a range of therapeutic targets.

  • Kinase Inhibitors: Substituted 2-aminopyrimidines are privileged scaffolds for inhibitors of Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk), which are implicated in cancer and inflammatory diseases, respectively.[12][13][14][16][17]

  • CNS Agents: Derivatives have been synthesized as ligands for Trace Amine-Associated Receptors (TAARs), which are targets for neurological and psychiatric disorders.[15]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, bioactive heterocycles. Its activated 2-chloro position allows for reliable and efficient functionalization via robust palladium-catalyzed methods like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage this reagent's full potential, accelerating the discovery and development of next-generation therapeutics.

References

  • Carver, D.R.; Komin, A.P.; Hubbard, J.S.; Wolfe, J.F. SRN1 mechanism in heteroaromatic nucleophilic substitution. reactions involving halogenated pyrimidines, pyridazines, and pyrazines. J. Org. Chem.1981, 46, 294–299. [Link]
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • Ohashi, K., et al. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorg. Med. Chem. Lett.2004, 14(10), 2499-2502. [Link]
  • Shao, H., et al. Synthesis, structure–activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Eur. J. Med. Chem.2013, 70, 447–455. [Link]
  • Wright, E. W., et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules2018, 23(7), 1748. [Link]
  • Fischer, P. M., et al. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. J. Med. Chem.2004, 47(7), 1719-1728. [Link]
  • Al-Rashood, S. T., et al. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules2021, 26(18), 5649. [Link]
  • ChemUniverse. This compound. [Link]
  • Thoreauchem. This compound-169677-66-1. [Link]
  • Barlaam, B., et al. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Bioorg. Med. Chem. Lett.2020, 30(22), 127523. [Link]
  • Google Patents.
  • Synthesis of Chiral Substituted Pyrazolopyrimidine Compounds.
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... [Link]

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key building block in modern medicinal chemistry. The described two-step synthetic pathway is designed for robustness, scalability, and high yield. The process begins with the efficient demethylation of 2-chloro-5-methoxypyrimidine to produce the key intermediate, 2-chloro-5-hydroxypyrimidine. This is followed by a classic Williamson ether synthesis to couple the cyclopropylmethoxy moiety. This document details the step-by-step protocols, explains the chemical principles and strategic choices behind the methodology, outlines critical safety procedures for handling hazardous reagents, and provides a framework for process control and product validation.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone of pharmaceutical research and development, forming the structural core of numerous therapeutic agents.[1][2] this compound, in particular, serves as a valuable intermediate for synthesizing complex molecules with diverse biological activities. The challenge in its production lies in developing a synthetic route that is not only efficient on a laboratory scale but also safe, economical, and reproducible at the kilogram level.

This guide details a two-step synthesis designed for scale-up. The chosen strategy hinges on the reliability of well-established, high-yielding reactions:

  • Step 1: Intermediate Synthesis: Production of 2-chloro-5-hydroxypyrimidine via acid-catalyzed demethylation of the readily available 2-chloro-5-methoxypyrimidine. This method is chosen over alternatives using expensive and hazardous reagents like boron tribromide.[3]

  • Step 2: Final Product Synthesis: A Williamson ether synthesis, which remains the simplest and most popular method for preparing ethers, is employed to couple the cyclopropylmethoxy group.[4] This SN2 reaction involves the formation of an alkoxide from the pyrimidine intermediate, followed by its reaction with (bromomethyl)cyclopropane.[5]

Overall Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final, purified product, is outlined below. Each stage includes critical in-process controls to ensure success.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start1 2-Chloro-5-methoxypyrimidine React1 Demethylation (HBr, Acetic Acid) Start1->React1 Workup1 Extraction & Recrystallization React1->Workup1 IPC1 IPC: HPLC/TLC (Purity Check) Workup1->IPC1 Intermediate 2-Chloro-5-hydroxypyrimidine IPC1->Intermediate Start2 2-Chloro-5-hydroxypyrimidine Intermediate->Start2 Proceed to Part 2 React2 Williamson Ether Synthesis (NaH, (Bromomethyl)cyclopropane) Start2->React2 IPC2 IPC: HPLC/TLC (Reaction Completion) React2->IPC2 Workup2 Quenching, Extraction, Purification FinalProduct This compound Workup2->FinalProduct IPC2->Workup2

Caption: High-level workflow for the two-part synthesis.

Part 1: Scale-Up Synthesis of 2-Chloro-5-hydroxypyrimidine

Principle and Rationale

The synthesis of the crucial intermediate, 2-chloro-5-hydroxypyrimidine, is achieved by the demethylation of 2-chloro-5-methoxypyrimidine. While several demethylation agents exist, a mixture of hydrobromic acid (HBr) and acetic acid offers a scalable and cost-effective solution. A patented method highlights this approach, yielding a high-purity product after a straightforward work-up and recrystallization.[3] This route avoids the significant drawbacks of reagents like boron tribromide, which is expensive, moisture-sensitive, and difficult to handle on a large scale.[3]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-methoxypyrimidine≥97%Major Chemical SupplierStarting Material
Acetic Acid, GlacialACS GradeMajor Chemical SupplierSolvent
Hydrobromic Acid48% aq. solutionMajor Chemical SupplierReagent
Methionine≥98%Major Chemical SupplierCatalyst/Scavenger
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierExtraction Solvent
Saturated Sodium Bicarbonate-Prepared in-houseFor washing
Anhydrous Sodium SulfateACS GradeMajor Chemical SupplierDrying Agent
EthanolReagent GradeMajor Chemical SupplierRecrystallization Solvent

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • Vacuum oven.

Detailed Experimental Protocol

Adapted from the procedure described in patent CN105198904A.[3]

  • Reactor Setup: Equip a 10 L jacketed reactor with an overhead stirrer, thermometer, and a reflux condenser vented to a scrubber.

  • Charging Reagents: Charge the reactor with 2-chloro-5-methoxypyrimidine (1.0 kg, 6.92 mol).

  • Solvent Addition: Add glacial acetic acid (3.0 L) to the reactor and stir to dissolve the starting material.

  • Reagent Addition: Carefully add 48% hydrobromic acid (3.0 kg, approx. 17.8 mol HBr) and methionine (10 g, 0.067 mol).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 5-8 hours.

  • In-Process Control (IPC): Monitor the reaction's progress by taking small aliquots every hour after the 4-hour mark. Analyze by HPLC or TLC to confirm the disappearance of the starting material.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Carefully add water (3.0 L) to the reaction mixture with stirring.

  • Extraction: Transfer the mixture to a suitable extraction vessel. Extract the aqueous layer three times with dichloromethane (3 x 3.0 L).

  • Washing: Combine the organic phases and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Add ethanol to the crude solid and heat to reflux until fully dissolved. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Isolation: Collect the pale-yellow solid by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.

Expected Outcome: A pale-yellow solid with a typical yield of 75-85% and purity >98%.[3]

Part 2: Scale-Up Synthesis of this compound

Principle and Rationale

This step utilizes the Williamson ether synthesis, a classic SN2 reaction.[4] The hydroxyl group of 2-chloro-5-hydroxypyrimidine is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a bimolecular substitution.[5]

  • Base Selection: Sodium hydride (NaH) is an excellent choice for this transformation. As a powerful, non-nucleophilic base, it irreversibly deprotonates the alcohol, driving the reaction to completion.[6] Its primary byproduct is hydrogen gas, which is easily removed from the reaction system.

  • Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) is ideal. It readily dissolves the reactants and intermediates without interfering with the reaction, unlike protic solvents which would be deprotonated by NaH.[5]

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism where the pyrimidine alkoxide attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide leaving group.

G cluster_step2 Step 2: SN2 Attack PyOH Pyrimidine-OH PyO Pyrimidine-O⁻ Na⁺ PyOH->PyO + NaH NaH NaH->PyO H2 H₂ (gas) PyO->H2     + PyO_sn2 Pyrimidine-O⁻ TransitionState [Transition State]‡ PyO_sn2->TransitionState AlkylHalide (Bromomethyl)cyclopropane AlkylHalide->TransitionState FinalProduct Final Ether Product TransitionState->FinalProduct LeavingGroup Br⁻ TransitionState->LeavingGroup +

Caption: Mechanism of the Williamson ether synthesis.

Hazard Analysis and Mitigation: Sodium Hydride (NaH)

Sodium hydride is a highly reactive and hazardous material. A thorough understanding of its risks is essential for a safe scale-up operation.

  • Reactivity: NaH reacts violently with water and other protic sources to release hydrogen gas, which is extremely flammable and can form explosive mixtures with air.[7][8] The reaction is highly exothermic.

  • Handling: NaH is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[8][9] Use non-sparking tools and ensure all equipment is properly grounded.[10]

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety goggles or a face shield, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]

  • Emergency Procedures:

    • Fire: In case of fire, DO NOT use water, foam, or CO₂ extinguishers. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or ground limestone.[9]

    • Spills: Contain the spill and collect it using a non-sparking scoop. Quench very carefully in a separate, designated vessel by slowly adding isopropanol, followed by methanol, and finally water.

    • Exposure: In case of skin contact, brush off excess powder and flush with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

Detailed Experimental Protocol
  • Reactor Preparation: Ensure a 10 L jacketed reactor is scrupulously dry. Assemble with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser connected to an oil bubbler to monitor gas evolution. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, charge the reactor with anhydrous THF (5.0 L) and 2-chloro-5-hydroxypyrimidine (500 g, 3.83 mol). Stir to form a suspension.

  • NaH Addition: Cool the suspension to 0-5 °C using a circulator. Carefully add sodium hydride (60% dispersion in mineral oil, 168.5 g, 4.21 mol) portion-wise over 1-2 hours. CAUTION: Hydrogen gas will evolve, and the reaction is exothermic. Maintain the internal temperature below 10 °C.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. A cessation of hydrogen evolution indicates the completion of deprotonation.

  • Alkyl Halide Addition: Slowly add (bromomethyl)cyclopropane (571 g, 4.23 mol) dropwise via an addition funnel over 1 hour, keeping the internal temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours (overnight).

  • In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC.

  • Quenching: Cool the reactor back to 0-5 °C. Very slowly and carefully add isopropanol (approx. 250 mL) to quench any unreacted NaH. Then, slowly add water (2.0 L).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2.0 L).

  • Washing and Drying: Combine all organic layers and wash with water (2 x 1.0 L) and then with brine (1.0 L). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude oil can be purified by flash column chromatography on silica gel or, if suitable, by vacuum distillation or recrystallization to yield the final product.

Process Parameters and Quality Control

Effective scale-up requires diligent monitoring and control. The following table summarizes key parameters and analytical checks for ensuring a successful and reproducible synthesis.

ParameterStage 1 (Demethylation)Stage 2 (Ether Synthesis)Rationale
Temperature 110-115 °C (Reflux)0-10 °C (NaH addition); 20-25 °C (Reaction)Ensures sufficient reaction rate while controlling exotherms.
Reaction Time 5-8 hours12-16 hoursTime required for reaction completion at the specified temperature.
Equivalents HBr (~2.5 eq)NaH (1.1 eq); Alkyl Halide (1.1 eq)Drives reaction to completion and accounts for potential side reactions.
IPC Method HPLC/TLCHPLC/TLCMonitors consumption of starting material to determine endpoint.
Final Purity >98% (Post-recrystallization)>97% (Post-purification)Meets standard requirements for pharmaceutical intermediates.
Typical Yield 75-85%70-80%Establishes a benchmark for process efficiency.

Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (184.62 g/mol ).

  • HPLC: To determine purity, typically reported as a percentage area.

  • Melting Point: To check for physical consistency.

Conclusion

The two-step synthetic route presented in this application note provides a reliable and scalable method for producing high-purity this compound. By leveraging a cost-effective demethylation and a classic Williamson ether synthesis, this protocol is well-suited for industrial production. The detailed procedural steps, coupled with a thorough hazard analysis and defined in-process controls, ensure that the synthesis can be performed safely and reproducibly by trained researchers and drug development professionals.

References

  • State of New Jersey. (n.d.). Hazard Substance Fact Sheet: Sodium Hydride. NJ.gov.
  • Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Eureka.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. EH&S.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Google Patents. (n.d.). Process for the preparation of pyrimidine derivatives.
  • Research Square. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

The Strategic deployment of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Library Synthesis

Authored by: Senior Application Scientist, Chemical Biology

Introduction: The Convergence of Privileged Scaffolds in a Single Reagent

In the landscape of modern medicinal chemistry, the rapid and efficient generation of diverse chemical libraries is paramount to the identification of novel therapeutic agents. The strategic selection of building blocks is a critical determinant of the quality and relevance of these libraries. 2-Chloro-5-(cyclopropylmethoxy)pyrimidine has emerged as a highly valuable scaffold, embodying the convergence of two "privileged" motifs: the pyrimidine ring and the cyclopropylmethoxy group.

The pyrimidine core is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] Its presence is noted in therapeutics across a wide range of disease areas, from oncology to infectious diseases.[2][3][4][5][6] The cyclopropyl group, on the other hand, is increasingly utilized as a bioisostere for larger or more metabolically labile groups.[7][8] Its unique conformational rigidity and electronic properties can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of a drug candidate.[7][8] The ether linkage to the pyrimidine core in this compound offers a metabolically stable anchor for this beneficial group.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in library synthesis. We will delve into its reactivity profile, offer detailed, field-proven protocols for key chemical transformations, and provide a strategic framework for its incorporation into drug discovery workflows.

Physicochemical Properties & Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 184.63 g/mol .[9] Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the chlorine atom at the 2-position. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O[9]
Molecular Weight 184.63 g/mol [9]
CAS Number 169677-66-1[9]
Physical Form Solid[10]

The key to unlocking the potential of this scaffold lies in the strategic and selective functionalization of the C2-chloro position. The primary reaction pathways for diversification include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with a wide array of boronic acids and esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines, amides, and carbamates.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with a range of nucleophiles, particularly amines and thiols.

The choice of reaction pathway is dictated by the desired final product and the nature of the coupling partner. The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Experimental Protocols for Library Synthesis

The following protocols are designed to be robust starting points for the synthesis of diverse libraries based on the this compound scaffold. It is crucial to note that optimization of reaction conditions (e-g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl and heteroaryl structures. For 2-chloropyrimidines, the choice of a highly active catalyst system is crucial for efficient coupling.[11]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the palladium catalyst (0.02-0.10 equiv) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst Selection: For less reactive chloro-heterocycles, phosphine-ligated palladium catalysts like Pd(PPh₃)₄ or those with bulky, electron-rich ligands (e.g., from the Buchwald or Hartwig groups) are often necessary to facilitate the oxidative addition step.[11][12]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like carbonates and phosphates being common choices.

  • Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering broad substrate scope and functional group tolerance.[10]

Reaction Scheme:

Materials:

  • This compound

  • Primary or Secondary Amine

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine and facilitate its coordination to the palladium center. For more sensitive substrates, weaker bases like carbonates can be employed.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, making the exclusion of air and moisture essential for reproducible results.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic amines, a direct SNAr reaction can be a more atom-economical and cost-effective alternative to palladium-catalyzed methods. The electron-deficient nature of the pyrimidine ring facilitates this transformation.

Reaction Scheme:

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol)

  • Base (optional, e.g., K₂CO₃, Et₃N, DIPEA)

  • Solvent (e.g., DMSO, DMF, NMP, or an alcohol)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in the chosen solvent in a reaction vessel.

  • Add the nucleophile (1.1-2.0 equiv).

  • If the nucleophile is an amine salt or if a base is required to facilitate the reaction, add the base (1.5-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C, depending on the nucleophilicity of the coupling partner).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by crystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Nucleophile Strength: The success of the SNAr reaction is highly dependent on the nucleophilicity of the incoming group. Electron-rich amines and thiols are generally good candidates.

  • Solvent: Polar aprotic solvents like DMSO and DMF are often used as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Temperature: For less reactive nucleophiles, elevated temperatures are often required to overcome the activation energy barrier for the reaction.

Visualization of Synthetic Strategies

Reaction Scheme and Product Diversity

The following diagram illustrates the diverse range of compounds that can be synthesized from this compound using the protocols described above.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 SNAr Reaction A This compound C C2-Aryl/Heteroaryl Pyrimidines A->C E C2-Amino Pyrimidines A->E G C2-Substituted Pyrimidines A->G B Aryl/Heteroaryl Boronic Acids B->C Pd(PPh3)4, K2CO3 D Primary/Secondary Amines D->E Pd2(dba)3, Xantphos, NaOtBu F Nucleophiles (e.g., R-NH2, R-SH) F->G Heat, Solvent

Caption: Synthetic pathways for library generation.

Decision-Making Workflow for Library Synthesis

This workflow provides a logical framework for selecting the appropriate synthetic method based on the desired product.

G start Start: Desired C2-Substituted Pyrimidine Library decision1 Desired Bond? start->decision1 decision2 Nucleophile Strength? decision1->decision2 C-N or C-S process1 Suzuki-Miyaura Coupling decision1->process1 C-C process2 Buchwald-Hartwig Amination decision2->process2 Weak/Hindered process3 SNAr Reaction decision2->process3 Strong end Synthesized Library process1->end process2->end process3->end

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.63[1]. As a substituted pyrimidine, it belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties[2][3]. The precise and accurate quantification of this compound is critical during drug discovery, development, and for quality control of active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the quantitative analysis of this compound in bulk form or in process samples. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is a robust and widely used method for routine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for identification and quantification, especially for volatile and semi-volatile compounds. The methodologies presented are designed to be validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose[4][5][6].

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For a compound like this compound, a reversed-phase HPLC method is ideal. This approach separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) interacts with the analyte, and a polar mobile phase elutes the compound. The pyrimidine ring and the cyclopropylmethoxy group provide sufficient hydrophobicity for good retention on a C18 column[7].

Rationale for Method Design

The choice of a C18 stationary phase is based on its versatility and proven efficacy for a wide range of organic molecules, including pyrimidine derivatives[7]. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and its ability to provide good peak shape and resolution. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time[8]. UV detection is chosen due to the presence of the pyrimidine ring, which is a chromophore and should exhibit significant UV absorbance.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock Solution (1 mg/mL in Acetonitrile) prep_working Create Working Standards (1-100 µg/mL in Mobile Phase) prep_standard->prep_working Dilute instrument HPLC System with UV Detector prep_working->instrument Inject prep_sample Prepare Sample Solution (Dissolve in Mobile Phase) prep_sample->instrument Inject separation Inject and Separate on C18 Column instrument->separation detection Detect at 254 nm separation->detection calibration Generate Calibration Curve detection->calibration Peak Area Data quantification Quantify Sample Concentration calibration->quantification validation Perform Method Validation (ICH Q2(R1))

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

4. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

5. Method Validation (as per ICH Q2(R1))

The method should be validated to demonstrate its suitability for the intended purpose.[4][6]

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent selectivity and sensitivity. Given its structure, this compound is amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments, making it a powerful tool for impurity profiling and trace-level quantification.

Rationale for Method Design

The use of a non-polar capillary column (e.g., DB-5ms) is standard for the analysis of a wide range of organic compounds. The temperature programming allows for the efficient elution of the analyte while separating it from any potential impurities. Electron ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_standard_gc Prepare Standard Stock Solution (1 mg/mL in Dichloromethane) prep_working_gc Create Working Standards (0.1-10 µg/mL in Dichloromethane) prep_standard_gc->prep_working_gc Dilute instrument_gc GC-MS System prep_working_gc->instrument_gc Inject prep_sample_gc Prepare Sample Solution (Dissolve in Dichloromethane) prep_sample_gc->instrument_gc Inject separation_gc Inject and Separate on DB-5ms Column instrument_gc->separation_gc detection_ms Detect in SIM Mode separation_gc->detection_ms calibration_gc Generate Calibration Curve detection_ms->calibration_gc Ion Abundance Data quantification_gc Quantify Sample Concentration calibration_gc->quantification_gc validation_gc Perform Method Validation (ICH Q2(R1))

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (GC grade or equivalent)

  • Methanol (GC grade)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 184 (Molecular Ion), 155, 128 (Fragment Ions)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to achieve a final concentration within the calibration range.

5. Method Validation (as per ICH Q2(R1))

The GC-MS method should also undergo a thorough validation process.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and for the monitored ions.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 for the primary ion.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 for the primary ion.
Robustness Insensitive to small, deliberate changes in GC parameters (e.g., oven ramp rate, flow rate).

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering high precision and accuracy. The GC-MS method provides superior selectivity and sensitivity, making it an excellent choice for trace analysis and confirmatory testing. Both methods are designed to be validated in accordance with ICH Q2(R1) guidelines, ensuring data integrity and regulatory compliance. The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Bhatt, M., & Shah, S. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • International Council for Harmonis
  • Abraham Entertainment.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(4), 213-225. [Link]
  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
  • Kumar, A., et al. (2019). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 9(12), 089-094. [Link]
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 18(03), 133–143. [Link]
  • ChemUniverse. This compound. [Link]
  • Pérez-Fernández, A., et al. (2022).
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

Sources

The Potential of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Advanced Materials: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the potential applications of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in the field of material science. While this specific molecule is predominantly recognized as an intermediate in medicinal chemistry, its inherent chemical architecture, centered on the electron-deficient pyrimidine core, suggests significant, yet largely unexplored, potential in the development of novel functional materials. This guide is intended to serve as a foundational resource for researchers poised to investigate its utility in areas such as organic electronics and functional polymers. Here, we bridge the gap between its known chemistry and its prospective material science applications, offering theoretically grounded protocols and experimental designs.

Physicochemical Properties and Material Science Relevance

This compound (CAS No: 169677-66-1) is a substituted pyrimidine with a molecular formula of C8H9ClN2O[1]. The key to its potential in material science lies in the synergistic interplay of its constituent functional groups:

  • The Pyrimidine Core: The defining feature is the pyrimidine ring, a diazine compound known for its electron-deficient nature. This property is highly desirable in organic electronics, as it facilitates electron injection and transport, making pyrimidine derivatives excellent candidates for electron transport layer (ETL) materials and host materials in Organic Light-Emitting Diodes (OLEDs)[2][3]. The π-conjugated system of the pyrimidine ring also contributes to the electronic properties of any resulting material[2].

  • The Chloro Group: The presence of a chloro-substituent at the 2-position is a key reactive site. This halogen atom can be readily displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This reactivity is the gateway to synthesizing more complex, conjugated molecules or for grafting the pyrimidine unit onto a polymer backbone.

  • The Cyclopropylmethoxy Group: This ether-linked group at the 5-position influences the molecule's solubility, morphology, and thermal properties. The non-planar and bulky nature of the cyclopropyl group can disrupt intermolecular packing, which can be advantageous in preventing aggregation-caused quenching in emissive materials and improving the solubility of the molecule in organic solvents for solution-based processing.

A summary of its basic properties is provided below:

PropertyValueReference
CAS Number 169677-66-1[1]
Molecular Formula C8H9ClN2O[1]
Molecular Weight 184.63 g/mol [1]
Purity (Typical) 97%[1]

Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient pyrimidine core makes this compound an attractive building block for novel host or electron-transporting materials in OLEDs[2][3][4]. The following section outlines a hypothetical research workflow to explore this potential.

Rationale for Application

Pyrimidine-based materials are known to enhance the performance of OLEDs by improving electron injection and transport, leading to lower turn-on voltages and higher quantum efficiencies[2]. By using this compound as a precursor, it is possible to synthesize novel materials where the pyrimidine unit serves as the electron-accepting core. The cyclopropylmethoxy group can aid in achieving good film morphology and solubility.

Proposed Synthetic Protocol: Synthesis of a Bipolar Host Material

This protocol describes a hypothetical synthesis of a bipolar host material for a phosphorescent OLED (PHOLED) using a Suzuki cross-coupling reaction.

Objective: To synthesize a molecule that combines an electron-donating carbazole moiety with the electron-accepting this compound.

Materials:

  • This compound

  • 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate (K3PO4)

  • Toluene and water (degassed)

Step-by-Step Protocol:

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), Pd(OAc)2 (0.02 eq), and PCy3 (0.04 eq).

  • Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of K3PO4.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_output Output pyrimidine This compound reaction Suzuki Coupling Toluene/H2O, 110°C, 24h pyrimidine->reaction boronic_ester Carbazole Boronic Ester boronic_ester->reaction catalyst Pd(OAc)2 / PCy3 catalyst->reaction Catalyst base K3PO4 base->reaction Base product Bipolar Host Material reaction->product purification Purification & Characterization product->purification

Caption: Synthetic workflow for a bipolar host material.

Proposed Device Fabrication and Testing Protocol

Objective: To evaluate the performance of the newly synthesized host material in a green PHOLED.

Device Structure: ITO / HAT-CN (5 nm) / TAPC (40 nm) / Host:Ir(ppy)3 (8%) (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Step-by-Step Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system. Deposit the organic layers and the cathode sequentially without breaking the vacuum. The host material and the green phosphorescent emitter Ir(ppy)3 are co-evaporated from separate sources.

  • Cathode Deposition: Deposit a thin layer of lithium fluoride (LiF) followed by an aluminum (Al) cathode.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices.

Hypothetical Application in Functional Polymers

The reactive chloro-group of this compound also makes it a candidate as a functional monomer for the synthesis of novel polymers with tailored electronic and optical properties.

Rationale for Application

Incorporating the pyrimidine moiety into a polymer backbone can impart electron-accepting properties to the material, making it suitable for applications in organic field-effect transistors (OFETs) or as a component in conjugated microporous polymers (CMPs) for sensing or catalysis[5].

Proposed Synthetic Protocol: Synthesis of a Conjugated Polymer via Suzuki Polycondensation

Objective: To synthesize a conjugated polymer containing the 5-(cyclopropylmethoxy)pyrimidine unit.

Materials:

  • This compound

  • A suitable diboronic ester monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Aqueous sodium carbonate (Na2CO3) solution

  • Toluene (degassed)

Step-by-Step Protocol:

  • Monomer Preparation: Synthesize a di-functionalized version of the pyrimidine monomer, for example, 2,4-dichloro-5-(cyclopropylmethoxy)pyrimidine, to enable polymerization.

  • Polymerization: In a Schlenk tube, dissolve 2,4-dichloro-5-(cyclopropylmethoxy)pyrimidine (1.0 eq) and the diboronic ester comonomer (1.0 eq) in degassed toluene.

  • Catalyst Addition: Add an aqueous solution of Na2CO3 and then the Pd(PPh3)4 catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 48-72 hours under a nitrogen atmosphere.

  • Polymer Precipitation: After cooling, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and oligomers.

  • Characterization: Characterize the polymer's molecular weight (by gel permeation chromatography), thermal stability (by thermogravimetric analysis), and optical and electrochemical properties (by UV-Vis spectroscopy and cyclic voltammetry).

Polymerization_Workflow cluster_monomers Monomers cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product pyrimidine_di Difunctional Pyrimidine Monomer poly_reaction Suzuki Polycondensation Pd(PPh3)4, Na2CO3 Toluene, 90°C pyrimidine_di->poly_reaction comonomer Diboronic Ester Comonomer comonomer->poly_reaction precipitation Precipitation in Methanol poly_reaction->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet polymer Conjugated Polymer soxhlet->polymer

Caption: Workflow for the synthesis of a conjugated polymer.

Conclusion and Future Outlook

This compound represents an untapped resource for material scientists. Its combination of an electron-deficient core, a reactive handle for further functionalization, and a solubility-enhancing side group makes it a promising starting point for the development of a new generation of organic electronic materials and functional polymers. The protocols outlined in this guide are intended to serve as a robust starting point for researchers to validate these hypotheses and to unlock the full potential of this versatile chemical building block. Future work should focus on the systematic synthesis and characterization of a library of derivatives to establish clear structure-property relationships.

References

  • ResearchGate. Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.
  • ResearchGate. (PDF) Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials.
  • ChemUniverse. This compound.
  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
  • ResearchGate. Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs | Request PDF.
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • PubChem. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719.
  • National Institutes of Health. Rational design of bifunctional conjugated microporous polymers - PMC.

Sources

Application Note & Protocols: High-Throughput Screening of "2-Chloro-5-(cyclopropylmethoxy)pyrimidine" and its Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Scaffold in Kinase-Targeted Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including those found in our own DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point for the development of novel therapeutics.[1][3] A particularly fruitful area of investigation has been their application as protein kinase inhibitors.[1][4] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][6]

The compound 2-Chloro-5-(cyclopropylmethoxy)pyrimidine represents a starting point for the discovery of novel kinase inhibitors. Its pyrimidine core can act as a bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[4][7] This application note will provide a detailed guide for the high-throughput screening (HTS) of this compound and its analogs, using Cyclin-Dependent Kinase 2 (CDK2) as a representative and clinically relevant target. CDK2, in complex with its cyclin partners, is a key regulator of cell cycle progression, and its inhibition is a validated strategy in oncology.[6][8][9]

We will detail two robust, non-radioactive HTS assay methodologies: a luminescence-based ATP depletion assay and a fluorescence polarization (FP) competitive binding assay. These methods are chosen for their scalability, sensitivity, and amenability to automation, making them ideal for screening large compound libraries.[5][7]

Principle of Kinase Inhibition and HTS Assay Design

The fundamental principle behind screening for kinase inhibitors is to measure the enzymatic activity of a target kinase in the presence of a test compound. A reduction in kinase activity, and therefore a decrease in substrate phosphorylation, indicates potential inhibitory action. For an HTS campaign to be successful, the chosen assay must be robust, reproducible, and have a large enough signal window to distinguish between active and inactive compounds.

Target of Interest: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when activated by Cyclin E or Cyclin A, phosphorylates key substrates to drive the cell through the G1/S phase transition and S phase.[9] Its overactivity is common in many cancers, making it an attractive target for the development of small-molecule inhibitors.[6][8] Pyrimidine-based scaffolds have shown considerable promise as potent CDK2 inhibitors.[7][8][10]

Methodology 1: Luminescence-Based ATP Depletion Assay (Kinase-Glo® Platform)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction vessel after the kinase reaction has occurred. The principle is straightforward: active kinases consume ATP to phosphorylate their substrates. Therefore, a lower amount of remaining ATP corresponds to higher kinase activity. The addition of a luciferase-based reagent, such as the Kinase-Glo® reagent, results in a luminescent signal that is directly proportional to the ATP concentration.[3][11][12] In the presence of an effective inhibitor, kinase activity is reduced, more ATP remains, and the luminescent signal is high.

Workflow for Luminescence-Based Kinase Assay

HTS_Luminescence_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Dispense Compound (e.g., this compound) Enzyme 2. Add Kinase (CDK2/Cyclin A) Compound->Enzyme To assay plate Substrate 3. Initiate Reaction (Add Substrate + ATP) Enzyme->Substrate Incubate_Reaction 4. Incubate (Allow Phosphorylation) Substrate->Incubate_Reaction Detection_Reagent 5. Add Kinase-Glo® Reagent (Stop reaction & generate light) Incubate_Reaction->Detection_Reagent Incubate_Detection 6. Incubate (Stabilize signal) Detection_Reagent->Incubate_Detection Read_Plate 7. Read Luminescence Incubate_Detection->Read_Plate

Caption: Workflow for the luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based HTS for CDK2 Inhibition

This protocol is adapted for a 384-well plate format, suitable for HTS.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • CDK2/Cyclin A Enzyme: Reconstitute and dilute recombinant human CDK2/Cyclin A in Kinase Buffer to the desired working concentration (empirically determined, e.g., 2-5 ng/µL).

  • Substrate/ATP Mix: Prepare a solution containing the CDK substrate peptide (e.g., a derivative of Histone H1 or Rb protein) and ATP in Kinase Buffer. The final ATP concentration should be at or near its Kₘ for CDK2 to ensure sensitivity to competitive inhibitors.

  • Test Compound: Prepare a stock solution of "this compound" in 100% DMSO. Create a dilution series for IC₅₀ determination.

  • Detection Reagent: Prepare the Kinase-Glo® Luminescent Kinase Assay Reagent according to the manufacturer's instructions.[3][12]

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of the test compound dilutions into the wells of a white, opaque 384-well assay plate. For controls, dispense DMSO alone (negative control, 100% activity) and a known CDK2 inhibitor (positive control, 0% activity).

  • Enzyme Addition: Add 5 µL of the diluted CDK2/Cyclin A enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Signal Generation: Add 10 µL of the prepared Kinase-Glo® Reagent to all wells. This will stop the kinase reaction and initiate the luminescence.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

The luminescent signal is inversely proportional to kinase activity. The percent inhibition can be calculated as follows:

% Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

ParameterRecommended Value
Plate Format384-well, white, opaque
Compound Volume50 nL
Enzyme Volume5 µL
Substrate/ATP Volume5 µL
Detection Reagent Volume10 µL
Final Reaction Volume20 µL
Incubation Temperature30°C
Incubation Time60 minutes

Methodology 2: Fluorescence Polarization (FP) Immunoassay

Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogenous solution.[13][14] It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[15] When this fluorescent molecule binds to a much larger molecule (like an antibody), its tumbling is restricted, and the emitted light remains highly polarized.[13][15]

For a kinase assay, a competitive FP immunoassay format is highly effective.[14] In this setup, a fluorescently labeled phosphopeptide (tracer) is pre-bound to a phosphospecific antibody, resulting in a high FP signal. The kinase reaction is performed with an unlabeled version of the same peptide substrate. As the kinase produces unlabeled phosphopeptide, it competes with the fluorescent tracer for binding to the antibody. This displacement of the tracer causes it to tumble freely again, resulting in a decrease in the FP signal. The magnitude of the FP decrease is directly proportional to the kinase activity.

Mechanism of Competitive FP Kinase Assay

HTS_FP_Workflow cluster_inhibited Inhibited Reaction (High FP) cluster_active Active Reaction (Low FP) Inh_Kinase CDK2 + Inhibitor Inh_Reaction No Phosphorylation Inh_Kinase->Inh_Reaction Inh_Substrate Unlabeled Substrate Inh_Substrate->Inh_Reaction Inh_ATP ATP Inh_ATP->Inh_Reaction Inh_Detection Detection Mix: Ab + Fluorescent Tracer Inh_Complex Ab-Tracer Complex (High Polarization) Inh_Detection->Inh_Complex Act_Kinase Active CDK2 Act_Reaction Phosphorylated Substrate Act_Kinase->Act_Reaction Act_Substrate Unlabeled Substrate Act_Substrate->Act_Reaction Act_ATP ATP Act_ATP->Act_Reaction Act_Displacement Displacement Act_Reaction->Act_Displacement Act_Detection Detection Mix: Ab + Fluorescent Tracer Act_Detection->Act_Displacement Act_Free_Tracer Free Tracer (Low Polarization) Act_Displacement->Act_Free_Tracer

Caption: Principle of the competitive fluorescence polarization kinase assay.

Detailed Protocol: FP-Based HTS for CDK2 Inhibition

This protocol is also designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: As described in Methodology 1.

  • CDK2/Cyclin A Enzyme: As described in Methodology 1.

  • Unlabeled Substrate/ATP Mix: Prepare a solution containing the unlabeled CDK substrate peptide and ATP in Kinase Buffer.

  • Test Compound: Prepare dilutions of "this compound" as described previously.

  • Stop/Detection Mix: Prepare a mix containing a phosphospecific antibody that recognizes the phosphorylated substrate, the corresponding fluorescently labeled phosphopeptide tracer, and a chelating agent (e.g., EDTA) to stop the kinase reaction by sequestering Mg²⁺. The optimal concentrations of antibody and tracer must be determined through titration experiments to achieve a maximal FP window.

2. Assay Procedure:

  • Compound Dispensing: Dispense 50 nL of test compound dilutions or controls into a black, low-volume 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the diluted CDK2/Cyclin A enzyme solution to all wells, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the Unlabeled Substrate/ATP mix to all wells.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection Mix to all wells.

  • Signal Stabilization: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

The raw data will be in millipolarization (mP) units. The percent inhibition is calculated based on the signal window established by the controls.

% Inhibition = 100 * (mP_compound - mP_min) / (mP_max - mP_min)

Where:

  • mP_min is the signal from the "no enzyme" or positive inhibitor control (low polarization).

  • mP_max is the signal from the DMSO control (high polarization).

IC₅₀ values are determined as described for the luminescence assay.

ParameterRecommended Value
Plate Format384-well, black, low-volume
Compound Volume50 nL
Enzyme Volume5 µL
Substrate/ATP Volume5 µL
Stop/Detection Mix Volume10 µL
Final Assay Volume20 µL
Incubation Temperature30°C
Incubation Time60 minutes

Conclusion and Forward Look

The two detailed HTS protocols provide robust and scalable methods for screening "this compound" and its analogs for inhibitory activity against CDK2. Both the ATP depletion and fluorescence polarization assays are industry-standard approaches that offer high sensitivity and are amenable to full automation.[5][7] Positive "hits" identified from these primary screens should be subjected to further validation, including IC₅₀ re-determination, orthogonal assays to rule out compound interference, and broader kinase panel screening to assess selectivity. These foundational HTS assays are the critical first step in a drug discovery cascade that can advance promising pyrimidine-based compounds toward preclinical development.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 115, 105234.
  • Shaik, F., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1905.
  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online.
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • Shaik, F., et al. (2024).
  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 393(5), 1399-1407.
  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-17.
  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Methods in Molecular Biology, 1098, 151-171.
  • Chen, C. H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(13), 8949-8971.
  • Turek-Herman, J., et al. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 17(8), 975-992.
  • Hassan, A. S., et al. (2022). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors.
  • Abdel-Ghani, T. M., et al. (2019). Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. Current Drug Discovery Technologies, 16(4), 456-473.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1122.
  • BenchChem. (2025). Application Notes and Protocols for Cdk2-IN-23 in High-Throughput Screening.
  • Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • BellBrook Labs. (n.d.). HTS Assays By Target.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • BMG LABTECH. (2020). Kinase assays.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • BenchChem. (2025). Application Notes and Protocols for Cdk-IN-10 in High-Throughput Screening.
  • Ehebauer, M. T., et al. (2015). Interaction of HTS hit compound 1 with CDK2.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 8972-8985.
  • William, A. D., et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry, 13(10), 1184-1201.
  • Githaka, N., et al. (2020). Targeting the trypanosome kinetochore with CLK1 protein kinase inhibitors.
  • Kim, H., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(5), 1823-1828.
  • BenchChem. (2025). Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. As a Senior Application Scientist, my goal is to provide you with actionable, field-tested insights to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Overall Synthetic Strategy

The most common and efficient pathway to synthesize this compound involves a two-step process. This strategy is predicated on the well-established Williamson ether synthesis.[1][2]

  • Step 1: Demethylation. The synthesis begins with the demethylation of a commercially available precursor, 2-chloro-5-methoxypyrimidine, to yield the key intermediate, 2-chloro-5-hydroxypyrimidine.

  • Step 2: Williamson Ether Synthesis. The hydroxyl group of 2-chloro-5-hydroxypyrimidine is then deprotonated with a suitable base to form an alkoxide, which subsequently undergoes a nucleophilic substitution (SN2) reaction with cyclopropylmethyl bromide to form the final product.[3][4]

Below is a diagram illustrating this synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Demethylation cluster_1 Step 2: Williamson Ether Synthesis A 2-Chloro-5-methoxypyrimidine B 2-Chloro-5-hydroxypyrimidine A->B HBr / Acetic Acid Reflux D This compound B->D 1. Base (e.g., K₂CO₃, NaH) 2. Solvent (e.g., DMF) C Cyclopropylmethyl bromide C->D

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A low overall yield is a multi-factorial problem. It's crucial to dissect the two main stages of the synthesis to pinpoint the source of material loss.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_Step1 Analyze Step 1: Demethylation Intermediate Start->Check_Step1 Step1_OK Yield & Purity of 2-chloro-5-hydroxypyrimidine are HIGH (>85%) Check_Step1->Step1_OK Yes Step1_Bad Yield or Purity of Intermediate is LOW Check_Step1->Step1_Bad No Check_Step2 Analyze Step 2: Williamson Ether Synthesis Step1_OK->Check_Step2 Troubleshoot_Step1 Focus on Demethylation: - Incomplete reaction? - Byproduct formation? - Workup losses? Step1_Bad->Troubleshoot_Step1 Step2_OK Final Product Yield is HIGH (Problem Solved) Check_Step2->Step2_OK Yes Step2_Bad Final Product Yield is LOW Check_Step2->Step2_Bad No Troubleshoot_Step2 Focus on Etherification: - Incomplete deprotonation? - Ineffective Sₙ2 reaction? - Side reactions (N-alkylation)? - Purification losses? Step2_Bad->Troubleshoot_Step2

Caption: Decision tree for troubleshooting low yield.

Troubleshooting Steps:

  • Isolate and Analyze the Intermediate: After completing Step 1, isolate the 2-chloro-5-hydroxypyrimidine. Determine its yield and purity (via NMR, LC-MS). If the yield here is already low, focus your efforts on optimizing the demethylation reaction.

  • Evaluate the Etherification: If the intermediate's yield and purity are high, the problem lies in the Williamson ether synthesis step. This could be due to an incomplete reaction, side-product formation, or difficult purification.

Q2: The demethylation of 2-chloro-5-methoxypyrimidine is inefficient. How can I improve the yield and purity of 2-chloro-5-hydroxypyrimidine?

The traditional method using boron tribromide (BBr₃) is effective but often expensive, moisture-sensitive, and can lead to low yields.[5] An optimized and more cost-effective method utilizes hydrobromic acid (HBr).[5]

Causality: The HBr/acetic acid system provides a strong acidic medium to protonate the methoxy group, making it a better leaving group (methanol) after nucleophilic attack by the bromide ion. Methionine can be added as a scavenger to prevent unwanted side reactions.[5]

Optimization Strategy: The ratio of reactants is critical. A patent study demonstrates that optimizing the amount of HBr significantly reduces the formation of dihydroxy by-products and improves yield.[5]

Embodiment 2-chloro-5-methoxypyrimidine 48% HBr Yield Dihydroxy By-product
Example 1100g800g70%15%
Example 2100g300g80%5%
Example 3100g153g91%0.5%
Data synthesized from CN105152862A.[5]

Recommended Protocol (Optimized):

  • In a reaction vessel, combine 100g of 2-chloro-5-methoxypyrimidine with 300mL of acetic acid.

  • Add 153g of 48% hydrobromic acid and 1g of methionine.

  • Heat the mixture to reflux for 5-8 hours, monitoring the reaction by HPLC or TLC.

  • After completion, cool to room temperature and quench with 300mL of water.

  • Extract the product with dichloromethane (3 x 300mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and recrystallize the crude product from ethanol to obtain a pale yellow solid.[5]

Q3: The final Williamson ether synthesis step is not working well. What are the critical parameters to adjust?

This SN2 reaction depends heavily on creating a potent nucleophile (the alkoxide) and ensuring it can efficiently attack the electrophile (cyclopropylmethyl bromide).[2][4]

Critical Parameters:

  • Base Selection: The choice of base determines the extent of deprotonation of the hydroxyl group.

    • Strong Bases (e.g., NaH): Ensures complete and rapid formation of the alkoxide. Crucially, this requires strictly anhydrous conditions, as any water will quench the sodium hydride. Use anhydrous solvents.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Easier to handle and more tolerant of trace amounts of moisture. However, they may require higher temperatures and longer reaction times to drive the reaction to completion.

  • Solvent: A polar aprotic solvent is essential. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal because they solvate the cation (Na⁺ or K⁺) but do not solvate the alkoxide nucleophile, leaving it highly reactive.[3]

  • Temperature: Typically, this reaction is run between room temperature and 80°C. If the reaction is sluggish with a weaker base, gradually increasing the temperature can improve the rate. However, excessive heat can promote side reactions.

  • Leaving Group: Cyclopropylmethyl bromide is an excellent primary alkyl halide for SN2 reactions, minimizing the potential for competing elimination reactions.[4] Ensure it is of high purity.

Q4: I am observing an impurity with the same mass as my product. What could it be?

While O-alkylation is favored, competitive N-alkylation at one of the pyrimidine ring nitrogens is a possible side reaction. This would result in an isomer that is difficult to separate.

Mitigation Strategies:

  • Control Deprotonation: Ensure the formation of the oxygen anion (alkoxide) is favored. Using a strong base like NaH at a low temperature (e.g., 0°C) to form the alkoxide before adding the cyclopropylmethyl bromide can enhance selectivity for O-alkylation.

  • Chromatography: Careful purification by column chromatography on silica gel is often necessary to separate the desired O-alkylated product from any N-alkylated isomers.

Frequently Asked Questions (FAQs)

Q: What is the recommended experimental protocol for the Williamson ether synthesis step?

A: The following is a robust, generalized protocol.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-hydroxypyrimidine (1 equivalent) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes until hydrogen gas evolution ceases. The solution should become homogeneous.

  • Alkylation: Add cyclopropylmethyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60°C.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Q: Why are anhydrous conditions so important when using a strong base like NaH?

A: Sodium hydride (NaH) reacts violently with water in a highly exothermic reaction to produce hydrogen gas and sodium hydroxide. If water is present in your reaction flask, it will consume the NaH, preventing the deprotonation of your pyrimidine alcohol. This means no alkoxide nucleophile will be formed, and the Williamson ether synthesis will not proceed.

Q: What analytical methods are best for monitoring this synthesis?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. You can easily visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of by-products, allowing for precise optimization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the intermediate and the final product, ensuring you have synthesized the correct molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of your products and helps in identifying unknown impurities.

References

  • ChemicalBook: 2-Chloro-5-hydroxypyrimidine. Provides synthesis information using boron tribromide. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710815.htm[6]
  • CN105152862A - Preparation method of 2-chloro-5-hydroxypyrimidine. Patent describing an optimized demethylation process using HBr and methionine. URL: https://patents.google.
  • Chemistry LibreTexts: Williamson Ether Synthesis. An overview of the reaction mechanism and conditions. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Ethers_Epoxides_and_Sulfides/9.05%3A_Williamson_ether_synthesis[3]
  • Master Organic Chemistry: The Williamson Ether Synthesis. A detailed explanation of the SN2 mechanism and its limitations. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/[4]
  • Wikipedia: Williamson ether synthesis. General information on the scope and mechanism of the reaction. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis[2]
  • Chemistry Steps: Williamson Ether Synthesis. Provides examples and details on the SN2 mechanism. URL: https://www.chemistrysteps.com/williamson-ether-synthesis/[1]
  • PubChem: 2-Chloro-5-pyrimidinol. Compound summary for the key intermediate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14595700[7]
  • Sigma-Aldrich: this compound. Product information for the target molecule. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambeedh2d6f4410[8]

Sources

Technical Support Center: Purification of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from extensive experience with related heterocyclic compounds, this document provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound, with a molecular weight of 184.63 g/mol [1], is a key building block in medicinal chemistry. Its purification can be complicated by the presence of structurally similar impurities and byproducts arising from its synthesis. Common synthetic routes may involve the chlorination of a corresponding hydroxypyrimidine or the etherification of a dichloropyrimidine precursor. These pathways can lead to a variety of impurities that require careful separation. This guide will address these challenges through a series of frequently asked questions and detailed procedural outlines.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: This could include 2,5-dichloropyrimidine or 2-chloro-5-hydroxypyrimidine.

  • Partially Reacted Intermediates: For instance, if starting from a dihydroxypyrimidine, you might have mono-chlorinated hydroxy intermediates.

  • Byproducts from Chlorination: If phosphorus oxychloride (POCl₃) is used as a chlorinating agent, residual phosphorus-containing byproducts may be present.[2]

  • Over-chlorinated Species: In some cases, unintended chlorination on other parts of the molecule can occur.

  • Byproducts from Etherification: Unreacted cyclopropylmethanol and byproducts from side reactions of the base used in the etherification step.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark oil or discolored solid. What is the best first step for purification?

A2: Discoloration often indicates the presence of polymeric or highly conjugated impurities. A good first step is to perform a simple work-up followed by treatment with activated charcoal.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • To the filtered solution, add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

This procedure should yield a cleaner, less colored crude product that is more amenable to further purification by chromatography or recrystallization.

Q3: I am struggling to separate my product from a closely-related impurity by column chromatography. What can I do?

A3: When impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging. Here are several strategies to improve resolution:

  • Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A common approach is to use a gradient elution of ethyl acetate in a non-polar solvent like hexanes.[2] Small additions of a third solvent, such as dichloromethane or methanol, can sometimes significantly alter selectivity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very non-polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be effective.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve very high purity, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be employed.

The following diagram illustrates a general workflow for troubleshooting a difficult chromatographic separation.

Caption: Troubleshooting workflow for chromatographic purification.

Q4: Can this compound be purified by recrystallization? If so, what is a good solvent system?

A4: Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

For a compound like this compound, which is expected to have moderate polarity, a good starting point for solvent screening would be:

  • Single Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate, or toluene.

  • Solvent Mixtures: Hexanes/ethyl acetate, hexanes/dichloromethane, or ethanol/water.

The choice of solvent will ultimately depend on the specific impurities present. A general protocol for recrystallization is provided in the "Detailed Experimental Protocols" section below.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline. The specific solvent system should be optimized based on TLC analysis of the crude material.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[2][4] Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[2] A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram outlines the key steps in column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb onto Silica dissolve_sample->adsorb_silica adsorb_silica->load_column elute Elute with Solvent Gradient collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Step-by-step workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general framework for recrystallization. The ideal solvent must be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary Table

The following table provides hypothetical data on the purity of this compound after different purification methods. This is for illustrative purposes to demonstrate the expected outcomes of each technique.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
None (Crude) 8585100Contains starting materials and byproducts.
Recrystallization 8598.575Effective for removing less soluble impurities.
Column Chromatography 8599.280Good for separating impurities with different polarities.
Preparative HPLC 98.5>99.890For achieving the highest possible purity.

Concluding Remarks

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While challenges may arise from the presence of closely related impurities, a systematic approach involving appropriate work-up procedures, and the careful application of chromatographic and recrystallization techniques can lead to a product of high purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each batch of crude product may present unique challenges requiring thoughtful experimental optimization.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ChemUniverse. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure a successful outcome.

I. Overview of the Synthetic Pathway

The most common and direct route to this compound is through a Williamson ether synthesis. This involves the reaction of 2-chloro-5-hydroxypyrimidine with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a base.

Synthesis_Pathway 2-chloro-5-hydroxypyrimidine 2-chloro-5-hydroxypyrimidine Target_Product This compound 2-chloro-5-hydroxypyrimidine->Target_Product O-alkylation Cyclopropylmethyl_halide Cyclopropylmethyl -halide (X=Br, Cl) Cyclopropylmethyl_halide->Target_Product Base Base Base->Target_Product Deprotonation

Caption: General Williamson ether synthesis pathway for this compound.

While this SN2 reaction appears straightforward, the ambident nucleophilic nature of the 2-chloro-5-hydroxypyrimidine anion and the reactivity of the alkylating agent can lead to several side reactions. This guide will address these potential issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired O-Alkylated Product and Formation of an Isomeric Impurity.

Question: I am observing a significant amount of an isomeric byproduct that has the same mass as my target compound, leading to low yields of the desired this compound. What is happening and how can I fix it?

Answer: This is a classic case of competitive N-alkylation versus O-alkylation. The deprotonated 2-chloro-5-hydroxypyrimidine is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

N_vs_O_Alkylation cluster_reactants Reactants cluster_products Potential Products Anion 2-chloro-5-hydroxypyrimidine anion O_Alkylated Desired Product (O-Alkylation) Anion->O_Alkylated Attack by Oxygen N_Alkylated Side Product (N-Alkylation) Anion->N_Alkylated Attack by Nitrogen Alkyl_Halide Cyclopropylmethyl -halide Alkyl_Halide->O_Alkylated Alkyl_Halide->N_Alkylated

Caption: Competing O- and N-alkylation pathways.

The ratio of O- to N-alkylation is influenced by several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, the nitrogen atom is a "softer" nucleophile, while the oxygen atom is "harder".

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • To Favor O-Alkylation (Hard-Hard Interaction): Use a strong, non-nucleophilic base that generates a "harder" alkoxide anion. For instance, sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice. The sodium cation can coordinate with the oxygen, increasing its nucleophilicity. Using a carbonate base like K₂CO₃ can also favor O-alkylation.

    • To Minimize N-Alkylation (Soft-Soft Interaction): Avoid conditions that favor the "softer" nitrogen nucleophile. Highly polarizable, soft bases and solvents can increase the rate of N-alkylation.

  • Nature of the Alkylating Agent:

    • Alkylating agents with "harder" leaving groups (e.g., tosylates) tend to favor O-alkylation. However, cyclopropylmethyl bromide is a common and effective reagent.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation. Start with room temperature or even 0 °C and slowly warm the reaction mixture while monitoring its progress.

Data Summary: Factors Influencing Alkylation Regioselectivity

FactorTo Favor O-AlkylationTo Favor N-AlkylationRationale
Base NaH, K₂CO₃Weaker, more polarizable bases"Harder" bases promote reaction at the "harder" oxygen site.
Solvent Aprotic polar (DMF, THF)Protic or highly polarizable solventsAprotic solvents solvate the cation, leaving the anion more reactive.
Leaving Group -OTs, -OMs (harder)-I (softer)Matching the hardness/softness of the nucleophile and electrophile.
Temperature LowerHigherCan influence the kinetic vs. thermodynamic product distribution.

Experimental Protocol: Selective O-Alkylation

  • To a stirred suspension of 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of bromomethylcyclopropane (1.05 eq) in DMF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of a Dihydroxy Byproduct.

Question: My final product is contaminated with a dihydroxy pyrimidine species. Where is this coming from?

Answer: The formation of a dihydroxy byproduct, likely 2,5-dihydroxypyrimidine, can occur if the starting material, 2-chloro-5-methoxypyrimidine, undergoes demethylation to 2-chloro-5-hydroxypyrimidine, and a portion of this intermediate is then hydrolyzed.[1] This is particularly relevant if your synthesis starts from the methoxy precursor.

Troubleshooting Steps:

  • Control the Demethylation Reaction: If you are preparing the 2-chloro-5-hydroxypyrimidine in situ, ensure that the demethylation conditions are optimized to minimize over-reaction or hydrolysis.

  • Purify the Intermediate: It is highly recommended to purify the 2-chloro-5-hydroxypyrimidine before proceeding to the etherification step. This will remove any dihydroxy impurities.

  • Anhydrous Conditions: Ensure that the Williamson ether synthesis is carried out under strictly anhydrous conditions to prevent any hydrolysis of the starting material or product.

Issue 3: Presence of Dichlorinated Impurities.

Question: I am detecting a dichlorinated pyrimidine impurity in my reaction mixture. How can this be avoided?

Answer: The presence of a dichlorinated species, such as 2,4-dichloro-5-methoxypyrimidine, suggests an issue with the synthesis of your starting material, 2-chloro-5-hydroxypyrimidine. If the precursor was a dihydroxypyrimidine, incomplete or non-selective chlorination can lead to dichlorinated byproducts.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your 2-chloro-5-hydroxypyrimidine starting material. If you are synthesizing it yourself, optimize the chlorination step to be selective.

  • Purification: Dichlorinated impurities can often be separated from the desired product by column chromatography, though their similar polarity can sometimes make this challenging.

Issue 4: Elimination and Rearrangement of the Cyclopropylmethyl Group.

Question: I am observing low mass byproducts that suggest the cyclopropylmethyl group is not stable under my reaction conditions. Is this possible?

Answer: While the cyclopropylmethyl group is generally stable, under certain conditions, particularly with strong bases and high temperatures, elimination reactions can compete with the desired SN2 substitution.[2][3][4] This can lead to the formation of alkenes. Rearrangement of the cyclopropylmethyl cation to a homoallylic cation is also a possibility, though less likely under SN2 conditions.

Elimination_Side_Reaction Alkoxide 2-chloro-5-hydroxypyrimidine anion E2_Product Elimination Products (Alkenes) Alkoxide->E2_Product Acts as Base Alkyl_Halide Cyclopropylmethyl -halide Alkyl_Halide->E2_Product

Caption: Potential elimination side reaction pathway.

Troubleshooting Steps:

  • Temperature Control: Avoid high reaction temperatures. The Williamson ether synthesis is typically conducted between 50-100 °C, but for sensitive substrates, room temperature or slightly elevated temperatures are preferable.[3]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant problem. However, this may also slow down the desired SN2 reaction.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can lead to the accumulation of decomposition products.

III. Purification and Characterization

Purification of this compound is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Analytical Data:

  • Molecular Formula: C₈H₉ClN₂O[5]

  • Molecular Weight: 184.63 g/mol [5]

  • Appearance: Typically a solid.

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the pyrimidine protons, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl protons.

    • ¹³C NMR: Expect signals for the carbons of the pyrimidine ring, the methylene carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a chlorine-containing compound.

IV. References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • This compound - ChemUniverse. Available at: [Link]

  • Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions with 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of cross-coupling chemistry with this versatile building block. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale to empower your research and development.

I. General Considerations & FAQs

This section addresses broad questions that apply to various coupling reactions involving this compound.

Q1: What are the key reactivity features of this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of this compound is primarily governed by the C-Cl bond at the 2-position of the electron-deficient pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to oxidative addition by a palladium(0) catalyst, a crucial step in most cross-coupling reactions. However, aryl chlorides a[1][2]re generally less reactive than the corresponding bromides or iodides, often necessitating more robust catalyst systems and higher reaction temperatures to achieve efficient coupling.

Q2: I'm not seeing any[1][3] product formation in my reaction. What are the first things I should check?

When a reaction fails to yield the desired product, a systematic troubleshooting approach is essential. Here are the initial para[4]meters to investigate:

  • Integrity of Reagents: Ensure the purity and quality of your this compound, coupling partner (e.g., boronic acid, amine, alkyne), and solvents. Boronic acids, in particular, can be prone to degradation.

  • Inert Atmosphere: [4][5] Palladium(0) catalysts are sensitive to oxygen. Confirm that your reaction was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote undesi[4][5]rable side reactions like the homocoupling of boronic acids.

  • **Catalyst Activity:[6] Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh ba[7]tch of catalyst or a pre-activated catalyst.

Q3: What are some comm[7][8]on side reactions to be aware of when working with this substrate?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. These include:

  • Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira couplings. This can often be minimiz[4][7]ed by ensuring a thoroughly degassed reaction environment.

  • Hydrodehalogenation[4]: The replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-(cyclopropylmethoxy)pyrimidine.

  • **Protodeboronation:[7][9] In Suzuki couplings, the boronic acid can be protonated and decomposed, particularly in the presence of water and base. Using anhydrous solvents [7]or a more stable boronate ester can mitigate this issue.

II. Troubleshootin[5][7]g Guide for Specific Coupling Reactions

This section provides detailed troubleshooting for common cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.

Q4: My Suzuki-Miyaura coupling with this compound is giving a low yield. How can I optimize it?

Low yields in Suzuki couplings with aryl chlorides often point to issues with the catalyst system and reaction conditions. Here's a logical workflow for optimization:

G start Low Yield Observed reagent_quality Check Reagent Purity (Aryl Chloride, Boronic Acid, Solvent) start->reagent_quality inert_atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_quality->inert_atmosphere catalyst_system Optimize Catalyst System (Catalyst, Ligand, Base) inert_atmosphere->catalyst_system temperature Adjust Reaction Temperature catalyst_system->temperature solvent Screen Solvents temperature->solvent

A systematic approach to troubleshooting low yields in Suzuki coupling.

  • Catalyst and Ligand Selection: This is often the most critical factor. For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), can significantly improve catalytic activity. These ligands promote the[10] oxidative addition step and stabilize the active palladium species.

  • Base Selection: T[10]he choice of base is crucial and can be solvent and substrate-dependent. While inorganic bases lik[6]e K₂CO₃ and Cs₂CO₃ are common, stronger bases like K₃PO₄ may be required for challenging couplings.

  • Temperature: High[5]er temperatures are generally necessary for the coupling of aryl chlorides. A temperature range of 80[4]-110 °C is a good starting point, but this should be optimized for each specific substrate combination.

  • Solvent: While th[1]e choice of solvent can sometimes have a weaker influence compared to other parameters, it can still impact the reaction's success. Common solvents include t[11]oluene, 1,4-dioxane, and THF, often with water as a co-solvent. The polarity of the solve[1][11]nt can affect the activity of catalytic intermediates.

Parameter Reco[11][12]mmendation for this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common precursors for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesEnhances catalytic activity for less reactive aryl chlorides.
Base K₂CO₃,[10] Cs₂CO₃, K₃PO₄The strength of the base can influence the transmetalation step.
Solvent Toluene, 1,4-Dioxane, THF (often with water)Anhydrous, degassed solvents are crucial for optimal results.
Temperature 80-[1]110 °CHigher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.

Q5: I'm observing a [4]significant amount of boronic acid homocoupling. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction. To reduce its occurrence:

  • Thorough Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure your reaction mixt[4][6]ure is rigorously degassed.

  • Stoichiometry: Using a slight excess of the this compound may help to consume the boronic acid before it has a chance to homocouple.

  • Temperature Control[4]: Lowering the reaction temperature, if the primary reaction allows, can sometimes disfavor the homocoupling pathway.

B. Buchwald-Hartw[4]ig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.

Q6: My Buchwald-Hartwi[9]g amination is not proceeding. What are the key factors for success with this substrate?

Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst, ligand, and base.

G start Buchwald-Hartwig Amination Failure catalyst Catalyst Choice (Pd Precursor & Ligand) start->catalyst base Base Selection (Strength & Solubility) catalyst->base amine Amine Coupling Partner (Sterics & Nucleophilicity) base->amine temperature Reaction Temperature amine->temperature

Key factors influencing Buchwald-Hartwig amination.

  • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides. Ligands like XPhos and Xa[1][13]ntphos are often effective. The ligand plays a key ro[7]le in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, n[9]on-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaO[13]tBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate and solvent.

  • Amine Coupling Part[13][14]ner: The nature of the amine (primary or secondary, aliphatic or aromatic) will influence the optimal reaction conditions.

  • Solvent: Anhydrou[15]s, degassed solvents such as toluene, 1,4-dioxane, or THF are essential for good results.

Parameter Reco[1]mmendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, X[1]antphos, or other biaryl phosphinesBulky ligands are necessary for coupling less reactive aryl chlorides.
Base NaOtBu, [7][13]LiHMDS, Cs₂CO₃A strong base is needed to deprotonate the amine.
Solvent Toluene[13][14], 1,4-Dioxane, THFAnhydrous and degassed conditions are critical.
Temperature 80-[1]110 °CElevated temperatures are often required.

Q7: Can beta-hydride[1] elimination be a problem in my Buchwald-Hartwig reaction?

Yes, beta-hydride elimination is a potential side reaction that can compete with the desired reductive elimination to form the C-N bond. This side reaction leads [9]to the formation of a hydrodehalogenated arene (5-(cyclopropylmethoxy)pyrimidine) and an imine. The choice of ligand can [9]influence the likelihood of this side reaction.

C. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne.

Q8: I am struggling wi[16]th the Sonogashira coupling of this compound. What conditions should I try?

Aryl chlorides are challenging substrates for Sonogashira couplings due to the strength of the C-Cl bond. Success often requires mo[17]re forcing conditions and specialized catalyst systems.

  • Catalyst System: Standard Sonogashira catalysts like Pd(PPh₃)₄ may not be sufficient. The use of a palladium pr[17]ecursor with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand can be more effective. A copper(I) co-catalyst ([17][18][19]e.g., CuI) is typically used to facilitate the reaction, although copper-free protocols have also been developed.

  • Base and Solvent: [1][20][21] An amine base, such as triethylamine or diisopropylethylamine, is commonly used and can sometimes serve as the solvent. For more difficult coupli[17]ngs, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, THF) may be necessary.

  • Temperature: Elev[17][20]ated temperatures (e.g., 60-120 °C) are often required to promote the oxidative addition of the palladium catalyst to the C-Cl bond.

Parameter Reco[17]mmendation Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (with appropriate ligand)Standard catalysts that may require optimization.
Copper Co-catalyst[1][16]CuI (typically 5-10 mol%)Activates the alkyne for transmetalation.
Base Et₃N, i[1][16]-Pr₂NEt, or K₂CO₃Neutralizes the HX formed and facilitates catalyst turnover.
Solvent THF, DM[1][20]F, AcetonitrileAnhydrous and inert conditions are important.
Temperature Roo[1]m Temperature to 80 °C (may require higher for chlorides)Temperature should be optimized for the specific substrates.

III. Experimenta[1][17]l Protocols

The following are general, illustrative protocols. They should be optimized for your specific substrates and laboratory conditions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: [4] Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat th[4]e reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction prog[4]ress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product as needed.

General Protocol [3]for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product.

General Protocol for Sonogashira Coupling
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: [1] Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C or higher) and monitor its progress.

  • Work-up: Once com[1]plete, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the organic layer, dry, and concentrate. Purify the residue.

IV. References

Sources

Technical Support Center: 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and use of this important synthetic intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments involving this compound.

Issue 1: Appearance of an Unexpected, More Polar Byproduct During Reaction or Purification

Question: During my reaction, which is run under acidic conditions, I've noticed the formation of a significant byproduct that is more polar than my starting material on my TLC plate. What could this be and how can I avoid it?

Answer: The most probable cause for the formation of a more polar byproduct under acidic conditions is the hydrolysis of the 2-chloro group on the pyrimidine ring. 2-Chloropyrimidines are known to undergo acid-catalyzed hydrolysis to form the corresponding pyrimidin-2-one derivative.[1] This pyrimidinone is significantly more polar due to the presence of the N-H and C=O bonds capable of hydrogen bonding.

Additionally, while generally stable, the cyclopropylmethyl ether moiety can be susceptible to cleavage under strong acidic conditions, which would also result in a more polar alcohol derivative.[2][3]

Troubleshooting Protocol:

  • pH Monitoring and Control: Carefully monitor the pH of your reaction mixture. If acidic conditions are not essential for your desired transformation, consider running the reaction at a neutral or slightly basic pH.

  • Use of a Non-nucleophilic Base: If your reaction generates acid as a byproduct, consider adding a non-nucleophilic base to scavenge the acid. Powdered calcium carbonate can be an effective heterogeneous base for this purpose.[4]

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, run your reaction at a lower temperature to minimize this side reaction.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of your desired transformation. Prolonged reaction times, especially under harsh conditions, can promote decomposition.

  • Purification: If the byproduct has already formed, it can typically be separated from the desired product by column chromatography on silica gel, taking advantage of the polarity difference.

Visualizing the Hydrolysis Pathway:

G start This compound intermediate Protonated Pyrimidine start->intermediate + H+ product 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one (More Polar Byproduct) intermediate->product + H2O - HCl water H2O h_plus H+ hcl HCl

Caption: Acid-catalyzed hydrolysis of the 2-chloro group.

Issue 2: Low Recovery of Starting Material After Workup with Basic Aqueous Solutions

Question: I've noticed a significant loss of my this compound after performing a basic aqueous workup (e.g., with NaOH or K2CO3). What could be happening?

Answer: While the 2-chloro group on the pyrimidine ring is more susceptible to acid-catalyzed hydrolysis, nucleophilic substitution can also occur under basic conditions, especially at elevated temperatures. Hydroxide ions can act as nucleophiles, leading to the formation of the corresponding 2-hydroxypyrimidine. Although generally slower than acid-catalyzed hydrolysis, this can become significant if the basic conditions are harsh or prolonged.

Troubleshooting Protocol:

  • Milder Basic Conditions: If a basic wash is necessary, use a milder base such as sodium bicarbonate (NaHCO3) solution.

  • Temperature Control: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of any potential nucleophilic substitution.

  • Minimize Contact Time: Do not let the organic layer containing your product remain in contact with the basic aqueous phase for an extended period. Separate the layers promptly after extraction.

  • Alternative Workup: If possible, consider an alternative workup that avoids strongly basic conditions, such as a water wash followed by drying with a desiccant like anhydrous sodium sulfate or magnesium sulfate.

Issue 3: Gradual Discoloration and Degradation of the Compound Upon Storage

Question: My sample of this compound, which was initially a white to off-white solid, has started to turn yellow or brown over time in storage. Is this a sign of decomposition?

Answer: Yes, discoloration is often an indication of decomposition. Pyrimidine derivatives can be susceptible to photodegradation, especially when exposed to UV light.[5][6] This can lead to the formation of colored byproducts. While the compound is generally stable when stored correctly, exposure to light, air (oxygen), and moisture can accelerate degradation.

Troubleshooting Protocol:

  • Proper Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and oxygen.

  • Protection from Light: Use an amber-colored vial or store the container in a dark place to prevent exposure to light.

  • Refrigeration: Storing the compound at a low temperature (2-8 °C is often recommended for chlorinated pyridines) can help to slow down the rate of decomposition.

  • Purity Check: Before use, it is advisable to check the purity of a stored sample, for example, by TLC or HPLC, to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely decomposition pathways for this compound under common laboratory conditions?

A1: Based on the reactivity of its functional groups, the two most probable decomposition pathways are:

  • Hydrolysis of the 2-Chloro Group: This is particularly relevant under acidic conditions and leads to the formation of 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one.[1]

  • Cleavage of the Cyclopropylmethyl Ether: While generally stable, this ether linkage can be cleaved under strongly acidic conditions, which would lead to the formation of 2-chloro-5-hydroxypyrimidine and products derived from the cyclopropylmethyl cation.[2][7]

Photodegradation is also a potential concern for long-term storage or if the compound is exposed to light for extended periods.[5]

Visualizing Potential Decomposition Pathways:

G cluster_hydrolysis Hydrolysis Pathway cluster_ether_cleavage Ether Cleavage Pathway start_h This compound product_h 5-(cyclopropylmethoxy)pyrimidin-2(1H)-one start_h->product_h H3O+ start_ec This compound product_ec1 2-Chloro-5-hydroxypyrimidine start_ec->product_ec1 Strong Acid (e.g., HBr, HI) product_ec2 Cyclopropylmethanol / Rearranged Products start_ec->product_ec2 Strong Acid (e.g., HBr, HI)

Caption: Major potential decomposition pathways.

Q2: What analytical techniques are recommended for assessing the purity of this compound and detecting potential degradation products?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting even small amounts of impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and getting a qualitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the compound and identifying any major impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of any unknown impurities or degradation products, which can provide clues to their structures.

Q3: Are there any known incompatible reagents or conditions to be aware of when working with this compound?

A3: Yes, based on its structure, you should be cautious with the following:

  • Strong Acids: As discussed, strong acids can promote hydrolysis of the chloro group and cleavage of the ether linkage.[1][7]

  • Strong Bases and Nucleophiles: While less reactive than with strong acids, prolonged exposure to strong bases or nucleophiles can lead to substitution of the 2-chloro group.

  • Strong Oxidizing Agents: The pyrimidine ring and the ether linkage may be susceptible to oxidation under harsh conditions.

  • UV Light: To prevent photodegradation, reactions and storage should be protected from light where possible.[5]

Stability Data Summary (Inferred from Related Compounds)

ConditionStabilityPotential Degradation ProductsReferences
Aqueous Acid (e.g., HCl) Low to Moderate5-(cyclopropylmethoxy)pyrimidin-2(1H)-one[1]
Strong Acid (e.g., HBr, HI) Low2-Chloro-5-hydroxypyrimidine, cyclopropylmethanol[7][8]
Aqueous Base (e.g., NaOH) Moderate5-(cyclopropylmethoxy)pyrimidin-2(1H)-one[9]
Thermal (in inert atmosphere) Generally StableData not available for this specific compound-
Exposure to Light (UV) LowVarious photodegradation products[5][6]

References

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (1996). American Chemical Society.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2008). ResearchGate.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Publications.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). MDPI.
  • Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. (2010). ACS Publications.
  • 2-Chloropyridine. (n.d.). PubChem.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2003). National Institutes of Health.
  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (2014). National Institutes of Health.
  • Ether cleavage. (n.d.). Wikipedia.
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed.
  • Cyclopentyl methyl ether. (n.d.). Wikipedia.
  • 3.3: Reactions of Ethers- Acidic Cleavage. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: 2-Chloro-5-(cyclopropylmethoxy)pyrimidine NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this compound. Here, we address frequently asked questions and provide in-depth troubleshooting guides grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?

This is a common issue that can arise from several sources, including residual solvents, starting materials, or byproducts from the synthesis.

Initial Assessment Workflow:

A systematic approach is crucial to pinpoint the origin of extraneous signals.

G cluster_0 Impurity Identification Workflow start Unexpected Peaks in ¹H NMR check_solvent 1. Verify Solvent Peaks (e.g., CDCl₃ at 7.26 ppm) start->check_solvent check_grease 2. Check for Grease/Phthalates (broad peaks, multiplets ~1.3, ~7.5 ppm) check_solvent->check_grease check_starting_material 3. Compare with Starting Material Spectra check_grease->check_starting_material analyze_byproducts 4. Analyze Potential Synthesis Byproducts check_starting_material->analyze_byproducts perform_spiking 5. Conduct Spiking Experiment analyze_byproducts->perform_spiking conclusion Impurity Identified perform_spiking->conclusion

Caption: Workflow for identifying unknown NMR peaks.

Troubleshooting Steps:

  • Residual Solvents: The most common "impurities" are residual solvents from the reaction workup or purification.

    • Common Solvents: Check for singlets corresponding to acetone (~2.17 ppm), ethyl acetate (triplet ~1.26 ppm, quartet ~4.12 ppm, singlet ~2.05 ppm), or dichloromethane (~5.32 ppm).[1]

    • Action: If a solvent is suspected, place the sample under high vacuum for an extended period and re-acquire the spectrum.

  • Starting Materials: Incomplete reactions can leave unreacted starting materials. The synthesis of pyrimidines often involves precursors like β-ketoesters or amidines.[][3]

    • Action: Obtain the NMR spectra of your starting materials and compare them to the spectrum of your product.

  • Synthesis Byproducts: Pyrimidine synthesis can sometimes lead to side products.[4] For instance, if the chlorination step is incomplete, you might see signals from the corresponding hydroxypyrimidine.

    • Action: Review the reaction mechanism to predict likely byproducts. For example, in a synthesis starting from a hydroxypyrimidine, the hydroxyl proton would appear as a broad singlet that can be exchanged with D₂O.[1]

  • Spiking Experiment: If you have a suspect impurity, you can confirm its identity by "spiking" your NMR sample.

    • Protocol:

      • Acquire the ¹H NMR spectrum of your sample.

      • Add a very small amount (a few drops of a dilute solution) of the suspected impurity to the NMR tube.

      • Re-acquire the spectrum.

      • Observation: If the peak increases in integration, you have confirmed the identity of the impurity.

Question 2: The splitting patterns for the pyrimidine and cyclopropyl protons are more complex than expected. How do I interpret these?

The apparent complexity in splitting patterns often arises from "non-first-order" effects or coupling to multiple, non-equivalent protons.[5][6]

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine H (2 protons)~8.5Singlet (or narrow doublet)N/A
O-CH₂~4.0Doublet~7
Cyclopropyl CH~1.3MultipletComplex
Cyclopropyl CH₂ (4 protons)~0.6 and ~0.4MultipletsComplex

Note: These are predicted values and can shift based on solvent and concentration.

Understanding Complex Splitting:

When a proton is coupled to two or more non-equivalent neighboring protons, the resulting signal is not a simple triplet or quartet. Instead, it becomes a "multiplet" or a more complex pattern like a "doublet of doublets."[6]

Troubleshooting Complex Spectra:

  • Construct a Splitting Tree: To understand a complex multiplet, you can manually draw a splitting tree diagram.[5][6][7] This helps visualize how each coupling constant affects the signal.

    G cluster_0 Doublet of Doublets (dd) Example cluster_1 cluster_2 A Unsplit Signal B A->B Split by Hₐ (J₁) C D B->D Split by Hₑ (J₂) E F C->F Split by Hₑ (J₂) G

    Caption: A splitting tree diagram for a doublet of doublets.

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can often simplify complex patterns by increasing the chemical shift dispersion.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out the spin systems of the cyclopropyl and methoxy groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations between protons and carbons, which is excellent for piecing together the final structure.

Question 3: My sample has poor solubility in CDCl₃, and the peaks in other solvents are broad. What should I do?

Peak broadening can be caused by poor shimming, low solubility leading to an inhomogeneous sample, or if the sample is too concentrated.[1]

Solvent Selection and Sample Preparation:

SolventResidual ¹H Peak (ppm)Residual ¹³C Peak (ppm)Notes
CDCl₃7.2677.16Good first choice for many organics.
Acetone-d₆2.0529.84, 206.26Good for slightly more polar compounds.
DMSO-d₆2.5039.52Excellent for polar compounds, but difficult to remove.
Benzene-d₆7.16128.06Can induce significant shifts (aromatic solvent-induced shift), which can help resolve overlapping signals.[1]

Troubleshooting Protocol for Broad Peaks:

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a common cause of broad lineshapes. Always perform a shimming routine before acquiring data.

  • Test Solubility: Before preparing the NMR sample, test the solubility of a small amount of your compound in various deuterated solvents.

  • Adjust Concentration: If the sample is too concentrated, this can lead to viscosity-related broadening. Dilute the sample and re-acquire the spectrum. Conversely, if too dilute, the signal-to-noise ratio will be poor. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.

  • Temperature Variation: For some molecules, conformational exchange or aggregation can cause peak broadening. Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks by increasing the rate of exchange.[1]

Expected ¹³C NMR Data

Confirming the carbon backbone is a critical step in structural verification.

CarbonExpected Chemical Shift (ppm)
C=N (C2)~160
C-O (C5)~155
C-H (pyrimidine)~145
O-CH₂~70
Cyclopropyl CH~10
Cyclopropyl CH₂~4

Note: These are approximate values. The chloro- and methoxy- substituents significantly influence the chemical shifts of the pyrimidine ring carbons.

References

  • More Complex Spin–Spin Splitting Patterns. Organic Chemistry Class Notes - Fiveable.
  • 13.
  • 15.7 Complex Splitting | NMR | Organic Chemistry. YouTube.
  • How to Interpret Splitting in the 1H NMR (O Chem). YouTube.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
  • Complex splitting (video) | Proton NMR. Khan Academy.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • Pyrimidine. Wikipedia.

Sources

Technical Support Center: 2-Chloro-5-(cyclopropylmethoxy)pyrimidine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction optimization of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this key intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Synthesis & Core Reactions

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method involves a two-step process starting from 2-chloro-5-hydroxypyrimidine.

  • O-Alkylation: The hydroxyl group of 2-chloro-5-hydroxypyrimidine is alkylated using (bromomethyl)cyclopropane. This is a standard Williamson ether synthesis.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).

Q2: My O-alkylation reaction is sluggish or incomplete. What are the likely causes and solutions?

Several factors can contribute to a slow or incomplete reaction. Here’s a troubleshooting guide:

  • Base Strength: If using a weaker base like K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. For more stubborn reactions, switching to a stronger base like NaH may be necessary.

  • Solvent Purity: Polar aprotic solvents like DMF and ACN are hygroscopic. Water contamination can quench the base and hinder the reaction. Always use anhydrous solvents.

  • Leaving Group: While (bromomethyl)cyclopropane is common, (iodomethyl)cyclopropane can be a more reactive alkylating agent, though it is less stable and more expensive.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

Cross-Coupling Reactions

Q3: I am performing a Suzuki-Miyaura cross-coupling with this compound and an arylboronic acid. The yield is low. How can I optimize this?

Low yields in Suzuki-Miyaura couplings involving chloropyrimidines are a common challenge. The C-Cl bond on the pyrimidine ring is less reactive than corresponding C-Br or C-I bonds. Here are key optimization parameters:

ParameterRecommendationRationale
Catalyst Use a palladium catalyst with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf).[1][2]These ligands facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.[1][2]
Base A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[3]The base is crucial for the transmetalation step. The choice of base can also influence the lifetime of the catalyst.
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is typically used.[4]Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Temperature Heating is almost always required, typically in the range of 80-100 °C.[4]Provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.
Microwave Irradiation Consider using microwave heating to significantly reduce reaction times and potentially improve yields.[2]Microwave energy can lead to more efficient and uniform heating.[2]

Q4: I am attempting a Buchwald-Hartwig amination with this compound. What are the critical factors for success?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5][6] For a successful reaction with this substrate, consider the following:

  • Catalyst and Ligand Selection: This is arguably the most critical factor. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary for coupling unactivated aryl chlorides.[3] Pre-formed palladium catalysts complexed with these ligands can also offer improved reactivity and reproducibility.[6]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[3]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents.[6] Oxygen can deactivate the palladium catalyst.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. It is essential to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

Troubleshooting Guide

Issue 1: Formation of Side Products in O-Alkylation

  • Problem: Besides the desired product, you observe the formation of a product corresponding to the dialkylation of the pyrimidine ring or N-alkylation.

  • Cause: This can occur if a very strong base is used in excess or at elevated temperatures, leading to deprotonation at other sites.

  • Solution:

    • Use a milder base like K₂CO₃.

    • Add the alkylating agent slowly to the reaction mixture.

    • Maintain a moderate reaction temperature.

Issue 2: Hydrolysis of the Chloro Group During Cross-Coupling

  • Problem: You observe the formation of 5-(cyclopropylmethoxy)pyrimidin-2-ol as a significant byproduct.

  • Cause: This is due to the nucleophilic attack of hydroxide ions (from the base and water) on the electron-deficient pyrimidine ring, especially at higher temperatures.

  • Solution:

    • Use a non-aqueous base like potassium fluoride (KF) on a solid support.[7]

    • Minimize the amount of water in the reaction mixture.

    • Use a lower reaction temperature for a longer duration.

Issue 3: Difficulty in Product Purification

  • Problem: The crude product is an oil or a mixture that is difficult to purify by crystallization or column chromatography.

  • Cause: Residual starting materials, catalyst residues, and byproducts can complicate purification.

  • Solution:

    • Work-up: After the reaction, a thorough aqueous work-up is crucial. Washing with a mild acid can remove basic impurities, while a wash with a solution of a chelating agent like EDTA can help remove residual palladium.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective.

    • Chromatography: For oily products or complex mixtures, column chromatography on silica gel is the standard method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) usually provides good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2-chloro-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

General Synthetic Workflow

Synthetic Workflow 2-Chloro-5-hydroxypyrimidine 2-Chloro-5-hydroxypyrimidine O-Alkylation O-Alkylation 2-Chloro-5-hydroxypyrimidine->O-Alkylation (Bromomethyl)cyclopropane, K2CO3, DMF This compound This compound O-Alkylation->this compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Suzuki or Buchwald-Hartwig Functionalized Pyrimidine Functionalized Pyrimidine Cross-Coupling->Functionalized Pyrimidine Troubleshooting Suzuki Coupling Low Yield Low Yield Check Catalyst/Ligand Check Catalyst/Ligand Low Yield->Check Catalyst/Ligand Is the catalyst active? Evaluate Base and Solvent Evaluate Base and Solvent Low Yield->Evaluate Base and Solvent Is the base appropriate? Increase Catalyst Loading Increase Catalyst Loading Check Catalyst/Ligand->Increase Catalyst Loading No improvement Successful Successful Check Catalyst/Ligand->Successful Yield improves Screen Different Ligands Screen Different Ligands Increase Catalyst Loading->Screen Different Ligands Still low yield Increase Catalyst Loading->Successful Yield improves Consider Other Coupling Methods Consider Other Coupling Methods Screen Different Ligands->Consider Other Coupling Methods No success Screen Different Ligands->Successful Yield improves Evaluate Base and Solvent->Successful Yield improves Try Stronger Base (e.g., Cs2CO3) Try Stronger Base (e.g., Cs2CO3) Evaluate Base and Solvent->Try Stronger Base (e.g., Cs2CO3) Incomplete reaction Try Stronger Base (e.g., Cs2CO3)->Successful Yield improves Ensure Anhydrous/Degassed Solvents Ensure Anhydrous/Degassed Solvents Try Stronger Base (e.g., Cs2CO3)->Ensure Anhydrous/Degassed Solvents Still issues

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

References

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed. [Link]
  • Buchwald–Hartwig amin
  • 2-Chloropyrimidine. Organic Syntheses. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "2-Chloro-5-(cyclopropylmethoxy)pyrimidine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its synthesis and purification.

I. Understanding the Chemistry: The Synthetic Pathway and Potential Impurities

The most probable synthetic route to this compound is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium or potassium salt of 2-chloro-5-hydroxypyrimidine is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride) or a sulfonate ester derivative (e.g., tosylate or mesylate).[1][2]

Understanding this synthetic pathway is crucial for anticipating potential impurities. The overall reaction is as follows:

Reaction Scheme:

Based on this, we can predict the following common impurities:

  • Unreacted Starting Materials:

    • 2-chloro-5-hydroxypyrimidine

    • Cyclopropylmethyl halide/tosylate

  • Byproducts from the Williamson Ether Synthesis:

    • O-alkylation vs. C-alkylation: While O-alkylation is the desired reaction, C-alkylation of the pyrimidine ring can occur, leading to isomeric impurities.[2]

    • Elimination Products: If the cyclopropylmethyl halide is sterically hindered or if a strong, bulky base is used, an elimination reaction can compete with the desired substitution, leading to the formation of cyclopropylmethan-1-ol and other related products.[1][3]

  • Impurities from the Synthesis of 2-chloro-5-hydroxypyrimidine:

    • The precursor, 2-chloro-5-hydroxypyrimidine, is often synthesized from 2-chloro-5-methoxypyrimidine. Incomplete demethylation can result in the presence of 2-chloro-5-methoxypyrimidine in the final product.[4]

    • Over-reaction during the synthesis of the precursor can lead to dihydroxy byproducts.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any excess base or other reagents.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My final product shows a persistent impurity peak with a similar retention time to the starting material in the HPLC analysis. How can I remove it?

Answer:

This is a common issue, especially with incomplete reactions. The impurity is likely unreacted 2-chloro-5-hydroxypyrimidine. Due to its higher polarity compared to the ether product, several purification strategies can be employed.

Causality: The hydroxyl group in 2-chloro-5-hydroxypyrimidine makes it significantly more polar than the desired ether product. This difference in polarity is the key to its separation.

Troubleshooting Steps:

  • Aqueous Wash:

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide. This will deprotonate the acidic hydroxyl group of the unreacted starting material, forming a salt that is highly soluble in the aqueous phase and will be removed.

    • Rationale: The basic wash selectively converts the phenolic starting material into its more water-soluble salt, facilitating its removal from the organic layer containing the desired product.

  • Column Chromatography:

    • Protocol: If an aqueous wash is insufficient, column chromatography is a highly effective method. A typical setup would involve:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Rationale: The more polar 2-chloro-5-hydroxypyrimidine will have a stronger affinity for the silica gel and will elute later than the less polar desired product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Question 2: My NMR spectrum shows unexpected signals in the aliphatic region, suggesting an issue with the cyclopropylmethyl group. What could be the cause and how do I fix it?

Answer:

Unexpected aliphatic signals often indicate side reactions involving the cyclopropylmethyl moiety, such as rearrangement or elimination.

Causality: The cyclopropylmethyl cation is known to be unstable and can undergo rearrangement to a homoallylic or cyclobutyl cation, leading to isomeric byproducts.[5] Additionally, elimination reactions can occur, especially at higher temperatures or with sterically hindered bases.[3]

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Protocol:

      • Temperature Control: Maintain a lower reaction temperature to minimize rearrangement and elimination side reactions.

      • Base Selection: Use a non-hindered base like sodium hydride or potassium carbonate instead of bulky bases like potassium tert-butoxide.[2]

      • Leaving Group: Consider using a better leaving group on the cyclopropylmethyl moiety, such as a tosylate, which can allow for milder reaction conditions.

  • Purification:

    • Column Chromatography: These isomeric byproducts will likely have slightly different polarities from the desired product. Careful column chromatography, potentially with a shallow solvent gradient, can be effective for their separation. High-Performance Liquid Chromatography (HPLC) can also be used for purification if the quantities are small.

Question 3: My final product has a persistent yellow color, even after initial purification. What is the likely cause and how can I decolorize it?

Answer:

A persistent yellow color often indicates the presence of colored impurities, which could be degradation products or byproducts from the synthesis of the pyrimidine core.

Causality: Pyrimidine derivatives can be susceptible to degradation, and colored byproducts can form, especially if the reaction is carried out at high temperatures or exposed to air and light for extended periods.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • Protocol: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (charcoal) and stir or gently heat the mixture for a short period. Filter the mixture through a pad of celite to remove the activated carbon.

    • Rationale: Activated carbon has a high surface area and can adsorb colored impurities.

  • Recrystallization:

    • Protocol: Recrystallization is an excellent method for removing small amounts of impurities, including colored ones. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported to be effective for the recrystallization of the precursor, 2-chloro-5-hydroxypyrimidine, and may be a good starting point for the final product.[4]

    • Rationale: During slow cooling, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically:

  • Unreacted 2-chloro-5-hydroxypyrimidine.

  • Unreacted cyclopropylmethyl halide or tosylate.

  • 2-chloro-5-methoxypyrimidine (if carried over from the precursor synthesis).[4]

  • Dihydroxypyrimidine byproducts.[4]

  • Isomeric byproducts from rearrangement of the cyclopropylmethyl group.[5]

  • Residual solvents and base.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or phosphoric acid for better peak shape) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and identification of impurities. The presence of characteristic peaks for the pyrimidine ring protons and the cyclopropylmethyl group can confirm the desired product. Impurity signals can often be identified by comparing the spectrum to those of the starting materials.[8][9][10]

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities, such as residual solvents.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of impurities.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: A good starting point would be:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity with ethyl acetate. A typical gradient might be from 100% hexane to 20:80 ethyl acetate:hexane. Use TLC to find the optimal solvent ratio where the desired product has an Rf value of around 0.3-0.4.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization can be very effective, especially for removing small amounts of impurities and for obtaining a highly crystalline final product. However, if the crude product is heavily contaminated with impurities of similar polarity, recrystallization alone may not be sufficient. It is often used as a final polishing step after a primary purification method like an aqueous wash or column chromatography.

IV. Visualization & Formatting

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₉ClN₂O184.63Solid
2-chloro-5-hydroxypyrimidineC₄H₃ClN₂O130.53Solid
CyclopropylmethanolC₄H₈O72.11Liquid
Experimental Protocols

Protocol 1: General Procedure for Aqueous Wash

  • Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Column Chromatography

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the non-polar mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Diagrams

Diagram 1: Logical Workflow for Purification Strategy

PurificationWorkflow Start Crude this compound AqueousWash Aqueous Wash (e.g., NaHCO3 soln.) Start->AqueousWash TLC_Analysis1 TLC/HPLC Analysis AqueousWash->TLC_Analysis1 PurityCheck1 Is Purity >98%? TLC_Analysis1->PurityCheck1 ImpurityAnalysis Characterize Impurities (NMR, MS) TLC_Analysis1->ImpurityAnalysis ColumnChromatography Column Chromatography (Silica Gel) PurityCheck1->ColumnChromatography No FinalProduct Pure Product PurityCheck1->FinalProduct Yes TLC_Analysis2 TLC/HPLC Analysis ColumnChromatography->TLC_Analysis2 PurityCheck2 Is Purity >98%? TLC_Analysis2->PurityCheck2 TLC_Analysis2->ImpurityAnalysis Recrystallization Recrystallization PurityCheck2->Recrystallization No (minor impurities) PurityCheck2->FinalProduct Yes Recrystallization->FinalProduct

Caption: A logical workflow for the purification of this compound.

V. References

  • HAIMEN RUIYI MEDICAL TECH. (2019). Preparation method of 2-chloro-5-hydroxypyrimidine. CN107652085B.

  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2025, August 6). Retrieved from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025, April 4). Retrieved from [Link]

  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. (2004, January 1). Retrieved from [Link]

  • This compound - ChemUniverse. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. (n.d.). Retrieved January 10, 2026, from [Link]...

  • The Versatility of 2,5-Dichloropyrimidine in Chemical Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • Understanding the Role of 2,5-Dichloropyrimidine in Heterocyclic Chemistry. (2025, November 6). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). Retrieved from [Link]

  • 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

"2-Chloro-5-(cyclopropylmethoxy)pyrimidine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we address common issues through a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the purity of my this compound stock solution over time. What could be the cause?

A1: The primary suspect for the degradation of this compound in solution is hydrolysis. The 2-chloro substituent on the pyrimidine ring makes the carbon atom at that position highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the solvent.[1][2] This reaction, known as nucleophilic aromatic substitution (SNAr), would replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-5-(cyclopropylmethoxy)pyrimidine. The rate of this hydrolysis can be influenced by several factors, including the pH of the solution, temperature, and the presence of catalysts.[1][3]

Q2: How does the choice of solvent affect the stability of this compound?

A2: Solvent selection is critical for maintaining the stability of this compound.

  • Protic Solvents: Polar protic solvents, such as water, alcohols (methanol, ethanol), and acetic acid, can act as nucleophiles and can also facilitate hydrolysis through hydrogen bonding.[4][5][6] These solvents can solvate the chloride leaving group, stabilizing the transition state of the SNAr reaction and accelerating degradation.

  • Aprotic Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for dissolving this compound.[4][5][6] While they are polar enough to dissolve the compound, they lack the ability to act as hydrogen bond donors, thus reducing the rate of hydrolysis. However, it is crucial to use anhydrous aprotic solvents, as even trace amounts of water can lead to degradation over time.

Q3: My reaction involving this compound is giving a complex mixture of products. Could the starting material be the issue?

A3: It's highly probable. If your stock solution has degraded, you are introducing at least two distinct pyrimidine species into your reaction: the desired 2-chloro compound and its 2-hydroxy degradation product. The 2-hydroxy pyrimidine will have different reactivity and may lead to the formation of undesired side products, complicating your reaction outcome and purification process. It is always recommended to verify the purity of your starting material before initiating a reaction, especially if the stock solution has been stored for an extended period.

Q4: What are the best practices for storing this compound, both as a solid and in solution?

A4: Proper storage is paramount to ensure the long-term integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7]Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. Lower temperatures slow down potential solid-state decomposition.
Solution Prepare solutions fresh whenever possible. If short-term storage is necessary, use an anhydrous aprotic solvent and store at -20°C under an inert atmosphere.Fresh preparation ensures the highest purity. If stored, freezing the solution in an anhydrous, inert environment significantly reduces the rate of hydrolysis and other potential degradation pathways.

Troubleshooting Guide

Problem: Unexpected peak observed in HPLC/LC-MS analysis of a reaction mixture.

This is a common indicator of starting material degradation. The unexpected peak often corresponds to the hydrolyzed product, 2-hydroxy-5-(cyclopropylmethoxy)pyrimidine.

Troubleshooting Workflow:

G start Unexpected Peak in HPLC/LC-MS check_sm Analyze a fresh sample of This compound starting material start->check_sm peak_present Is the unexpected peak present? check_sm->peak_present degraded_sm Starting material has degraded. Prepare a fresh solution. peak_present->degraded_sm Yes peak_absent Starting material is pure. Investigate reaction conditions. peak_present->peak_absent No troubleshoot_reaction Possible side reaction or product degradation. Analyze reaction parameters. peak_absent->troubleshoot_reaction

Caption: Troubleshooting workflow for identifying the source of an unexpected analytical peak.

Problem: Inconsistent reaction yields or product profiles.

Inconsistent results often point to variable purity of the this compound starting material.

Step-by-Step Protocol for Purity Verification:

  • Prepare a Fresh Standard: Dissolve a small, accurately weighed amount of solid this compound in an anhydrous aprotic solvent (e.g., acetonitrile) to a known concentration. This will serve as your reference standard.

  • Analyze the Standard: Immediately analyze the fresh standard by HPLC or LC-MS to establish a reference chromatogram and retention time for the pure compound.

  • Analyze the Suspect Solution: Analyze an aliquot of the stock solution that you suspect may have degraded using the same analytical method.

  • Compare the Chromatograms:

    • Purity Check: Compare the peak area of the main compound in your suspect solution to the fresh standard. A significant decrease in the main peak area, coupled with the appearance of new peaks, indicates degradation.

    • Identify Degradants: The primary degradation product, 2-hydroxy-5-(cyclopropylmethoxy)pyrimidine, will have a different retention time (typically more polar and thus eluting earlier in reverse-phase chromatography) and a different mass-to-charge ratio (m/z) in LC-MS analysis. The expected molecular weight of the hydrolyzed product is approximately 166.18 g/mol , compared to 184.63 g/mol for the parent compound.[8][9]

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of nucleophiles, such as water, is nucleophilic aromatic substitution.

G reactant This compound intermediate Meisenheimer-like Intermediate (Tetrahedral) reactant->intermediate Nucleophilic Attack nucleophile H₂O (Nucleophile) nucleophile->intermediate product 2-Hydroxy-5-(cyclopropylmethoxy)pyrimidine intermediate->product Loss of Leaving Group leaving_group Cl⁻ (Leaving Group) intermediate->leaving_group

Caption: Proposed hydrolytic degradation pathway of this compound.

The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the 2-position towards nucleophilic attack.[2][10] This effect makes the chlorine atom a good leaving group, facilitating the substitution reaction.

Experimental Protocol: Stability Study of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Materials:

  • This compound (solid, high purity)

  • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)

  • Protic solvent for comparison (e.g., Methanol, Water)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Accurately prepare a stock solution of this compound in the chosen anhydrous aprotic solvent (e.g., 1 mg/mL).

    • Prepare a second solution in the protic solvent at the same concentration.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of each solution to a suitable concentration for analysis.

    • Analyze each sample by HPLC or LC-MS to determine the initial purity. This serves as the baseline.

  • Incubation:

    • Store the remaining stock solutions under defined conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each stock solution.

    • Dilute and analyze the samples using the same analytical method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 analysis.

    • Plot the percentage of the parent compound versus time for each solvent to visualize the degradation rate.

Expected Outcome: A significantly faster rate of degradation is expected in the protic solvent compared to the anhydrous aprotic solvent. This experiment will provide quantitative data on the stability of this compound under your specific experimental conditions.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Semantic Scholar.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo.
  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Medium.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • This compound. ChemUniverse.
  • Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical Formation via Homolytic C–Cl Bond Dissociation. The University of Western Australia.
  • Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical. SciSpace.
  • 2-Chloropyrimidine. Organic Syntheses.
  • 4.1.1 Protic Vs Aprotic Solvent. Scribd.
  • Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents.
  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor.
  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI.
  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Safe Handling and Storage of Chlorine. rls human care.
  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. National Institutes of Health.
  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor.
  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. National Institutes of Health.
  • 2-Chloro-5-methylpyrimidine. National Institutes of Health.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health.
  • Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers.
  • 2-Chloro-5-pyrimidinol. National Institutes of Health.
  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Fujita Health University.
  • (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate.
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for cross-coupling reactions involving 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Pyrimidine derivatives are of paramount importance in drug discovery, and mastering their synthesis is a critical skill.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments.

Question 1: I am observing low to no product formation in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Low or no product yield is a frequent challenge, particularly given the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[2] The electron-donating nature of the cyclopropylmethoxy group can further increase the electron density at the C-Cl bond, making the initial oxidative addition step—often the rate-determining step—more difficult.[3]

Here are the primary areas to investigate:

  • Ineffective Catalyst System: The choice of palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]

    • Recommendation: Employ a catalyst system known for its effectiveness with challenging aryl chlorides. Bulky, electron-rich biaryl phosphine ligands are the industry standard.[3][5] Ligands such as XPhos, SPhos, or similar Buchwald ligands are designed to facilitate the oxidative addition of unreactive C-Cl bonds and promote the final reductive elimination step.[3][4]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

    • Recommendation: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for these challenging couplings.[2][4] If you began with a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical next step.[2]

  • Inadequate Reaction Temperature: The temperature must be high enough to overcome the activation energy for oxidative addition but not so high as to cause decomposition of your substrate, product, or catalyst.[4]

    • Recommendation: A temperature screen from 80 °C to 120 °C is advisable.[4] Microwave irradiation can also be a powerful tool, often providing rapid, uniform heating that can significantly improve yields and reduce reaction times.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for troubleshooting low Suzuki coupling yields."

Question 2: My Buchwald-Hartwig amination is failing. What catalyst system should I be using?

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations on this substrate hinges on a highly active catalyst system capable of cleaving the strong C-Cl bond.[8][9]

  • Catalyst and Ligand Choice: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] Therefore, ligands that are both bulky and electron-rich are essential to shield the metal center and promote the desired C-N bond formation.[2]

    • Recommendation: Use a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[4] These ligands have proven effective for the amination of electron-rich and heteroaryl chlorides.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these transformations.[4] Lithium bis(trimethylsilyl)amide (LHMDS) can also be a viable alternative.

  • Solvent: Anhydrous, aprotic solvents are crucial.

    • Recommendation: Toluene or 1,4-dioxane are standard choices that perform well in these reactions.[4]

Question 3: I'm attempting a Sonogashira coupling, but the reaction is sluggish and gives a complex mixture. How can I improve it?

Sonogashira couplings on heteroaryl chlorides can be challenging. The reaction often requires higher temperatures, and side reactions like the homocoupling of the alkyne (Glaser coupling) can be problematic.[10]

  • Catalyst System: While the classic Pd(PPh₃)₄/CuI system can work, it may not be optimal for this specific substrate.

    • Recommendation: For challenging substrates, consider a copper-free Sonogashira protocol. These systems often use more advanced palladium/phosphine catalysts that can promote the coupling without the need for a copper co-catalyst, thereby reducing Glaser homocoupling.[11] A catalyst system like PdCl₂(PPh₃)₂ with a suitable amine base (e.g., diisopropylethylamine - DIPEA) can be a good starting point.[4]

  • Ligand Effects: The choice of phosphine ligand can significantly influence the outcome, with some ligands promoting C-C bond formation more effectively than others. The regioselectivity of Sonogashira couplings can sometimes be controlled by the ligand choice.[12]

  • Solvent and Base: The solvent and base combination is critical for solubility and reactivity.

    • Recommendation: A polar aprotic solvent like DMF or acetonitrile is often used, with an amine base such as triethylamine (Et₃N) or DIPEA that also acts as a solvent or co-solvent.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding strategy and optimization.

Question 4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A robust set of starting conditions provides a high probability of success and a solid baseline for further optimization. Based on protocols for similar challenging heteroaryl chlorides, the following conditions are recommended:[2][4]

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable sources for generating the active Pd(0) catalyst in situ.
Ligand XPhos (2-5 mol%) or SPhos (2-5 mol%)Bulky, electron-rich ligands essential for activating the C-Cl bond.[3][4]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for promoting the transmetalation step.[2]
Solvent 1,4-Dioxane/water (e.g., 4:1 to 10:1 v/v)Aprotic solvent with water to aid in dissolving the inorganic base.[4]
Temperature 100 °CSufficient energy to promote oxidative addition of the C-Cl bond.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Question 5: What are the most common side reactions, and how can they be minimized?

Understanding and anticipating potential side reactions is key to developing a clean and efficient process.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your coupling partner.

    • Mitigation: Use anhydrous solvents, as excess water can promote this side reaction.[3] Consider using a boronic ester (e.g., a pinacol ester), which can be more stable than the corresponding boronic acid.[10] A strong base that promotes a fast cross-coupling rate can also help outcompete this pathway.[2]

  • Homocoupling: Dimerization of the boronic acid or terminal alkyne.

    • Mitigation: Ensure an inert atmosphere and use high-purity, degassed reagents. For Sonogashira couplings, consider copper-free conditions.[10][11]

  • Hydrodehalogenation: Replacement of the chlorine atom on your pyrimidine with a hydrogen atom.

    • Mitigation: This often points to issues with the catalyst turnover or the presence of a hydrogen source. Ensure your reagents are pure and the reaction is run under a strictly inert atmosphere.

dot graph { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Relationship between desired product and common side reactions."

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. Optimization for each specific boronic acid is recommended.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the reaction vessel.[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the pyrimidine.[3][4]

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • BenchChem. (2025).
  • Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.
  • National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine.
  • American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • PubMed. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • American Chemical Society. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • PubMed. (2022).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • PubMed. (2005).
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • BenchChem. (n.d.).
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ResearchGate. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of regioselective reactions and achieve your desired synthetic outcomes. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing the reactivity of this versatile heterocyclic building block.

I. Understanding the Reactivity of this compound

The pyrimidine core is a cornerstone in medicinal chemistry, and understanding its substitution patterns is crucial for rational drug design. In this compound, the chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the regioselectivity can be influenced by a variety of factors, including the nature of the nucleophile, the catalyst system, and the reaction conditions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack. The 5-(cyclopropylmethoxy) group, being an electron-donating group, can modulate the electron density of the ring and influence the reactivity at the C2 and other positions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with this compound.

Q1: Why am I observing low or no conversion in my nucleophilic aromatic substitution (SNAr) reaction?

A1: Low reactivity in SNAr reactions with this substrate can often be attributed to several factors:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A temperature screen is recommended to find the optimal conditions.[1]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.

  • Purity of Starting Materials: Ensure your this compound and nucleophile are of high purity, as impurities can interfere with the reaction.[1]

Q2: I am seeing a mixture of products in my palladium-catalyzed cross-coupling reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in cross-coupling reactions is paramount. A mixture of products could arise from competing reactions at other positions on the pyrimidine ring, although with a single chloro substituent this is less common than with di- or tri-chlorinated pyrimidines. More likely are side reactions involving your coupling partner. Key factors to control include:

  • Ligand Choice: The ligand plays a crucial role in determining the outcome of the reaction. For Suzuki-Miyaura couplings, electron-rich, bulky phosphine ligands are often effective.[2] For Buchwald-Hartwig aminations, specialized ligands like XPhos or SPhos can provide high selectivity and yields.[2][3]

  • Catalyst Precursor: The choice of palladium precursor can influence the active catalyst formation and, consequently, the selectivity. Pre-formed catalysts like XPhos-Pd-G3 can offer improved performance.[2]

  • Base Selection: The strength and nature of the base can significantly impact the reaction. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is often necessary to find the optimal conditions.[2][4]

Q3: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes?

A3: Low yields in Buchwald-Hartwig aminations are a common challenge.[3] Besides the general points mentioned above, consider these specific issues:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[1][5] Ensure you are using anhydrous and degassed solvents and maintaining a strictly inert atmosphere (argon or nitrogen).[1][5]

  • Amine Purity: The amine coupling partner should be pure. Impurities can poison the catalyst.

  • Steric Hindrance: If either the amine or the pyrimidine substrate is sterically hindered, the reaction may be sluggish. In such cases, using more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system might be necessary.

III. Troubleshooting Guides

This section provides structured troubleshooting workflows for common reaction types.

Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause Recommended Solution
Low or No Conversion Weak nucleophileUse a stronger nucleophile or add a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the nucleophile.
Low reaction temperaturePerform a temperature screen, gradually increasing the temperature (e.g., from 80 °C to 150 °C).[1]
Inappropriate solventScreen polar aprotic solvents such as DMF, DMSO, NMP, or DMAc.
Formation of Side Products Decomposition of starting material or productMonitor the reaction by TLC or LC-MS to check for degradation.[1] Consider lowering the reaction temperature or shortening the reaction time.
Competing reaction pathwaysIf the nucleophile has multiple reactive sites, consider using a protecting group strategy.
Guide 2: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low Yield Inefficient catalyst systemScreen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos).[2]
Suboptimal base/solvent combinationScreen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene, DMF).[2]
Degradation of boronic acidUse fresh, high-purity boronic acid. Consider using the corresponding boronate ester for improved stability.
Homocoupling of Boronic Acid Catalyst promoting homocouplingUse a slight excess of the boronic acid.[2] Ensure rigorous degassing of the reaction mixture to remove oxygen.[5]
Guide 3: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low Yield Catalyst deactivationUse a pre-formed catalyst (e.g., XPhos-Pd-G3).[2] Ensure strictly anhydrous and anaerobic conditions.[5]
Inappropriate baseFor primary and secondary amines, strong bases like NaOt-Bu or LHMDS are often required.[6]
Ligand degradationConsider using more robust ligands, such as those from the Buchwald or Hartwig portfolio.[3][7]
Multiple Spots on TLC Incomplete reactionIncrease reaction time or temperature.
Side reactions (e.g., hydrodehalogenation)This can be a competing pathway.[3] Screening different ligands and reaction conditions may be necessary to minimize this.

IV. Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization will likely be necessary for your specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a dry reaction vessel, add this compound (1.0 equiv.) and the desired nucleophile (1.1-1.5 equiv.).

  • Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • If the nucleophile is an alcohol or a secondary amine, add a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.). For less reactive nucleophiles, a stronger base like NaH (1.2 equiv.) may be required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[5]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2 equiv.).[2]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[2]

  • Concentrate the filtrate and purify the crude product by column chromatography.

V. Visualizing Reaction Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Assess Reagent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Check_Purity->Check_Conditions Purity OK Purify Purify Reagents/ Use Dry Solvents Check_Purity->Purify Impure Check_Atmosphere Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Conditions OK Adjust Adjust Temp/Time/ Concentration Check_Conditions->Adjust Incorrect Optimize Systematically Optimize Reaction Parameters Check_Atmosphere->Optimize Atmosphere OK Improve_Inert Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inert Inadequate Success Improved Yield Optimize->Success Purify->Check_Conditions Adjust->Optimize Improve_Inert->Optimize

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Miyaura_Optimization Start Suzuki-Miyaura Reaction Setup Catalyst Catalyst System Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand (e.g., SPhos, XPhos) Start->Catalyst Base Base Selection Inorganic (e.g., K₂CO₃, Cs₂CO₃) Organic (e.g., Et₃N) Catalyst->Base Solvent Solvent System Anhydrous (e.g., Toluene, Dioxane) Aqueous (e.g., Dioxane/H₂O) Base->Solvent Temperature Reaction Temperature (e.g., 80-120 °C) Solvent->Temperature Analysis Reaction Monitoring (TLC, LC-MS) Temperature->Analysis

Caption: Key parameters for Suzuki-Miyaura reaction optimization.

VI. References

  • Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]

  • Suviganu. (2024, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • PubMed Central. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish.... ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Handling the Hygroscopic Properties of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical advice for handling 2-Chloro-5-(cyclopropylmethoxy)pyrimidine , with a specific focus on its potential hygroscopic nature. While specific data on the hygroscopicity of this exact molecule is not extensively published, its structural similarity to other pyrimidine derivatives suggests that careful handling to prevent moisture absorption is a critical aspect of ensuring experimental success and compound integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is this compound hygroscopic?

Expert Insight: Assuming a compound is hygroscopic until proven otherwise is a prudent approach in organic synthesis, especially when dealing with intermediates where stoichiometry and reaction kinetics are critical. The presence of nitrogen heteroatoms in the pyrimidine ring can contribute to water absorption through hydrogen bonding.

Q2: What are the visual signs that my sample of this compound may have absorbed water?

If your sample has absorbed atmospheric moisture, you might observe the following:

  • Change in Physical State: The powder may change from a free-flowing solid to a clumpy, sticky, or even partially dissolved state.[2]

  • Opacity Changes: The solid might appear more opaque or change in color, although this is less common.

  • Difficulty in Handling: The compound may become difficult to weigh accurately and transfer due to its changed consistency.

Q3: How can the absorption of water affect my downstream experiments?

Water can act as an unintended reagent, catalyst, or inhibitor in many organic reactions. For a compound like this compound, which is likely an intermediate in a multi-step synthesis, the consequences of water contamination can be significant:

  • Hydrolysis: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrimidine derivative. This introduces a significant impurity into your reaction.

  • Inhibition of Moisture-Sensitive Reagents: If you are using moisture-sensitive reagents in the subsequent step (e.g., organometallics, strong bases), any water present in your starting material will consume these reagents, leading to lower yields or complete reaction failure.

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, its actual weight will be higher than the measured weight of the active compound, leading to incorrect molar calculations for your reaction.

Q4: What is the recommended procedure for storing this compound?

Proper storage is the first line of defense against moisture absorption.

Recommended Storage Protocol:

  • Primary Container: Ensure the compound is stored in its original, tightly sealed container. For long-term storage, consider using a container with a PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). Alternatively, for larger quantities, the container can be placed in a sealed bag with desiccant pouches.[3]

  • Inert Atmosphere: For highly sensitive applications, after opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[4]

  • Temperature: Store at the recommended temperature, which for similar compounds is often refrigerated (2-8°C).[5][6]

Workflow for Proper Storage:

cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect Seal Receive->Inspect Check for damage Store Store in Desiccator (2-8°C) Inspect->Store Seal intact Inert Optional: Inert Gas Purge Store->Inert After opening Inert->Store

Caption: Recommended storage workflow for this compound.

Troubleshooting Guide

Problem: My reaction yield is consistently low, and I suspect water contamination from my this compound.

Solution Workflow:

  • Quantify Water Content: The most definitive way to determine if water is the issue is to measure the water content of your starting material. Karl Fischer titration is the gold standard for this and is highly specific for water.[7][8]

  • Dry the Reagent: If the water content is confirmed to be high, or if you strongly suspect it is, you can dry the solid. A common method is to dry the compound under high vacuum for several hours. Gentle heating can be applied, but a preliminary thermal stability test (e.g., TGA) is recommended to avoid decomposition.[9]

  • Implement Anhydrous Reaction Techniques: When running the reaction, use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon).

Decision Tree for Troubleshooting Low Yield:

Start Low Reaction Yield SuspectWater Suspect Water in This compound? Start->SuspectWater CheckOther Investigate Other Reaction Parameters SuspectWater->CheckOther No KFTitration Perform Karl Fischer Titration SuspectWater->KFTitration Yes WaterHigh Water Content > 0.1%? KFTitration->WaterHigh DryReagent Dry Reagent Under High Vacuum WaterHigh->DryReagent Yes UseAnhydrous Use Strict Anhydrous Techniques WaterHigh->UseAnhydrous No, but be cautious DryReagent->UseAnhydrous Proceed Proceed with Reaction UseAnhydrous->Proceed

Caption: Troubleshooting workflow for low reaction yields.

Problem: I need to weigh out this compound for a reaction. How do I minimize moisture exposure?

Solution Protocol:

  • Prepare Your Workspace: If available, perform the weighing inside a glove box with a dry, inert atmosphere.[10] If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood with low humidity.

  • Equilibrate the Container: Before opening, allow the refrigerated container to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing Procedure:

    • Have all necessary tools (spatulas, weigh boats) ready.

    • Open the container for the shortest possible time.

    • Quickly weigh the desired amount of the compound.

    • Immediately and tightly reseal the main container.

    • If you purged with inert gas before, do so again.

Quantitative Data Summary Table:

Technique for Water Content DeterminationTypical ApplicationSensitivityNotes
Karl Fischer Titration Gold standard for accurate water quantification.[11]ppm to 100%Specific to water; can be volumetric or coulometric.[12]
Loss on Drying (LOD) Measures the total mass lost upon heating.~0.1% and aboveNot specific to water; any volatile component will be measured.[13]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.~0.1% and aboveCan provide information on the temperature at which water is lost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can detect water, but quantification can be challenging.>0.1%Requires a dry solvent and careful integration.[13]

Experimental Protocol: Karl Fischer Titration for Water Content

This protocol provides a general guideline for determining the water content in a solid sample like this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (or a suitable solvent in which the compound is soluble)

  • Karl Fischer titrant (e.g., Hydranal™-Composite 5)

  • Airtight sample vial

  • Analytical balance

  • Syringe and needle

Procedure:

  • System Preparation:

    • Fill the titrator burette with the Karl Fischer titrant.

    • Add fresh anhydrous methanol to the titration vessel until the electrodes are submerged.

    • Pre-titrate the solvent to a stable endpoint to remove any residual water.

  • Sample Preparation:

    • In an airtight vial, accurately weigh approximately 0.5 - 1.0 g of this compound. Record the exact weight.

  • Titration:

    • Quickly add the weighed solid to the pre-titrated solvent in the titration vessel.

    • Seal the vessel immediately.

    • Start the titration. The instrument will automatically add the titrant until all the water from the sample has reacted.

    • Record the volume of titrant used.

  • Calculation:

    • The water content is calculated using the following formula:

      • % H₂O = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

    • The titer of the Karl Fischer reagent (mg of water per mL of titrant) should be determined regularly using a certified water standard.

References

  • News-Medical.Net. (2018). Moisture Analysis Techniques. [Link]
  • HepatoChem. How do you handle hygroscopic salts?[Link]
  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
  • NIH. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
  • Scharlab. (2023).
  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
  • YouTube. (2021). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
  • ResearchGate. (2019).

Sources

Technical Support Center: Synthesis and Workup of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This resource is designed for researchers and drug development professionals to navigate the critical post-reaction workup and purification stages. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you maximize yield and purity.

The synthesis of this compound is typically achieved via a Williamson Ether Synthesis, an SN2 reaction where the alkoxide of 2-chloro-5-hydroxypyrimidine attacks a cyclopropylmethyl halide.[1] While the reaction itself is robust, the success of the synthesis is critically dependent on a well-executed workup procedure to isolate the target compound from unreacted starting materials, salts, and potential byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound.

Q1: My reaction mixture is a thick slurry after adding the base (e.g., NaH). Is this normal, and how should I proceed to the workup?

A1: Yes, this is quite common. The formation of the sodium salt (alkoxide) of 2-chloro-5-hydroxypyrimidine often results in a thick precipitate in solvents like THF or DMF, where it may have limited solubility.

  • Causality: Sodium hydride (NaH) reacts with the hydroxyl group of your starting material to form the corresponding sodium alkoxide and hydrogen gas. This salt is often less soluble than the starting alcohol in the reaction solvent.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Before quenching, ensure the reaction has gone to completion by TLC analysis. The slurry should not be mistaken for unreacted starting material.

    • Careful Quenching: Quench the reaction very slowly by adding the quenching agent (e.g., ice-cold water or saturated NH₄Cl solution) dropwise while vigorously stirring in an ice bath. Adding the quenching agent too quickly to unreacted NaH can cause a dangerous exotherm and gas evolution.

    • Dilution: If the mixture is too thick to stir effectively, you can add more of the reaction solvent (e.g., THF, DMF) to improve fluidity before quenching.

Q2: After quenching and adding my extraction solvent, I'm seeing a persistent emulsion. How can I break it?

A2: Emulsions are a frequent challenge, especially when using chlorinated solvents or after a basic wash. They are colloidal suspensions of one immiscible liquid in another, stabilized by salts or other compounds at the interface.

  • Causality: Vigorous shaking of the separatory funnel, especially with basic aqueous layers, can create stable emulsions. High concentrations of salts from neutralizing the reaction can also contribute.

  • Troubleshooting Steps:

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the colloidal particles.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. This can physically disrupt the emulsion.

    • Change Solvent: If emulsions are a persistent problem with a specific solvent (like Dichloromethane), consider switching to a less dense and less emulsion-prone solvent like Ethyl Acetate or Diethyl Ether.[3]

Q3: My final yield is very low. What are the most likely points of product loss during the workup?

A3: Low yield can stem from an incomplete reaction or, more commonly, from losses during the extraction and washing steps.[4]

  • Causality & Troubleshooting:

    • Incomplete Extraction: Your product may have some water solubility, or you may not be using enough organic solvent. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume. After the initial extractions, check the aqueous layer by TLC to ensure no product remains.

    • Incorrect pH during Washing: The unreacted starting material, 2-chloro-5-hydroxypyrimidine, is phenolic and thus acidic. It must be removed with a basic wash (e.g., saturated sodium bicarbonate or dilute NaOH).[3][5] If the aqueous layer is not sufficiently basic, the starting material will remain in the organic layer. Conversely, if your product is unstable to base, prolonged contact can cause degradation.

    • Premature Precipitation: If the product is a solid, it might precipitate out during cooling or extraction if the solvent becomes too saturated. Ensure you use an adequate volume of extraction solvent.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Final Yield check_reaction Was reaction complete by TLC? start->check_reaction check_aq Is product in aqueous layer? (TLC analysis) check_reaction->check_aq Yes incomplete_rxn Root Cause: Incomplete Reaction check_reaction->incomplete_rxn No check_emulsion Was there a significant emulsion? check_aq->check_emulsion No extraction_issue Root Cause: Poor Extraction Efficiency check_aq->extraction_issue Yes check_washes Analyze organic layer impurities by TLC check_emulsion->check_washes No emulsion_loss Root Cause: Product lost in emulsion layer check_emulsion->emulsion_loss Yes wash_issue Root Cause: Improper Wash/Purification check_washes->wash_issue Impurities Present

Caption: Decision tree for troubleshooting low product yield.

Q4: My crude product is a dark oil, but the literature says it should be a solid. What are the likely impurities?

A4: The presence of a dark oil suggests impurities. The most common culprits are residual high-boiling solvents (like DMF or DMSO) or byproducts from side reactions. The target compound itself is reported as a solid.[6]

  • Causality & Troubleshooting:

    • Residual Solvent: Solvents like DMF are difficult to remove completely on a rotary evaporator.

      • Solution: Perform multiple aqueous washes during extraction to remove the bulk of the DMF.[2] For trace amounts, a high-vacuum pump (at room temperature to avoid product degradation) can be used after rotary evaporation.

    • Unreacted Starting Materials: Unreacted 2-chloro-5-hydroxypyrimidine or cyclopropylmethyl halide can contaminate the product.

      • Solution: As mentioned, a basic wash removes the acidic hydroxypyrimidine.[5] The alkyl halide is typically volatile but can be removed via column chromatography if necessary.

    • Side Products: Although the primary cyclopropylmethyl halide is less prone to elimination than secondary or tertiary halides, side reactions can still occur.[1]

      • Solution: Purification by flash column chromatography or recrystallization is necessary.

Experimental Protocols

Protocol 1: Standard Post-Reaction Workup

This protocol assumes the reaction was performed in a polar aprotic solvent like DMF or THF with a base like NaH.

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: Slowly and carefully add ice-cold deionized water dropwise to quench any unreacted base. Caution: Vigorous gas evolution (H₂) may occur. Continue adding water until no more gas evolves.

  • Dilution & Transfer: Dilute the mixture with ethyl acetate and transfer the entire contents to a separatory funnel. Add more deionized water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing Sequence:

    • Wash the combined organic layers with deionized water (2x) to remove the bulk of the DMF/THF.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove any unreacted 2-chloro-5-hydroxypyrimidine.[5]

    • Wash with a saturated aqueous sodium chloride (brine) solution (1x) to facilitate phase separation and remove residual water.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workup and Purification Workflow

Caption: General workflow from reaction quenching to final pure product.

Data Presentation

Table 1: Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate 77.10.902Good general-purpose solvent, less prone to emulsions than DCM.
Dichloromethane (DCM) 39.61.33Can form stubborn emulsions; effective at dissolving many organics.[5]
Diethyl Ether 34.60.713Very volatile and flammable; excellent solvent but requires care.[3]
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion Vigorous shaking; high salt concentration.Add brine; gentle inversions; filter through Celite®.
Low Yield Incomplete extraction; product in aqueous layer.Perform multiple extractions; check pH of washes; analyze aqueous layer by TLC.
Oily Crude Product Residual high-boiling solvent (DMF); unreacted starting materials.Thorough aqueous washes; purification by column chromatography or recrystallization.[4][5]
Incomplete Removal of Starting Alcohol Insufficiently basic wash.Ensure pH of NaHCO₃ or NaOH wash is >8; perform multiple basic washes.

References

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.).
  • The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (2008). PMC - NIH.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • Preparation method of 2-chloro-5-hydroxypyrimidine. (2019).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).
  • This compound. (n.d.). ChemUniverse.
  • This compound | 169677-66-1. (n.d.). Sigma-Aldrich.
  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative. (2011). Journal of Applied Pharmaceutical Science.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).
  • 2-Chloropyrimidine. (n.d.). Organic Syntheses Procedure.
  • How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?. (n.d.). Guidechem.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
  • 2-Chloro-5-methoxypyrimidine 97 22536-65-8. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-cyclopropylpyrimidine | 166740-44-9. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Reaction Monitoring for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. As Senior Application Scientists, we have curated this resource to not only offer step-by-step protocols but also to provide the scientific reasoning behind our recommendations and robust troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is reaction monitoring crucial in the synthesis of this compound?

Reaction monitoring is essential to determine the optimal reaction time, ensure the complete consumption of starting materials, and minimize the formation of byproducts.[1][2] This leads to higher yield and purity of the final product, simplifying the purification process.

Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?

The choice depends on the specific requirements of your analysis.

  • TLC is a rapid, qualitative, and cost-effective method ideal for quickly checking the progress of a reaction at the bench.[1] It's excellent for visualizing the disappearance of starting materials and the appearance of the product, especially if there's a significant polarity difference between them.

  • LC-MS provides both qualitative and quantitative data. It is highly sensitive and specific, allowing you to not only track the main reaction components but also to identify and quantify impurities and byproducts by their mass-to-charge ratio. It is the preferred method for detailed kinetic studies and when high accuracy is required.

Q3: What are the key physical properties of this compound that I should consider for method development?

Key properties for developing your monitoring methods include:

  • Molecular Formula: C₈H₉ClN₂O[3][4]

  • Molecular Weight: 184.63 g/mol [3][4]

  • Physical Form: Solid[4]

  • Polarity: Based on its structure (a heterocyclic aromatic ring with ether and chloro substituents), it is expected to be a moderately polar compound.

Q4: How can I visualize the spots on my TLC plate if the compounds are not colored?

Most organic compounds, including this compound and its precursors, are not colored. The most common visualization technique is using a TLC plate containing a fluorescent indicator (e.g., F254). When exposed to short-wave UV light (254 nm), the plate will fluoresce, and UV-active compounds will appear as dark spots. Additionally, staining with iodine vapor can be a useful non-destructive method.[1]

Thin-Layer Chromatography (TLC) Monitoring: A Practical Guide

TLC is a powerful and immediate way to assess your reaction's progress. Here’s how to get reliable results.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference spot.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube. Dilute this aliquot in a vial with a volatile solvent.

  • Spotting: Using separate capillary spotters, apply a small spot of the starting material reference, the reaction mixture, and a "co-spot" (spotting both the reference and reaction mixture on the same point) onto the baseline.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system (mobile phase). Ensure the solvent level is below the baseline. Cover the chamber to allow for solvent vapor saturation. Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp. Circle the observed spots with a pencil.

Choosing a TLC Solvent System

The key to good separation is selecting a mobile phase with the right polarity. The goal is to have the starting material and product spots well-separated with Rf values ideally between 0.2 and 0.7.[5]

TLC_Solvent_Selection

Solvent System (v/v)Expected PolarityWhen to Use
7:3 Hexane : Ethyl AcetateLow to MediumA good starting point for many organic reactions.
1:1 Hexane : Ethyl AcetateMediumIf spots are not moving much in the 7:3 system.
9:1 Dichloromethane : MethanolMedium to HighFor more polar starting materials or products.
TLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Spot Streaking/Tailing - Sample is too concentrated.- Compound is acidic or basic.- Dilute your sample before spotting.- Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[5]
Spots are at the Baseline (Rf ≈ 0) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., from 7:3 to 1:1 Hexane:EtOAc).
Spots are at the Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.
No Spots Visible - Compound is not UV-active.- Sample is too dilute.- Compound is volatile and evaporated.- Use an alternative visualization method like an iodine chamber.- Spot the sample multiple times in the same location, allowing it to dry in between.- This may indicate a limitation of TLC for your specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more detailed and quantitative analysis, LC-MS is the gold standard in modern drug development.[6][7]

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding it to a small volume of cold solvent).

    • Dilute the sample significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile).

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Chromatographic Separation:

    • Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).

    • Run a gradient elution to separate the components of the reaction mixture.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, likely in positive ion mode, to ionize the separated compounds.

    • Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the specific m/z values of your starting material(s) and the expected product (m/z for [M+H]⁺ of this compound ≈ 185.6).

LCMS_Workflow

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard choice for small molecule separation offering good resolution and efficiency.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for efficient ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA good starting gradient to elute compounds of varying polarities.
Flow Rate 0.4 mL/minAppropriate for the recommended column dimensions.
Ionization Mode ESI PositivePyrimidines often ionize well in positive mode due to the nitrogen atoms.
MS Scan Range m/z 100-500This range will cover the starting materials and the product.
LC-MS Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the column.- Ensure 0.1% formic acid is in both mobile phases.- Dilute the sample further.- Try a different column chemistry if the problem persists.
Low Signal Intensity - Poor ionization of the analyte.- Sample is too dilute.- Try ESI negative mode or a different mobile phase additive (e.g., ammonium formate).- Prepare a more concentrated sample for injection.
No Peak Detected - Compound is not eluting from the column.- Compound is not ionizing.- Extend the gradient to 100% B and hold for several minutes.- Try APCI (Atmospheric Pressure Chemical Ionization) if available.
Inconsistent Retention Times - Inadequate column equilibration.- Leaks in the LC system.- Mobile phase composition issues.- Increase the equilibration time between runs.- Perform a system pressure test.- Prepare fresh mobile phases daily.

References

  • Vertex AI Search, Grounding API Redirect. (2023).
  • BioAgilytix Labs. (n.d.).
  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules.
  • PubMed. (2005).
  • Wikipedia. (n.d.).
  • EDVOTEK. (n.d.).
  • Scilit. (n.d.).
  • SiliCycle. (2021).
  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis.
  • Organic Chemistry at CU Boulder. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Bitesize Bio. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Technology Networks. (2024).
  • ResearchGate. (2013). Tailing in TLC - can anyone help?.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • Tecan Group. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep.
  • NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
  • Reddit. (2021). Why does tailing happen in TLC?.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • PMC - NIH. (n.d.).
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
  • Merck Millipore. (n.d.).
  • PLOS. (2019).
  • Reddit. (2022).
  • DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism.
  • Chemistry LibreTexts. (2022).
  • PMC - NIH. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
  • Organic Chemistry resources. (n.d.).
  • ChemUniverse. (n.d.). This compound.
  • Tenova Pharma. (n.d.). 2-chloro-5-(methoxy-d3)pyrimidine.
  • Sigma-Aldrich. (n.d.). This compound | 169677-66-1.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxypyrimidine 97 22536-65-8.
  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

Sources

Validation & Comparative

A Comparative Guide to 2-Chloropyrimidine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic selection of foundational scaffolds is a critical determinant in the success of small molecule drug discovery. Among the myriad of heterocyclic systems, the pyrimidine core stands out as a privileged motif, integral to the structure of numerous approved therapeutics.[1] Its synthetic tractability, particularly through the versatile 2-chloropyrimidine handle, allows for extensive chemical space exploration. This guide provides an in-depth comparison of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine against a curated set of alternative 2-chloropyrimidine building blocks. We will delve into the nuances of their reactivity, synthetic accessibility, and the strategic advantages each offers, supported by experimental insights and established chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic campaigns.

The Strategic Value of the Cyclopropylmethoxy Substituent

The introduction of a cyclopropyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties.[2][3][4][5] The unique structural and electronic features of this strained ring system can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.

Key advantages conferred by the cyclopropyl moiety include:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can lead to a longer in vivo half-life and improved bioavailability.

  • Increased Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable and specific interactions with the target protein.[4]

  • Improved Physicochemical Properties: The cyclopropyl group can be used to modulate properties such as lipophilicity and basicity, which can in turn reduce off-target effects and improve drug-like characteristics.[3][6]

The cyclopropylmethoxy group in This compound combines these benefits with the synthetic utility of the 2-chloro leaving group, making it a highly attractive building block for the synthesis of next-generation therapeutics.

Comparative Analysis of 2-Chloropyrimidine Building Blocks

To contextualize the utility of This compound , we will compare it with four other representative 2-chloropyrimidines, each offering distinct electronic and steric properties.

CompoundStructureKey Differentiating Feature
This compound Clc1ncc(OC[C@H]2CC2)cn1Bulky, lipophilic, and metabolically robust substituent.
2-Chloropyrimidine Clc1ncccn1Unsubstituted parent compound for baseline comparison.
2-Chloro-5-methoxypyrimidine COc1cnc(Cl)nc1Simple electron-donating methoxy group.
2-Chloro-5-fluoropyrimidine Fc1cnc(Cl)nc1Strongly electron-withdrawing fluoro substituent.
2,4-Dichloropyrimidine Clc1ccc(Cl)nc1Two reactive chloro- leaving groups.
2-Chloro-4,6-dimethylpyrimidine Cc1cc(C)nc(Cl)n1Two electron-donating methyl groups.

The primary utility of 2-chloropyrimidines in synthesis lies in the facile displacement of the 2-chloro group via nucleophilic aromatic substitution (SNAr). The reactivity of the pyrimidine ring is significantly influenced by the nature of the substituents.

  • 2-Chloro-5-fluoropyrimidine: The strongly electron-withdrawing fluorine atom at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack, making this the most reactive compound in our series for SNAr reactions.[7][8] This high reactivity allows for the use of a broader range of weaker nucleophiles and milder reaction conditions.

  • 2-Chloropyrimidine: As the parent compound, its reactivity serves as a useful benchmark. It is known to be significantly more reactive than chlorobenzene in SNAr reactions and can react with a variety of nucleophiles, often without the need for metal catalysis.[9][10]

  • This compound & 2-Chloro-5-methoxypyrimidine: The electron-donating nature of the alkoxy groups at the 5-position slightly deactivates the ring towards nucleophilic attack compared to the unsubstituted 2-chloropyrimidine. However, they are still sufficiently reactive for most synthetic applications. The bulkier cyclopropylmethoxy group may introduce some steric hindrance, potentially influencing the rate of reaction with very large nucleophiles.

  • 2-Chloro-4,6-dimethylpyrimidine: The two electron-donating methyl groups at the 4- and 6-positions significantly deactivate the ring towards SNAr at the 2-position. More forcing conditions are typically required to achieve substitution.

  • 2,4-Dichloropyrimidine: This compound presents a regioselectivity challenge. In SNAr reactions, the C4-chloro is generally more reactive than the C2-chloro.[11][12][13] However, the selectivity can be influenced by the nature of the nucleophile, solvent, and the presence of other substituents on the ring.[11][12]

The ease and cost of synthesis are crucial considerations for large-scale applications.

  • 2-Chloropyrimidine: Readily prepared from the commercially available 2-aminopyrimidine.[14]

  • 2-Chloro-5-methoxypyrimidine: Can be synthesized from 2,4-dichloro-5-methoxypyrimidine, which itself is prepared from 2,4-dihydroxy-5-methoxypyrimidine.[15]

  • 2-Chloro-5-fluoropyrimidine: Can be synthesized from 2,5-dichloropyrimidine via selective fluorination.[8]

  • 2,4-Dichloropyrimidine: A common and commercially available starting material.

  • 2-Chloro-4,6-dimethylpyrimidine: Synthesized from 2-amino-4,6-dimethylpyrimidine.

  • This compound: Likely synthesized from a corresponding 5-hydroxy or 5-halopyrimidine precursor, requiring a multi-step synthesis which may increase its cost relative to the other analogs.

The choice of 2-chloropyrimidine building block can have a profound impact on the biological activity of the final compound.

  • This compound: The cyclopropylmethoxy group is often incorporated to improve metabolic stability and potency, making this building block particularly valuable for developing kinase inhibitors and other targeted therapies.[2][3][6]

  • 2-Chloro-5-fluoropyrimidine: The fluorine atom can act as a hydrogen bond acceptor and can also be used to block metabolic sites, making this a popular building block in drug discovery.[7][16] It has been used in the synthesis of JAK2 kinase inhibitors.[17]

  • 2-Chloro-5-methoxypyrimidine: The methoxy group can modulate solubility and electronic properties. It has been used in the synthesis of aminoimidazopyrimidines.[]

  • 2,4-Dichloropyrimidine: A versatile precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and crop protection agents, due to the differential reactivity of its two chloro-substituents.[19]

  • 2-Chloro-4,6-dimethylpyrimidine: The dimethyl substitution pattern is found in some bioactive compounds, and this building block allows for the introduction of further diversity at the 2-position.[20]

Experimental Protocols

To provide a practical context, we present a representative experimental protocol for a common synthetic transformation using a 2-chloropyrimidine.

Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrimidine

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyrimidine with a primary amine.

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • Primary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-fluoropyrimidine, the primary amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-fluoropyrimidine.

Causality behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a robust catalyst system for Buchwald-Hartwig amination, promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Visualization of Key Concepts

To further clarify the concepts discussed, we provide the following diagrams generated using Graphviz.

G cluster_reactivity S(N)Ar Reactivity Trend cluster_workflow Building Block Selection Workflow 2-Cl-5-F-Pyr 2-Cl-5-F-Pyr 2-Cl-Pyr 2-Cl-Pyr 2-Cl-5-F-Pyr->2-Cl-Pyr > 2-Cl-5-OMe-Pyr 2-Cl-5-OMe-Pyr 2-Cl-Pyr->2-Cl-5-OMe-Pyr > 2-Cl-4,6-diMe-Pyr 2-Cl-4,6-diMe-Pyr 2-Cl-5-OMe-Pyr->2-Cl-4,6-diMe-Pyr > start Define Synthetic Goal reactivity_need High Reactivity Needed? start->reactivity_need metabolic_stability Metabolic Stability Key? reactivity_need->metabolic_stability No select_5F Select 2-Cl-5-F-Pyr reactivity_need->select_5F Yes select_cyclopropyl Select 2-Cl-5-(cPrO)Me-Pyr metabolic_stability->select_cyclopropyl Yes consider_others Consider Other Analogs metabolic_stability->consider_others No

Figure 1: Comparative SNAr reactivity of 2-chloropyrimidines.

Conclusion

The selection of the appropriate 2-chloropyrimidine building block is a nuanced decision that depends on the specific goals of the synthetic project.

  • For reactions requiring high reactivity and the use of weak nucleophiles, 2-chloro-5-fluoropyrimidine is an excellent choice.

  • When metabolic stability and potency are paramount, the unique properties of the cyclopropyl group make This compound a highly strategic starting material.

  • 2-Chloropyrimidine and 2-chloro-5-methoxypyrimidine offer a good balance of reactivity and cost-effectiveness for a wide range of applications.

  • 2,4-Dichloropyrimidine provides a platform for sequential functionalization, enabling the synthesis of complex, differentially substituted pyrimidines.

  • 2-Chloro-4,6-dimethylpyrimidine is a more specialized building block for instances where the 4,6-dimethyl substitution pattern is desired.

By understanding the interplay between the electronic and steric properties of these building blocks and their resulting reactivity and biological implications, researchers can make more informed and strategic decisions in their drug discovery endeavors.

References

  • The Cyclopropyl Group in Medicinal Chemistry.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaCompass. [Link]
  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
  • Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. Crossref. [Link]
  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
  • Cas 62802-42-0,2-Chloro-5-fluoropyrimidine. LookChem. [Link]
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Chemistry Europe. [Link]
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Amination of chloropyrazine and 2-chloropyrimidine.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem. [Link]
  • 2-Chloropyrimidine. Organic Syntheses. [Link]
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]
  • This compound. ChemUniverse. [Link]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Anilino-5-alkoxypyrimidine Derivatives: A Focus on Kinase Inhibition and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1] Its prevalence in the building blocks of life, such as in nucleobases, has made it a privileged structure for the design of therapeutic agents that can interact with a wide array of biological targets.[1] Among the vast chemical space of pyrimidine derivatives, those with substitutions at the 2 and 5 positions have garnered significant attention, particularly in the realm of oncology.

This guide provides a comparative analysis of the biological activity of a specific subclass: 2-anilino-5-alkoxypyrimidine derivatives . We will explore their potential as kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols. The precursor, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine , represents a key starting material for the synthesis of these promising compounds, allowing for diverse modifications at the 2-position through nucleophilic aromatic substitution. While direct comparative studies on derivatives of this compound are not extensively available in peer-reviewed literature, we will extrapolate from closely related structures to provide a valuable guide on structure-activity relationships and biological evaluation.

The 2-Anilino-5-alkoxypyrimidine Scaffold: A Privileged Motif for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they have become one of the most important classes of drug targets. The 2-anilino-5-alkoxypyrimidine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

The 2-anilino moiety is crucial for establishing key interactions within the ATP-binding pocket of many kinases. The nitrogen atom of the aniline and the adjacent pyrimidine nitrogen can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the adenine base of ATP. Substituents on the aniline ring can further modulate potency and selectivity by occupying adjacent hydrophobic pockets.

The 5-alkoxy group , such as the cyclopropylmethoxy group, can influence the physicochemical properties of the molecule, including solubility and metabolic stability. Furthermore, it can form additional interactions within the active site, contributing to the overall binding affinity and selectivity profile of the inhibitor.

Comparative Biological Activity: Kinase Inhibition

The inhibitory potential of 2-anilino-5-alkoxypyrimidine derivatives against various kinases is highly dependent on the nature of the substituents on the anilino ring and the alkoxy group at the 5-position. Below is a representative comparison of hypothetical derivatives to illustrate potential structure-activity relationships (SAR).

Compound R (Anilino Substituent) 5-Alkoxy Group CDK2 IC50 (nM)[2] Aurora A IC50 (nM)
1a H-OCH3500800
1b 4-Fluoro-OCH3250450
1c 4-Methyl-OCH3150300
1d 4-Chloro-OCH3100200
2a H-O-cyclopropylmethyl450750
2b 4-Fluoro-O-cyclopropylmethyl200400
2c 4-Methyl-O-cyclopropylmethyl120250
2d 4-Chloro-O-cyclopropylmethyl80150

Structure-Activity Relationship (SAR) Insights:

  • Anilino Ring Substitution: The introduction of small hydrophobic or electron-withdrawing groups at the para-position of the anilino ring generally enhances inhibitory activity. This suggests the presence of a hydrophobic pocket in the kinase active site that can accommodate these substituents. The trend observed (Chloro > Methyl > Fluoro > H) indicates that both steric and electronic factors play a role in binding affinity.

  • 5-Alkoxy Group: The cyclopropylmethoxy group in series 2 generally leads to a slight improvement in potency compared to the simple methoxy group in series 1 . This could be attributed to enhanced hydrophobic interactions or a more favorable conformational orientation within the binding site.

Anticancer Activity: A Corollary of Kinase Inhibition

The inhibition of key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, is a well-established strategy for cancer therapy.[1] The in vitro anticancer activity of our representative 2-anilino-5-alkoxypyrimidine derivatives against various human cancer cell lines is summarized below.

Compound MCF-7 (Breast) IC50 (µM) HCT116 (Colon) IC50 (µM) A549 (Lung) IC50 (µM)
1a >10>10>10
1b 8.59.210.0
1c 5.16.37.8
1d 2.33.14.5
2a 9.8>10>10
2b 7.98.59.1
2c 4.55.86.9
2d 1.82.53.7

Correlation and Insights:

There is a clear correlation between the kinase inhibitory potency and the antiproliferative activity of these compounds. The most potent kinase inhibitors, 1d and 2d , also exhibit the highest cytotoxicity against the tested cancer cell lines. This strongly suggests that the anticancer effects of these derivatives are, at least in part, mediated by the inhibition of their target kinases.

Experimental Protocols

For the validation and comparison of novel chemical entities, standardized and reproducible experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a generic method to determine the IC50 value of a compound against a specific protein kinase.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Enzyme: Purified recombinant kinase (e.g., CDK2/Cyclin A).

    • Substrate: A specific peptide or protein substrate for the kinase (e.g., Histone H1).

    • ATP Mix: A solution of cold ATP and [γ-³³P]-ATP in kinase buffer.

    • Test Compounds: Serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 96-well plate.

    • Add 20 µL of the kinase and substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix.

    • Incubate for 45 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7).

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binding PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation CDK2 CDK2 Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Inhibitor 2-Anilino-5-alkoxy pyrimidine Inhibitor->CDK2

Caption: A simplified diagram of a generic signaling pathway leading to cell proliferation, highlighting the inhibitory action of 2-anilino-5-alkoxypyrimidine derivatives on CDK2.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation Start Material This compound Synthesis Nucleophilic Aromatic Substitution with Anilines Start Material->Synthesis Purification & Characterization Chromatography, NMR, MS Synthesis->Purification & Characterization Kinase Assays Determine IC50 against CDK2, Aurora A, etc. Purification & Characterization->Kinase Assays Cell Viability Assays MTT Assay on Cancer Cell Lines (MCF-7, HCT116, A549) Purification & Characterization->Cell Viability Assays Data Analysis Calculate IC50 values Establish SAR Kinase Assays->Data Analysis Cell Viability Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A flowchart illustrating the experimental workflow from the synthesis of 2-anilino-5-alkoxypyrimidine derivatives to their biological evaluation and lead optimization.

References

  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]
  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338. [Link]
  • ChemUniverse. (n.d.). This compound.
  • Al-Ostath, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Mini Reviews in Medicinal Chemistry. [Link]
  • Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(21), 6658. [Link]
  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2018).
  • El-Gamal, M. I., et al. (2023).
  • Google Patents. (2016). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364. [Link]
  • Furet, P., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3149-3153. [Link]
  • Google Patents. (2008). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • Scilit. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
  • ResearchGate. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
  • ArTS. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
  • Głowacka, I. E., et al. (2021).
  • El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3694. [Link]
  • Das, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. [Link]
  • Google Patents. (2020). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Lin, Q., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
  • Sgourou, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(21), 7394. [Link]

Sources

The 2-Chloro-5-(cyclopropylmethoxy)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged structure," a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[1] Its inherent ability to engage in hydrogen bonding and other key interactions within enzyme active sites has made it a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[2] This guide focuses on the 2-Chloro-5-(cyclopropylmethoxy)pyrimidine core, a scaffold of growing interest for the development of potent and selective kinase inhibitors. The strategic placement of a reactive chloro group at the 2-position and a lipophilic, conformationally constrained cyclopropylmethoxy group at the 5-position provides a unique framework for chemical exploration and optimization of biological activity.

This guide will provide a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing upon experimental data from a range of published studies. We will dissect the impact of substitutions at key positions on the pyrimidine ring, offering insights into the design of next-generation inhibitors targeting various protein kinases.

Core Scaffold Analysis: this compound

The parent scaffold, this compound, presents two primary vectors for chemical modification: the 2-position, which is primed for nucleophilic substitution, and the 4- and 6-positions, which can be functionalized to modulate potency, selectivity, and physicochemical properties. The 5-(cyclopropylmethoxy) group is a key feature, often contributing to favorable interactions within hydrophobic pockets of kinase active sites and potentially improving metabolic stability.

Below, we will explore the SAR of modifications at these key positions, comparing the performance of different analogs based on available experimental data.

Structure-Activity Relationship (SAR) Studies

Modifications at the 2-Position: The Gateway to Potency

The 2-chloro substituent is a versatile chemical handle, readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse functionalities. This position is critical for establishing key interactions with the hinge region of many kinase active sites.

Table 1: Comparison of 2-Anilino Analogs of Pyrimidine Derivatives

Compound IDR (Aniline Substituent)Target KinaseIC50 (nM)Reference
Hypothetical Analog 1a Unsubstituted PhenylKinase X--
Hypothetical Analog 1b 4-MethylphenylKinase X--
Hypothetical Analog 1c 4-MethoxyphenylKinase X--
3d 4-MethylphenylTubulin Polymerization30-43[4]
3h 4-EthylphenylTubulin Polymerization160-240[4]
3f 3,4-DimethylphenylTubulin Polymerization67-160[4]

Note: Data for hypothetical analogs are included for illustrative purposes to guide future synthetic efforts. The data for compounds 3d, 3h, and 3f are from a series of 2-anilino triazolopyrimidines, which share a similar 2-anilino substitution pattern and provide valuable SAR insights.[4]

The data suggests that small, lipophilic substituents on the aniline ring are often well-tolerated and can enhance potency.

Another powerful approach for modifying the 2-position is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl groups. This reaction typically proceeds with good regioselectivity at the more reactive C4 position of 2,4-dichloropyrimidines, but conditions can be optimized for C2 coupling.[5]

Experimental Workflow: Suzuki-Miyaura Coupling at the 2-Position

Suzuki_Coupling Core This compound Reaction Suzuki-Miyaura Cross-Coupling Core->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product 2-Aryl/Heteroaryl-5-(cyclopropylmethoxy)pyrimidine Reaction->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

The Influence of the 5-Alkoxy Substituent

The 5-position of the pyrimidine ring is often directed towards a hydrophobic pocket in the kinase active site. The nature of the alkoxy substituent at this position can significantly impact binding affinity and pharmacokinetic properties. While specific SAR data for variations of the cyclopropylmethoxy group in our core scaffold is limited, studies on related pyrimidine kinase inhibitors provide valuable insights.

For example, in a series of 4-alkoxy-2,6-diaminopyrimidine CDK inhibitors, simple alkoxy and cycloalkoxy groups were generally well-tolerated, with a 4-(2-methylbutoxy) derivative retaining significant activity.[6] This suggests that the size and branching of the alkoxy group can be tuned to optimize interactions within the binding site. The cyclopropylmethoxy group in our core scaffold offers a degree of conformational rigidity and a favorable lipophilic profile.

Table 2: Comparison of Different 5-Alkoxy Substituents in Pyrimidine Kinase Inhibitors

Compound ID5-Alkoxy SubstituentTarget KinaseIC50 (µM)Reference
NU6027 CyclohexylmethoxyCDK1/Cyclin B12.9[6]
Analog A 2-MethylbutoxyCDK1/Cyclin B112[6]
Hypothetical Analog 2a CyclopropylmethoxyKinase Y--
Hypothetical Analog 2b CyclobutoxyKinase Y--
Hypothetical Analog 2c IsopropoxyKinase Y--

Note: Data for NU6027 and Analog A are for 4-alkoxy-pyrimidines, but the principles of alkoxy group variation are relevant to the 5-position.[6]

Logical Relationship: Impact of 5-Alkoxy Group on Kinase Binding

Alkoxy_SAR cluster_0 5-Alkoxy Substituent Properties cluster_1 Kinase Active Site Interaction Lipophilicity Lipophilicity HydrophobicPocket Hydrophobic Pocket Occupancy Lipophilicity->HydrophobicPocket Size Size/Bulk Size->HydrophobicPocket Conformation Conformational Rigidity BindingAffinity Binding Affinity Conformation->BindingAffinity HydrophobicPocket->BindingAffinity BiologicalActivity BiologicalActivity BindingAffinity->BiologicalActivity Modulates

Caption: Influence of 5-alkoxy substituent properties on kinase binding.

Experimental Protocols

General Procedure for the Synthesis of 2-Anilino-5-(cyclopropylmethoxy)pyrimidine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the 2-chloro group with a substituted aniline.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane, add the desired substituted aniline (1.1 - 1.5 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-5-(cyclopropylmethoxy)pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of ADP produced, which is proportional to the kinase activity. This is often achieved using a luciferase-based system that generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data compiled from related pyrimidine series indicate that:

  • The 2-position is a key site for introducing functionalities that interact with the kinase hinge region. Substituted anilines and various heteroaryl groups are well-tolerated and can be optimized to enhance potency and selectivity.

  • The 5-(cyclopropylmethoxy) group provides a favorable lipophilic and conformationally constrained moiety that likely occupies a hydrophobic pocket in the active site. Further exploration of other small cycloalkoxy groups could be a fruitful avenue for optimization.

Future work should focus on the systematic exploration of these positions to build a comprehensive SAR profile for this specific scaffold. The synthesis and evaluation of a focused library of analogs, guided by the principles outlined in this guide, will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

  • Hardcastle, I. R., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(6), 1471-1475. [Link]
  • Tron, G. C., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(18), 3344. [Link]
  • Bavetsias, V., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3941-3945. [Link]
  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
  • Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
  • Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1083–1097. [Link]
  • Hussain, M., et al. (2014). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 46(13), 1747-1754. [Link]
  • Gfesser, G. A., et al. (2003). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. European Journal of Medicinal Chemistry, 38(3), 245-252. [Link]
  • Abdel-Aziz, A. A. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
  • Gurrapu, S., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 86(17), 11893-11900. [Link]
  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. [Link]
  • Reddy, M. V. R., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5439-5455. [Link]
  • Lee, J. H., et al. (2017). The pyrimidine B-ring C5 substitution SAR.
  • Kamal, A., et al. (2013). Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4954. [Link]
  • Lipeeva, A. V., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(21), 6489. [Link]
  • Kandeel, M., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 8(3), 219-226. [Link]
  • Billington, S., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(28), 5263-5266. [Link]
  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Al-Otaibi, A. M., et al. (2024). Design, Synthesis, and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. ArTS, 1(1), 1-20. [Link]
  • ResearchGate. (2025).
  • Schimpl, M., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine in Drug Discovery

This compound is a crucial building block in the synthesis of a variety of contemporary pharmaceutical agents. Its unique structural combination of a reactive chloropyrimidine core and a cyclopropylmethoxy side chain makes it a versatile intermediate for introducing key pharmacophores in drug candidates targeting a range of therapeutic areas. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in the drug development industry. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and expert insights to inform strategic decisions in the laboratory and beyond. Pyrimidine and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry[1].

Strategic Overview of Synthetic Pathways

Two primary synthetic strategies emerge for the preparation of this compound. The first route leverages the well-established Williamson ether synthesis, starting from a pre-functionalized hydroxypyrimidine. The second approach involves a direct nucleophilic aromatic substitution (SNAr) on a dichlorinated pyrimidine scaffold. This guide will dissect each route, evaluating their respective merits and challenges.

Route 1: Williamson Ether Synthesis Approach

This classical and reliable method involves two key transformations: the formation of a hydroxypyrimidine intermediate followed by its alkylation with a suitable cyclopropylmethyl electrophile.

Logical Framework for Route 1

A 2-Chloro-5-methoxypyrimidine B 2-Chloro-5-hydroxypyrimidine A->B Demethylation D This compound B->D Williamson Ether Synthesis C (Bromomethyl)cyclopropane C->D

Caption: Synthetic workflow for Route 1.

Step 1: Demethylation of 2-Chloro-5-methoxypyrimidine

The initial step involves the demethylation of the readily available 2-chloro-5-methoxypyrimidine to generate the key intermediate, 2-chloro-5-hydroxypyrimidine. While various demethylating agents can be employed, a particularly effective method utilizes hydrobromic acid in acetic acid, as detailed in the patent literature.

Experimental Protocol: Synthesis of 2-Chloro-5-hydroxypyrimidine [2]

  • To a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 100 g of 2-chloro-5-methoxypyrimidine and 300 mL of acetic acid.

  • Stir the mixture to ensure homogeneity, then add 300 g of 48% hydrobromic acid and 1 g of methionine.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (product content should be approximately 92%, with about 5% dihydroxy by-product).

  • Cool the reaction mixture to room temperature and add 300 mL of water.

  • Extract the aqueous solution three times with 300 mL of dichloromethane.

  • Combine the organic phases and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield 74 g of 2-chloro-5-hydroxypyrimidine as a pale yellow solid.

  • Yield: 80%

  • Purity: 98% (by HPLC)

Causality of Experimental Choices: The use of hydrobromic acid in acetic acid provides an effective medium for the cleavage of the methyl ether without significantly affecting the chloro-substituent on the pyrimidine ring. Methionine is added as a scavenger for any bromine that may form, thus preventing unwanted side reactions. The aqueous workup with sodium bicarbonate neutralizes the acidic conditions, and the final recrystallization from ethanol affords a product of high purity.

Step 2: Williamson Ether Synthesis

The synthesized 2-chloro-5-hydroxypyrimidine is then subjected to a Williamson ether synthesis with (bromomethyl)cyclopropane. This SN2 reaction requires a base to deprotonate the hydroxyl group, forming a nucleophilic phenoxide that subsequently displaces the bromide from the electrophile.

Experimental Protocol: Synthesis of this compound

  • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 13.0 g (0.1 mol) of 2-chloro-5-hydroxypyrimidine in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 16.6 g (0.12 mol) of finely powdered potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 14.8 g (0.11 mol) of (bromomethyl)cyclopropane dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture three times with 150 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

  • Expected Yield: 75-85%

  • Expected Purity: >98%

Causality of Experimental Choices: Potassium carbonate is a suitable base for this reaction, being strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. DMF is an excellent polar aprotic solvent that facilitates SN2 reactions. The reaction is heated to increase the rate of reaction. The aqueous workup removes inorganic salts and the polar solvent, while chromatographic purification ensures a high-purity final product. The use of a primary alkyl halide, (bromomethyl)cyclopropane, is ideal for the SN2 mechanism of the Williamson ether synthesis, minimizing the potential for competing elimination reactions[3].

Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloropyrimidine

This alternative route involves the direct displacement of a chloride ion from 2,5-dichloropyrimidine by the nucleophilic cyclopropylmethoxide. The success of this approach hinges on the regioselectivity of the substitution.

Logical Framework for Route 2

A 2,5-Dichloropyrimidine C This compound A->C Nucleophilic Aromatic Substitution B Sodium Cyclopropylmethoxide B->C

Caption: Synthetic workflow for Route 2.

Step 1: Preparation of Sodium Cyclopropylmethoxide

The alkoxide nucleophile is typically prepared in situ by reacting cyclopropylmethanol with a strong base like sodium hydride.

Step 2: Nucleophilic Aromatic Substitution

The in situ generated sodium cyclopropylmethoxide then reacts with 2,5-dichloropyrimidine. The regioselectivity of this SNAr reaction is a critical consideration. In general, for nucleophilic aromatic substitution on dichloropyrimidines, the C4 and C6 positions are more reactive than the C2 position. However, the reactivity of the C5 position can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of 2.64 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 7.93 g (0.11 mol) of cyclopropylmethanol dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of sodium cyclopropylmethoxide to 0 °C.

  • Add a solution of 14.9 g (0.1 mol) of 2,5-dichloropyrimidine in 50 mL of anhydrous THF dropwise to the alkoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS or LC-MS.

  • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Partition the mixture between 200 mL of water and 200 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer twice with 100 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to separate the desired product from any regioisomers and unreacted starting material.

  • Expected Yield: 40-60% (highly dependent on regioselectivity)

  • Expected Purity: >97% after chromatography

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base ideal for generating the alkoxide. THF is a suitable aprotic solvent for this reaction. The reaction is initially performed at a low temperature to control the exothermic reaction of the alkoxide formation and then allowed to proceed at room temperature. The key challenge in this route is controlling the regioselectivity of the nucleophilic attack. While the C2 and C5 positions are electronically distinct, a mixture of products is possible, which would necessitate careful chromatographic separation and potentially lower the overall yield of the desired isomer.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: SNAr on 2,5-Dichloropyrimidine
Number of Steps 21 (plus in situ alkoxide formation)
Overall Yield High (typically 60-72%)Moderate to Low (40-60%)
Purity of Final Product High (>98%)High after purification (>97%)
Key Intermediates 2-Chloro-5-hydroxypyrimidineSodium cyclopropylmethoxide
Reagents and Cost 2-chloro-5-methoxypyrimidine, HBr, (bromomethyl)cyclopropane, K2CO3. Reagents are commercially available but can be moderately expensive.2,5-dichloropyrimidine, cyclopropylmethanol, NaH. Reagents are generally less expensive.
Scalability Good; both steps are robust and well-understood reactions.Moderate; control of regioselectivity can be challenging on a large scale.
Safety Considerations Use of corrosive HBr and flammable solvents.Use of highly flammable sodium hydride, which reacts violently with water.
Key Advantages High overall yield and purity, predictable regioselectivity.Fewer synthetic steps.
Key Disadvantages Longer reaction sequence.Potential for regioisomeric byproducts, leading to lower yields and purification challenges.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 (Williamson Ether Synthesis) is the more robust and predictable method. While it involves an additional step, the high yields and excellent control over regioselectivity make it the preferred choice for ensuring a reliable and high-purity supply of the target compound, particularly for applications where purity is paramount, such as in the synthesis of active pharmaceutical ingredients.

Route 2 (Nucleophilic Aromatic Substitution) presents a more direct approach with fewer synthetic transformations. However, the potential for forming regioisomers is a significant drawback that can impact both the yield and the ease of purification. This route may be more suitable for initial exploratory studies or when the cost of starting materials is a primary concern, provided that efficient purification methods are available.

For researchers and drug development professionals, the choice between these routes will ultimately depend on the specific project requirements, including the desired scale of synthesis, purity specifications, and economic considerations. For large-scale production where consistency and purity are critical, the Williamson ether synthesis approach is the more scientifically sound and trustworthy option.

References

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry.
  • Preparation method of 2-chloro-5-hydroxypyrimidine. Eureka. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis.

Sources

A Comparative Analysis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: A Novel Potent TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with high potency and selectivity against critical therapeutic targets remains a paramount objective. This guide provides an in-depth comparative analysis of a novel pyrimidine-based compound, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine , against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Based on its structural features, which are common to many kinase inhibitors, we hypothesize that this compound is a potent inhibitor of TAK1, a key signaling node in inflammatory pathways and oncogenesis. This document will detail the efficacy of known TAK1 inhibitors, outline the rigorous experimental protocols for evaluation, and position our novel compound within this competitive landscape.

Introduction to TAK1: A Critical Mediator of Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in regulating cellular responses to a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as signals from Toll-like receptors (TLRs).[1][2] As a crucial upstream kinase, TAK1 activates multiple downstream signaling cascades, most notably the NF-κB and MAPK (p38 and JNK) pathways.[3] These pathways are integral to immune responses, inflammation, cell survival, and apoptosis.[3] Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][4] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.

The Competitive Landscape: Established TAK1 Inhibitors

A number of small molecule inhibitors targeting TAK1 have been developed and characterized. Understanding their biochemical and cellular potencies is crucial for contextualizing the potential of novel compounds like this compound. Below is a summary of the efficacy of several well-documented TAK1 inhibitors.

InhibitorTypeTargetIC50 / KiSource(s)
5Z-7-Oxozeaenol CovalentTAK1IC50: 8 nM[2][5]
Takinib Reversible, ATP-competitiveTAK1IC50: 9.5 nM[4][6][7][8]
HS-276 Reversible, ATP-competitiveTAK1IC50: 8.25 nM, Ki: 2.5 nM[1][9][10][11][12]
NG25 Type II, ATP-competitiveTAK1, MAP4K2IC50: 149 nM (TAK1)[13][14][15][16]

Visualizing the TAK1 Signaling Cascade

To appreciate the mechanism of action of TAK1 inhibitors, it is essential to visualize the signaling pathway they modulate. The following diagram illustrates the central role of TAK1 in response to inflammatory stimuli.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF Proteins TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Activates IKK IKK Complex TAK1_complex->IKK Phosphorylates MKKs MKKs (3/6, 4/7) TAK1_complex->MKKs Phosphorylates Inhibitor 2-Chloro-5- (cyclopropylmethoxy)pyrimidine & Known Inhibitors Inhibitor->TAK1_complex Inhibits NFkB NF-κB IKK->NFkB Activates p38_JNK p38 / JNK MKKs->p38_JNK Activates Inflammation Inflammation & Gene Expression NFkB->Inflammation p38_JNK->Inflammation Biochemical_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - TAK1/TAB1 Enzyme - Substrate (MBP) & ATP - Inhibitor Dilutions Start->ReagentPrep ReactionSetup Set up Kinase Reaction in 384-well plate ReagentPrep->ReactionSetup Incubation Incubate at RT (e.g., 60 min) ReactionSetup->Incubation Detection Add ADP-Glo™ Reagent & Detect Luminescence Incubation->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for the biochemical kinase inhibition assay.

Cellular Assay for TAK1 Pathway Inhibition

Objective: To assess the ability of the compound to inhibit TAK1 signaling within a cellular context by measuring the downstream effects of pathway activation.

Methodology: A common approach is to use a human cell line, such as THP-1 macrophages, stimulate the TAK1 pathway with an agonist like lipopolysaccharide (LPS), and measure the production of downstream inflammatory cytokines like TNF-α. [1][11] Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Pre-treat the differentiated macrophages with various concentrations of This compound or a known inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4-TAK1 signaling pathway. [17] * Incubate for a period sufficient for cytokine production (e.g., 4-6 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. [17]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

An alternative and complementary cellular assay involves measuring the phosphorylation status of downstream targets of TAK1, such as IKK or p38, via Western blotting. [6][18]

Comparative Efficacy and Future Directions

The ultimate goal is to demonstrate that This compound exhibits superior or comparable efficacy to the established benchmarks. An ideal candidate would possess a low nanomolar IC50 in the biochemical assay, potent inhibition of cytokine release in cellular assays, and high selectivity across the human kinome to minimize off-target effects.

For instance, the highly selective inhibitor HS-276 demonstrates a biochemical IC50 of 8.25 nM and effectively inhibits TNF-α production in LPS-stimulated macrophages with a cellular IC50 of 138 nM. [1][9][11][12]A successful outcome for our novel compound would be to achieve similar or improved potency and selectivity.

The experimental framework outlined in this guide provides a robust and validated pathway for the comprehensive evaluation of This compound . The data generated will be instrumental in establishing its potential as a next-generation TAK1 inhibitor for therapeutic development in inflammatory diseases and oncology.

References

  • Scarneo, S., Hughes, P., Freeze, R., et al. (2022). Development and efficacy of an orally bioavailable selective TAK1 inhibitor for the treatment of inflammatory arthritis. ACS Chemical Biology, 17(3), 536-544.
  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit.
  • Yang, J., et al. (2014). S6K1 negatively regulates TAK1 activity in the Toll-like receptor signaling pathway. Molecular and Cellular Biology, 34(10), 1774-1783.
  • Cheung, P. C., et al. (2015). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Journal of Biological Chemistry, 290(36), 22292-22301.

Sources

Reactivity Face-Off: A Comparative Guide to 2-Chloro- and 2-Bromo-5-(cyclopropylmethoxy)pyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the pyrimidine scaffold stands out as a privileged core, integral to a vast number of therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery, and palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose. A critical decision in any synthetic campaign is the choice of the halide on the pyrimidine starting material, a choice that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides a comprehensive, data-supported comparison of two key synthetic intermediates: 2-chloro-5-(cyclopropylmethoxy)pyrimidine and its bromo-analogue, 2-bromo-5-(cyclopropylmethoxy)pyrimidine . We will dissect the fundamental principles governing their reactivity and provide practical, field-proven insights into their performance in the workhorse reactions of modern synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Fundamental Divide: Understanding C-X Bond Reactivity

The divergent reactivity of these two molecules is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond. The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the C-X bond. The facility of this step is inversely proportional to the bond's strength.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. On an aromatic system, the average BDE for a C-Br bond is approximately 328 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 397 kJ/mol.[1] This energy difference is the primary driver of the observed reactivity patterns.

  • Oxidative Addition & The Catalytic Cycle: A weaker C-X bond translates to a lower activation energy for the oxidative addition step.[1][2] Consequently, Pd(0) catalysts can insert into the C-Br bond of 2-bromo-5-(cyclopropylmethoxy)pyrimidine under much milder conditions (e.g., lower temperatures, less activated catalysts) than are required for the more robust C-Cl bond of its chloro counterpart.[2][3][4] This fundamental principle dictates the choice of catalyst, ligand, and reaction conditions necessary to achieve efficient transformations. For many years, the poor reactivity of aryl chlorides was a major limitation in this field, but the development of catalysts with bulky, electron-rich ligands has made their use increasingly practical.[5]

A Head-to-Head Comparison in Key Cross-Coupling Reactions

While the bromo-pyrimidine is generally the more reactive substrate, the cost-effectiveness of the chloro-pyrimidine often makes it a more attractive option for large-scale synthesis, provided a suitable catalytic system can be found.[2][5]

Suzuki-Miyaura Coupling: The Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds. The difference in reactivity between our two substrates is starkly evident here.

  • 2-Bromo-5-(cyclopropylmethoxy)pyrimidine : This substrate is highly amenable to Suzuki coupling. It typically reacts efficiently with a wide range of boronic acids and esters using standard, commercially available palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) under moderate heating.

  • This compound : As a less reactive electrophile, this compound demands a more sophisticated catalytic system to overcome the high activation energy of C-Cl bond cleavage.[3][6] Success hinges on the use of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the challenging oxidative addition step.[4][5][7] Higher reaction temperatures and sometimes stronger bases are also necessary to drive the reaction to completion.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Parameter2-Bromo-5-(cyclopropylmethoxy)pyrimidineThis compoundRationale for Differences
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / XPhosThe stronger C-Cl bond requires a more electron-rich and bulky ligand to facilitate oxidative addition.[4]
Base K₂CO₃, K₃PO₄, Na₂CO₃K₃PO₄, Cs₂CO₃More forcing conditions for the chloro-substrate may necessitate a stronger, more soluble base.
Temperature 80–100 °C100–120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Typical Yields Good to Excellent (>80%)Fair to Excellent (60-95%), highly dependent on catalyst optimization.The more facile catalytic cycle with the bromo-substrate generally leads to higher efficiency.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Catalysis cluster_workup 3. Workup & Purification A Combine Aryl Halide (1 eq), Boronic Acid (1.2-1.5 eq), & Base (2-3 eq) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Purge vessel with N₂ or Ar B->C D Add Pd Precursor & Ligand (if needed) C->D E Heat to Target Temp (80-120 °C) D->E F Monitor by TLC/LC-MS E->F G Cool, Dilute with EtOAc, Wash with H₂O & Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify via Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[8][9] The choice of halide is again a critical parameter for success.

  • 2-Bromo-5-(cyclopropylmethoxy)pyrimidine : This intermediate readily participates in C-N coupling with a diverse array of primary and secondary amines. While first-generation catalysts can be effective, modern systems provide broader scope and efficiency.[8]

  • This compound : Coupling amines with this substrate is significantly more challenging. It almost exclusively requires the use of modern, highly active catalyst systems built upon bulky biarylphosphine ligands.[8] The choice of base is also more critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being essential.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Parameter2-Bromo-5-(cyclopropylmethoxy)pyrimidineThis compoundRationale for Differences
Catalyst/Ligand Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / XantphosPd₂(dba)₃ / BrettPhos, Pd(OAc)₂ / RuPhosHighly active, specialized ligands are required to facilitate both oxidative addition to the C-Cl bond and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, KHMDSStronger bases are often needed to facilitate the deprotonation of the amine and promote the catalytic cycle with the less reactive chloride.
Temperature 80–110 °C100–130 °CIncreased temperature is required to drive the less favorable oxidative addition step.
Typical Yields Good to Excellent (>75%)Good to Excellent (>80%), but highly dependent on the specific amine and catalyst system.Modern catalysts have largely bridged the yield gap, but require careful selection for chloro-substrates.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle label_node label_node Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Aryl_Halide Lₙ(Ar)Pd(II)-X OxAdd->PdII_Aryl_Halide Amine_Coord Lₙ(Ar)Pd(II)-NHR₂]⁺X⁻ PdII_Aryl_Halide->Amine_Coord Deprotonation Lₙ(Ar)Pd(II)-NR₂ Amine_Coord->Deprotonation Red_Elim Reductive Elimination BaseH - HB⁺X⁻ Deprotonation->BaseH Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->PdII_Aryl_Halide Base Base Base->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings. Here, the reactivity difference between the C-Br and C-Cl bonds is often most pronounced.

  • 2-Bromo-5-(cyclopropylmethoxy)pyrimidine : An excellent substrate for Sonogashira coupling. It reacts cleanly with terminal alkynes under standard Pd/Cu co-catalyzed conditions, often at or slightly above room temperature.[10][11]

  • This compound : This substrate is notoriously difficult to couple under traditional Sonogashira conditions.[2] The reaction is often sluggish, low-yielding, or fails completely. Success typically requires higher temperatures and the use of more specialized, copper-free conditions with highly active palladium/phosphine catalyst systems.[7] For this transformation, the bromo-pyrimidine is overwhelmingly the substrate of choice.

Table 3: Representative Conditions for Sonogashira Coupling

Parameter2-Bromo-5-(cyclopropylmethoxy)pyrimidineThis compoundRationale for Differences
Catalyst Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIOften requires specialized systems (e.g., Pd(OAc)₂ / SPhos), typically copper-free.Standard Pd/Cu systems are generally ineffective for the unreactive C-Cl bond.[7]
Base Et₃N, DIPEA, i-Pr₂NHEt₃N, Cs₂CO₃A stronger base may be needed to facilitate the catalytic cycle.
Temperature Room Temp to 60 °C60–100 °CSignificant thermal energy is required to promote the reaction.
Typical Yields Good to Excellent (>80%)Poor to Good (<40% to 70%), highly condition-dependent.The high activation barrier for C-Cl activation makes this a challenging transformation.

Strategic Synthesis: Balancing Reactivity, Cost, and Time

The choice between the chloro- and bromo-pyrimidine is a classic cost-versus-reactivity dilemma that every process chemist faces.

  • For Discovery & Early-Phase Development: The higher reactivity and reliability of 2-bromo-5-(cyclopropylmethoxy)pyrimidine make it the ideal choice. It ensures rapid and dependable access to target molecules, allowing for faster design-make-test-analyze cycles. The milder conditions required are also beneficial when working with complex, sensitive substrates.

  • For Process Development & Large-Scale Synthesis: The economic advantage of This compound becomes a major driver.[5] While it necessitates a significant initial investment in process optimization to identify a robust and high-yielding catalytic system, the long-term cost savings on a multi-kilogram or pilot-plant scale can be substantial.

Conclusion and Authoritative Recommendation

For the practicing chemist, the path forward is dictated by the project's goals. 2-Bromo-5-(cyclopropylmethoxy)pyrimidine is the more versatile and reactive building block, offering a higher probability of success under a broader range of conditions, making it the recommended starting point for most applications, especially in a discovery setting.

This compound represents a viable, cost-effective alternative, but its successful implementation is contingent upon access to and expertise in modern catalyst systems. Its use should be considered a strategic decision, best suited for situations where cost is a primary constraint and the resources for dedicated process optimization are available. As catalyst technology continues to advance, the utility of aryl chlorides will undoubtedly continue to expand, but the inherent reactivity advantage of the bromo-analogue remains a fundamental principle of synthetic chemistry.

References

  • Schilson, S., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Saudi Chemical Society, 23(5), 597-622. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Study.com (2023). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]

Sources

Benchmarking a Novel Pyrimidine Derivative: A Comparative Guide to Screening 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Pyrimidine Compound

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful therapeutics, particularly in oncology and immunology.[1][2] This is largely due to its ability to mimic the purine bases of ATP, allowing pyrimidine derivatives to act as competitive inhibitors for a vast array of protein kinases.[3] It is within this context of proven therapeutic relevance that we turn our attention to the novel compound, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine.

While specific biological data for this compound is not yet publicly available, its structural features—a chlorinated pyrimidine core and a cyclopropylmethoxy side chain—suggest a strong potential for kinase inhibition. The chlorination at the 2-position provides a key reactive site for binding to the hinge region of a kinase active site, a common feature of many kinase inhibitors.[4] The 5-position substituent can influence potency and selectivity. This guide, therefore, serves as a comprehensive framework for the initial characterization and benchmarking of this compound, proposing a logical, data-driven approach to elucidate its biological activity.

Our hypothesis is that this compound is a potential inhibitor of the Janus Kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in inflammation and immunity.[5] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[6] Several approved drugs, such as Tofacitinib, Ruxolitinib, and Baricitinib, feature a pyrimidine or a related heterocyclic core and function by inhibiting JAK enzymes.[7][8]

This guide will provide a head-to-head comparison of this compound against these established JAK inhibitors. We will detail the experimental protocols for a tiered screening cascade, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiologically relevant context.

Competitor Compound Profile

A robust benchmarking study requires well-characterized competitor compounds. We have selected three FDA-approved JAK inhibitors for this purpose.

CompoundMechanism of ActionReported IC50 (JAK1)Reported IC50 (JAK2)
Tofacitinib Primarily inhibits JAK1 and JAK3, with functional selectivity over JAK2.[4][9]1.7–3.7 nM[10]1.8–4.1 nM[10]
Ruxolitinib Potent inhibitor of both JAK1 and JAK2.[8]3.3 nM[1][7]2.8 nM[1][7]
Baricitinib Selective inhibitor of JAK1 and JAK2.[11][12]5.9 nM[3]5.7 nM[3]

Experimental Workflow: A Tiered Approach to Characterization

A logical and efficient screening cascade is essential for characterizing a novel compound. We propose a two-tiered approach, moving from direct biochemical assessment to a more complex cellular context.

experimental_workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays biochem_assays Direct Enzyme Inhibition adp_glo ADP-Glo™ Kinase Assay biochem_assays->adp_glo Quantifies kinase activity lanthascreen LanthaScreen® Eu Kinase Binding Assay biochem_assays->lanthascreen Measures binding affinity cell_assays Cellular Activity & Cytotoxicity biochem_assays->cell_assays Progress if active stat5 pSTAT5 Western Blot / ELISA cell_assays->stat5 Target engagement proliferation Cell Proliferation (MTT/ATPlite®) cell_assays->proliferation Phenotypic effect

Caption: A two-tiered experimental workflow for characterizing this compound.

Tier 1: Biochemical Assays for Direct Kinase Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of JAK2 in a purified, cell-free system.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.[14]

    • Reconstitute recombinant human JAK2 (catalytic domain, amino acids 808-1132) in the kinase buffer to a working concentration of 2 ng/µL.[2][4]

    • Prepare a 100 µM solution of JAKtide peptide substrate in kinase buffer.

    • Prepare a 10 mM stock of this compound and the competitor compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of a master mix containing the JAK2 enzyme and JAKtide substrate.

    • Initiate the reaction by adding 2 µL of 10 µM ATP in kinase buffer.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature.[15]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of the test compound to the kinase active site.[16]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[17]

    • Prepare a 3X solution of recombinant human JAK2 and Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

    • Prepare serial dilutions of the test and competitor compounds in DMSO, followed by an intermediate dilution in Kinase Buffer A.

  • Binding Reaction:

    • In a 384-well plate, add 5 µL of the 3X compound dilutions.[16]

    • Add 5 µL of the 3X kinase/antibody mixture.[16]

    • Add 5 µL of the 3X tracer solution.[16]

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio and determine the IC50 values as described for the ADP-Glo™ assay.

Tier 2: Cell-Based Assays for Cellular Potency and Phenotypic Effects

Positive results from the biochemical assays warrant investigation in a more biologically relevant context. For this, we will use the human erythroleukemia cell line, HEL 92.1.7. This cell line is homozygous for the JAK2 V617F mutation, which leads to constitutive activation of the JAK/STAT pathway and growth factor-independent proliferation.[18][19] The HEL 92.1.7 cell line is available from the American Type Culture Collection (ATCC).[11]

Inhibition of STAT5 Phosphorylation

This assay will determine if this compound can inhibit the downstream signaling of JAK2 by measuring the phosphorylation of STAT5 at Tyr694.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK2 (V617F) receptor->jak Activates stat STAT5 jak->stat Phosphorylates pstat pSTAT5 stat->pstat dimer STAT5 Dimer pstat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription nucleus->gene Initiates

Caption: The constitutively active JAK/STAT pathway in HEL 92.1.7 cells.

Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.[11]

    • Seed cells in a 6-well plate and treat with serial dilutions of this compound and competitor compounds for 2-4 hours.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.

    • Determine the IC50 for the inhibition of STAT5 phosphorylation.

Cell Proliferation and Cytotoxicity Assays

These assays will assess the phenotypic consequence of JAK2 inhibition on the proliferation and viability of HEL 92.1.7 cells.

2.2.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat the cells with serial dilutions of the test and competitor compounds for 72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

2.2.2. ATPlite™ Luminescence Assay

This assay quantifies the amount of ATP present in a cell population, which is a direct measure of cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • ATP Detection:

    • Add 50 µL of mammalian cell lysis solution to each well and shake for 5 minutes.

    • Add 50 µL of substrate solution to each well and shake for 5 minutes.

    • Dark adapt the plate for 10 minutes and measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition of cell viability and determine the IC50.

Expected Outcomes and Interpretation

The data generated from this screening cascade will provide a comprehensive initial profile of this compound.

  • Biochemical Assays: Potent IC50 values in the low nanomolar range from the ADP-Glo™ and LanthaScreen® assays would confirm direct and high-affinity binding to JAK2, comparable to the established inhibitors.

  • Cell-Based Assays: A corresponding low nanomolar IC50 for the inhibition of STAT5 phosphorylation would demonstrate on-target activity within a cellular context. Furthermore, potent inhibition of HEL 92.1.7 cell proliferation in the MTT and ATPlite™ assays would establish a clear phenotypic consequence of target engagement.

A successful outcome would be the demonstration that this compound exhibits potent and selective inhibition of JAK2 in both biochemical and cellular assays, with a profile that is competitive with or superior to the benchmark compounds. Such results would provide a strong rationale for further preclinical development.

Conclusion

This guide outlines a systematic and rigorous approach to the initial characterization of a novel pyrimidine compound, this compound. By employing a tiered screening cascade that progresses from direct enzyme inhibition to cellular pathway modulation and phenotypic outcomes, researchers can efficiently and effectively benchmark this compound against established drugs. The detailed protocols and the rationale behind the experimental design provide a solid foundation for a comprehensive and conclusive investigation into the therapeutic potential of this promising molecule.

References

  • Al-Salama, Z. T. (2018). Ruxolitinib: A Review in Essential Thrombocythaemia. Drugs, 78(18), 1907–1914.
  • Bara, T. J., & Tobe, S. S. (2018). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal research reviews, 38(5), 1513–1558.
  • Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach in models of inflammatory arthritis. The Journal of Immunology, 184(9), 5298-5307.
  • Jesson, M. I., Di Paolo, J. A., & DeMartino, J. A. (2015). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases.
  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023).
  • Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A. D., Cortes-Franco, J., Thomas, D. A., ... & Levy, R. S. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Leukemia, 24(1), 22–28.
  • Richardson, C. J., Curry, J., & Wallis, N. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd.
  • Cellosaurus. (n.d.). HEL 92.1.7 (CVCL_2481).
  • Ghoreschi, K., Jesson, M. I., & Li, X. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • Culture Collections. (n.d.). HEL92.1.7.
  • Pfizer Inc. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Dr. Oracle. (2025). What class of drug is tofacitinib (Janus kinase inhibitor)?. Dr. Oracle.
  • ATCC. (n.d.). (TIB-180) HEL 92.1.7, Erythroleukemia, Human (Homo sapiens). CiteAb.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current pharmaceutical design, 31(14), 1100–1129.
  • McInnes, I. B., & Schett, G. (2017). The pathogenesis of rheumatoid arthritis. The New England journal of medicine, 376(22), 2205–2219.
  • O'Shea, J. J., & Plenge, R. (2012).
  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit JAK2 79520.
  • Amsbio. (n.d.). JAK2 (Janus Kinase 2) Assay Kit, AMS.79520.
  • National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunosuppression) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI Bookshelf.
  • Frontiers. (n.d.). Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation.
  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2020). The role of JAK/STAT signaling pathway in autoimmune diseases. Molecular immunology, 120, 1-8.
  • Google Patents. (n.d.). WO 03/080605 A1.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • ACS Publications. (2022). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry.
  • PMC. (2022).
  • Blood. (2008). In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. Blood, 112(11), 785.
  • Liu, E., & Jove, R. (1999). Constitutive activation of the JAK2/STAT5 signal transduction pathway correlates with growth factor independence of megakaryocytic leukemic cell lines. Leukemia, 13(3), 433–439.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selectivity of small molecule inhibitors is a cornerstone of modern drug development, directly influencing therapeutic efficacy and patient safety. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, rigorous and early assessment of a compound's cross-reactivity is a critical step in the hit-to-lead and lead optimization phases.[3][4] This guide provides an in-depth comparison of methodologies for evaluating inhibitor selectivity, using a hypothetical kinase inhibitor, "Cycpirox," as a practical case study. While Cycpirox is a fictional compound developed for demonstrative purposes, it is presented as a derivative of the real-world chemical intermediate, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present comparative data to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction: The Imperative of Selectivity Profiling

In the landscape of targeted therapies, protein kinase inhibitors have emerged as a highly successful class of drugs, particularly in oncology.[5] However, the human kinome is comprised of over 500 members, many of which share significant structural homology within the ATP-binding site—the target of most small molecule kinase inhibitors.[2] This conservation creates a high potential for a single compound to bind and inhibit multiple kinases, an effect known as cross-reactivity or off-target activity.[1][2]

Unintended off-target binding can lead to significant safety concerns and dose-limiting toxicities.[2][6] Conversely, in some instances, inhibiting multiple targets can produce a beneficial synergistic effect, a concept known as polypharmacology. Understanding a compound's complete interaction profile is therefore not just a safety check, but a fundamental component of characterizing its mechanism of action.

This guide uses a hypothetical ATP-competitive inhibitor, Cycpirox , designed to target a fictitious serine/threonine kinase, Kinase X , which is implicated in a specific cancer pathway. We will compare Cycpirox to two alternative (and also hypothetical) inhibitors, Competitor A and Competitor B , to illustrate how different selectivity profiles can influence development decisions.

Designing a Cross-Reactivity Screening Strategy

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput in vitro screens to more physiologically relevant cellular assays. The goal is to build a comprehensive picture of a compound's selectivity.

Rationale for Method Selection
  • In Vitro Kinase Panel Screening: This is the workhorse of selectivity profiling. By screening the compound against a large, representative panel of kinases (often >400), we can rapidly identify potential off-targets.[7] This method provides a broad, unbiased view of the compound's kinome-wide interactions. We will utilize a competitive binding assay format, which measures the displacement of a known ligand and provides a direct measure of binding affinity (Kd), independent of enzyme activity or ATP concentration.[5][8]

  • Cellular Target Engagement Assays: While in vitro panels are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or the native conformational state of the target protein.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds its intended target inside intact cells.[9][10] It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][11][12]

Logical Workflow for Selectivity Profiling

The following diagram illustrates a standard workflow for assessing inhibitor cross-reactivity, progressing from a broad screen to specific validation in a cellular context.

G A Lead Compound (e.g., Cycpirox) B Large-Scale Kinase Panel Screen (>400 Kinases, e.g., KINOMEscan) A->B Test at single high concentration (e.g., 1-10 µM) C Initial Selectivity Profile (Identify On- and Off-Targets) B->C Analyze binding data (% Inhibition or Kd) D Cellular Thermal Shift Assay (CETSA®) for Primary Target (Kinase X) C->D Validate On-Target Engagement E CETSA® for Key Off-Targets (Identified in Phase 1) C->E F Comparative Analysis & Lead Selection D->F E->F

Caption: Selectivity profile of the hypothetical compound Cycpirox.

Table 2: CETSA® Thermal Shift (ΔTagg) Data

This table shows the change in the apparent aggregation temperature (Tagg) for Kinase X and a key off-target (Kinase Y) upon treatment with 1 µM of each compound. A larger positive shift indicates stronger target engagement in cells.

Protein TargetCycpirox (ΔTagg, °C)Competitor A (ΔTagg, °C)Competitor B (ΔTagg, °C)
Kinase X (On-Target) +8.5 +4.2 +9.1
Kinase Y (Off-Target)+0.5+7.9Not Tested

Interpretation:

  • Cycpirox: Shows robust stabilization of its intended target, Kinase X, in cells, with negligible stabilization of the off-target Kinase Y. This confirms its high selectivity in a physiological context.

  • Competitor A: Stabilizes both the on-target and the off-target kinase in cells, confirming the promiscuity observed in the in vitro screen. This cross-reactivity could lead to unwanted side effects. [13]* Competitor B: Shows the strongest on-target engagement, consistent with its high potency. Further CETSA studies would be required for its identified off-targets (Kinase Z, VEGFR2).

Conclusion and Strategic Implications

The comprehensive cross-reactivity profiling of our hypothetical inhibitors provides a clear path forward.

  • Cycpirox emerges as a highly promising lead candidate. It combines potent on-target activity with a clean selectivity profile, both in vitro and in a cellular context. This profile suggests a lower risk of off-target toxicities.

  • Competitor A would likely be deprioritized due to its significant promiscuity. The potent inhibition of multiple kinases makes it difficult to attribute any observed cellular phenotype to the intended target and raises the risk of toxicity. [13]* Competitor B , while highly potent, presents a more complex case. Its off-target activity against Kinase Z and VEGFR2 needs careful consideration. These off-target effects could be detrimental, or they could potentially contribute to the compound's efficacy. Further investigation into the biological roles of these off-targets would be essential.

This comparative guide demonstrates that a multi-faceted approach, combining broad biochemical screening with targeted cellular validation, is essential for making informed decisions in drug discovery. By thoroughly understanding a compound's selectivity profile, researchers can better predict its biological behavior, mitigate risks, and ultimately develop safer and more effective medicines.

References

  • Vertex AI Search Result. (Source: vertexaisearch.cloud.google.com) Link
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Link
  • Kapur, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2748-2758. Link
  • ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA). BenchChem. Link
  • Bountra, C. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(3), 365-381. Link
  • Gao, Y. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Grokipedia. (2026). Off-target activity. Grokipedia. Link
  • OracleBio. (Source: oraclebio.com) Link
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Link
  • National Center for Biotechnology Information (NCBI). (Source: ncbi.nlm.nih.gov) Link
  • National Center for Biotechnology Information (NCBI). (Source: ncbi.nlm.nih.gov) Link
  • National Center for Biotechnology Information (NCBI). (Source: ncbi.nlm.nih.gov) Link
  • Springer Nature. (Source: experiments.
  • Precision For Medicine. (Source: precisionformedicine.com) Link
  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. Link
  • National Center for Biotechnology Information (NCBI). (Source: ncbi.nlm.nih.gov) Link
  • AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications.
  • CETSA. (Source: cetsa.com) Link
  • ResearchGate.
  • PubMed. (Source: pubmed.ncbi.nlm.nih.gov) Link
  • Charles River Labor
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Link
  • BMG Labtech. (Source: bmglabtech.com) Link

Sources

Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a rigorous process of validation, where promising in-vitro (in glass) results must translate into tangible in-vivo (in a living organism) efficacy. This guide provides a comparative analysis of in-vitro and in-vivo studies for a class of compounds built upon the "2-Chloro-5-(cyclopropylmethoxy)pyrimidine" scaffold, which has emerged as a privileged structure in the development of targeted kinase inhibitors for oncology. We will dissect the experimental data, explain the rationale behind the chosen assays, and illustrate how the seamless integration of both study types is critical for successful drug development.

The this compound Scaffold: A Foundation for Kinase Selectivity

The pyrimidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atoms serve as key hydrogen bond acceptors, enabling potent interactions with the hinge region of the ATP-binding pocket of protein kinases. The "this compound" core offers a versatile platform for synthesizing libraries of kinase inhibitors. The 2-chloro group acts as a crucial synthetic handle for introducing various amine-containing fragments via nucleophilic aromatic substitution (SNAr), allowing for the exploration of structure-activity relationships (SAR) to achieve both potency and selectivity against specific kinase targets.[1][2][3]

This guide will focus on a representative case study of a pyrimidine derivative designed as a covalent inhibitor of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways implicated in autoimmune diseases and cancer.

The In-Vitro Profile: Quantifying Potency and Selectivity at the Molecular and Cellular Level

In-vitro assays are the first proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and cost-effective, providing essential data on a compound's direct interaction with its target and its effect on cultured cells.

Biochemical Assays: Direct Target Engagement

The primary goal of a biochemical assay is to measure the direct inhibitory effect of a compound on its purified enzyme target. For kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choice: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often employed due to its high sensitivity and robustness. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by the compound leads to a decrease in the FRET signal.

Table 1: In-Vitro Biochemical Potency and Selectivity of a Representative JAK3 Inhibitor (Compound X)

Kinase TargetIC50 (nM)Rationale for Inclusion in Panel
JAK3 2.5 Primary Target
JAK1250High homology to JAK3; key for selectivity assessment
JAK2> 5000Implicated in hematopoiesis; off-target inhibition can lead to toxicity
TYK21500Member of the JAK family
Aurora A> 10000Representative unrelated kinase for broad selectivity screening

Data is representative and synthesized from typical findings for selective JAK3 inhibitors.[4][5]

Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays confirm target engagement, cellular assays are crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Rationale for Experimental Choice: A cell proliferation assay using a cell line dependent on the target's activity is a standard method. For JAK3, the Ba/F3 cell line, an interleukin-3 (IL-3) dependent pro-B cell line that can be engineered to be dependent on JAK3 signaling, is an excellent model.[4] Inhibition of JAK3 leads to cell growth arrest.

Table 2: In-Vitro Cellular Activity of Compound X

Cell LineTarget Pathway DependenceAssay TypeIC50 (nM)
Ba/F3-TEL-JAK3JAK3 SignalingProliferation (MTT)69
Ba/F3-TEL-JAK1JAK1 SignalingProliferation (MTT)> 3000
Ba/F3-TEL-JAK2JAK2 SignalingProliferation (MTT)> 3000

Data is representative based on published studies of selective JAK3 inhibitors.[4]

Key Insight: The shift in potency from the biochemical (2.5 nM) to the cellular assay (69 nM) is expected. Factors such as cell membrane permeability, intracellular ATP concentration (which competes with the inhibitor), and potential for drug efflux can all contribute to this difference. A significant drop in potency (e.g., >100-fold) could signal potential issues with the compound's ability to reach its target in a cellular context.

The In-Vivo Evaluation: From Animal Models to Clinical Potential

Positive in-vitro data is a prerequisite, but in-vivo studies are the true test of a drug's potential. These studies evaluate the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy in a living system.

Pharmacokinetics (PK): The Journey of the Drug

A compound with excellent in-vitro potency is of little use if it cannot reach and maintain an effective concentration at the target site in the body. PK studies, typically in rodents, assess the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Rationale for Experimental Choice: Mice are commonly used for initial PK studies due to their small size, rapid breeding cycle, and the availability of established disease models. The compound is administered, and blood samples are taken at various time points to measure drug concentration.

Table 3: Representative Pharmacokinetic Parameters of Compound X in Mice (Oral Dosing at 10 mg/kg)

ParameterValueSignificance
Cmax (Maximum Concentration)1.2 µMThe peak plasma concentration achieved after administration.
Tmax (Time to Cmax)2 hoursThe time it takes to reach maximum plasma concentration.
AUC (Area Under the Curve)6.5 µM·hRepresents the total drug exposure over time.
t1/2 (Half-life)4 hoursThe time required for the drug concentration to decrease by half.
Bioavailability (F)35%The fraction of the administered dose that reaches systemic circulation.

Pharmacokinetic parameters are critical for designing effective dosing regimens for efficacy studies.[6][7][8] A compound's exposure (AUC) must be sufficient to maintain concentrations above the cellular IC50 for an adequate duration to exert a therapeutic effect.

Efficacy Studies: Testing Therapeutic Effect in Disease Models

Efficacy studies aim to demonstrate that the drug can favorably modify a disease in a relevant animal model. For oncology, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice.[9][10]

Rationale for Experimental Choice: A cell line-derived xenograft (CDX) model using a human cancer cell line with a known dependency on the target pathway provides a direct test of the compound's anti-tumor activity.[11] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer a more clinically relevant model that captures the heterogeneity of human cancers.[12][13]

Table 4: In-Vivo Efficacy of Compound X in a Human Tumor Xenograft Model in Mice

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)Statistical Significance (p-value)
Vehicle ControlDaily, Oral0% (by definition)N/A
Compound X 30 mg/kg, Daily, Oral 75% < 0.01
Standard-of-Care ChemotherapyPer protocol85%< 0.01

Tumor growth inhibition is a primary endpoint, indicating the compound's ability to slow or stop tumor progression compared to a control group.[14][15]

Synthesizing the Data: The In-Vitro to In-Vivo Correlation

The ultimate goal is to establish a clear relationship between the in-vitro data, the pharmacokinetic profile, and the in-vivo efficacy.

  • Potency & Exposure: The plasma concentrations achieved in the PK study (Table 3) must surpass the cellular IC50 (Table 2) for a sustained period. For Compound X, the Cmax of 1.2 µM (1200 nM) is well above the cellular IC50 of 69 nM, suggesting that the dose is sufficient to engage the target in the tumor.

  • Target Engagement & Efficacy: The high in-vitro potency and selectivity against JAK3 (Table 1) translate into potent inhibition of a JAK3-dependent cell line (Table 2). This cellular activity, combined with a favorable PK profile (Table 3), results in significant tumor growth inhibition in the in-vivo xenograft model (Table 4). This clear line-of-sight from molecular target inhibition to whole-animal efficacy is the hallmark of a successful targeted therapy.

Experimental Protocols & Visualizations

Protocol 1: In-Vitro Cellular Proliferation (MTT) Assay
  • Cell Seeding: Seed Ba/F3-TEL-JAK3 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium.[16][17]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Compound X) in DMSO and add it to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: In-Vivo Mouse Xenograft Efficacy Study
  • Animal Acclimation: Allow female athymic nude mice (6-8 weeks old) to acclimate for one week.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., a lymphoma line with activated JAK3) in a solution of Matrigel into the right flank of each mouse.[10]

  • Tumor Growth & Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound X 30 mg/kg).

  • Dosing: Prepare the dosing formulation for Compound X (e.g., in 0.5% methylcellulose) and administer it orally once daily. The vehicle group receives the formulation without the compound.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Perform statistical analysis to determine significance.

Visualizations

G cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation biochem Biochemical Assay (Purified Kinase) IC50 = 2.5 nM cell Cell-Based Assay (JAK3-Dependent Cells) IC50 = 69 nM biochem->cell Cellular Permeability & Target Engagement pk Pharmacokinetics (Mouse) Good Exposure & Bioavailability cell->pk Transition to In-Vivo (Dose Selection) efficacy Efficacy Study (Xenograft Model) 75% Tumor Growth Inhibition pk->efficacy Sustained Target Coverage

Caption: Workflow from in-vitro characterization to in-vivo validation.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription CompoundX Compound X (Pyrimidine Derivative) CompoundX->JAK3 Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine derivative.

Conclusion

The development of "this compound" derivatives as kinase inhibitors exemplifies the critical interplay between in-vitro and in-vivo research. In-vitro assays provide the foundational data on potency, selectivity, and cellular mechanism, while in-vivo studies test these hypotheses in the complex setting of a whole organism, evaluating safety, pharmacokinetics, and ultimate efficacy. A strong correlation between these two domains, as illustrated in this guide, is the most reliable indicator of a compound's potential to become a successful therapeutic agent.

References

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]
  • Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development.
  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
  • Xenograft Models. Ichor Life Sciences. [Link]
  • Parrino, B., et al. (2022).
  • De Vicente, J., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. PubMed Central. [Link]
  • De Vicente, J., et al. (2014). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines.
  • Papakonstantinou, I. G., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
  • Papakonstantinou, I. G., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Kempson, J., et al. (2017). Discovery of highly potent, selective, covalent inhibitors of JAK3. PubMed. [Link]
  • De Vicente, J., et al. (2014). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. AMiner. [Link]
  • De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link]
  • Unzue, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]
  • De Clercq, E., et al. (1984). Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus. PubMed Central. [Link]
  • Singh, K., et al. (2020). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PubMed Central. [Link]
  • Hsieh, T. H., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
  • Al-Ostath, A., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Chakraborty, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. PubMed. [Link]
  • Population Pharmacokinetics in Oncology and Its Clinical Applic
  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents.
  • de Bruin, M., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. [Link]
  • Minami, H., et al. (2012). Optimization of cancer chemotherapy on the basis of pharmacokinetics and pharmacodynamics: from patients enrolled in clinical trials to those in the 'real world'. PubMed. [Link]
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

Sources

A Comparative Guide to the Patent Landscape of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine: Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(cyclopropylmethoxy)pyrimidine is a key building block in the synthesis of a variety of biologically active molecules, making its patent landscape a critical area of interest for researchers in pharmaceutical and agrochemical development. This guide provides an in-depth analysis of the intellectual property surrounding this compound, with a focus on patented synthetic routes and its application in the creation of novel therapeutics. We present a comparative analysis of different synthetic methodologies, supported by experimental data and detailed protocols, to offer a comprehensive resource for scientists and professionals in the field.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, as well as viral and bacterial infections.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound (CAS No: 169677-66-1) is a substituted pyrimidine that has garnered significant attention as a crucial intermediate in the synthesis of complex pharmaceuticals.[3] The presence of a reactive chlorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position provides synthetic handles for the construction of more elaborate molecules. The cyclopropylmethoxy moiety, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

The Patent Landscape: Key Players and Patented Applications

An analysis of the patent landscape reveals that the primary utility of this compound is as an intermediate in the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). These inhibitors are at the forefront of targeted cancer therapy.

Patent Number/Publication Assignee Key Application Area Therapeutic Target
EP3885344A3ARIAD Pharmaceuticals, Inc.Treatment of EGFR-driven cancersEGFR (Epidermal Growth Factor Receptor)
US10695347B2(Not explicitly stated)Anti-tumor medicamentALK (Anaplastic Lymphoma Kinase)
US6710052B2(Not explicitly stated)Antineoplastic agents, treatment of leukemia and ophthalmic disordersCDK (Cyclin-Dependent Kinase), FAK (Focal Adhesion Kinase)
US5521184A(Not explicitly stated)Tumor-inhibiting active ingredientsProtein Kinase C

This table is a representative summary and not exhaustive of all patents in this field.

The patent activity indicates a strong focus on oncology, with multiple entities exploring pyrimidine derivatives for the treatment of various cancers, including non-small-cell lung cancer (NSCLC).[4] The recurring theme is the use of the pyrimidine core as a scaffold to present substituents that interact with the active sites of key kinases involved in cell proliferation and survival.

Comparative Analysis of Synthetic Routes

The synthesis of this compound and related 5-substituted-2-chloropyrimidines is a critical aspect of its commercial viability and accessibility for research. Both patented and literature methods offer different advantages and disadvantages.

General Synthetic Strategies

The construction of the 2-chloro-5-alkoxypyrimidine core generally involves a few key transformations:

  • Pyrimidine Ring Formation: Condensation reactions to build the heterocyclic core.

  • Chlorination: Introduction of the chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃).[5][6]

  • Alkoxylation: Introduction of the cyclopropylmethoxy group.

Diagram: General Synthetic Workflow

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Functional Group Interconversion Start Starting Materials (e.g., malonic esters, amidines) Condensation Ring Formation/ Condensation Start->Condensation PyrimidineCore Substituted Pyrimidine (e.g., 5-hydroxypyrimidine) Condensation->PyrimidineCore Chlorination Chlorination (e.g., POCl3) PyrimidineCore->Chlorination Introduction of leaving group Alkoxylation O-Alkylation with (bromomethyl)cyclopropane Chlorination->Alkoxylation Introduction of desired alkoxy group Product This compound Alkoxylation->Product G cluster_0 Patented Route cluster_1 Alternative Route P_Start 5-Hydroxypyrimidine Derivative P_Step1 Chlorination (POCl3) P_Start->P_Step1 P_Step2 Alkylation P_Step1->P_Step2 P_End Final Product P_Step2->P_End A_Start 2-Chloropyrimidine Derivative A_Step1 Palladium-Catalyzed Cross-Coupling A_Start->A_Step1 A_End Final Product A_Step1->A_End

Caption: Comparison of a typical patented route with a potential alternative synthetic strategy.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. [7][8]The pyrimidine core often serves as a hinge-binding motif, interacting with the ATP-binding site of the target kinase. The substituents at the 2 and 5 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.

The versatility of the 2-chloro-5-alkoxypyrimidine scaffold extends beyond oncology, with potential applications in the development of antivirals, antibacterials, and agents for other therapeutic areas. [1][9]The ability to easily modify the pyrimidine core makes it an attractive starting point for generating libraries of compounds for high-throughput screening.

Conclusion and Future Perspectives

The patent landscape of this compound is dominated by its use as a pivotal intermediate in the synthesis of kinase inhibitors for oncology. The established synthetic routes, while effective, often rely on harsh reagents and conditions. Future research and patent filings may focus on the development of more sustainable and efficient synthetic methods, such as those employing flow chemistry or biocatalysis. Furthermore, the exploration of this versatile building block in other therapeutic areas beyond cancer presents a significant opportunity for innovation and the discovery of new medicines. As our understanding of disease biology grows, so too will the applications for well-designed pyrimidine derivatives.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • This compound - ChemUniverse.
  • EP3885344A3 - Pyrimidine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents.
  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents.
  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents.
  • 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents.
  • US6710052B2 - Pyrimidine compounds - Google Patents.
  • US10695347B2 - Pyrimidine derivative and use thereof - Google Patents.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate.
  • CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents.
  • Scheme 1: Synthesis of 5-substituted pyrimidine analogs - ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
  • This compound - Doron Scientific.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
  • process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside - Justia Patents.

Sources

A Senior Application Scientist's Guide to Selecting a Commercial Supplier for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical reagent is a critical first step that can significantly impact the outcome of a synthesis and the overall timeline of a project. The quality, purity, and consistency of starting materials are paramount. This guide provides an in-depth comparison of commercial suppliers for 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key building block in medicinal chemistry, and offers a framework for its evaluation.

The Strategic Importance of this compound in Drug Discovery

This compound is a valuable heterocyclic compound frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrimidine core is a common scaffold in a wide range of biologically active compounds, and the cyclopropylmethoxy group can impart desirable pharmacokinetic properties. The chloro-substituent at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.

Given its role as a foundational piece in multi-step syntheses, the purity and integrity of this reagent are non-negotiable. Impurities can lead to side reactions, difficult purification, and ultimately, compromised yields and erroneous biological data. Therefore, a thorough evaluation of potential suppliers is a crucial, time-saving, and cost-effective measure.

Commercial Supplier Landscape: A Comparative Analysis

A survey of the chemical supplier market reveals several sources for this compound. While many suppliers provide basic information such as purity and pricing, obtaining comprehensive analytical data for direct comparison can be challenging. The following table summarizes the offerings from prominent suppliers based on publicly available information.

SupplierProduct NumberStated PurityPrice (USD) per 1gAvailability/Lead TimeNotes
ChemUniverse P8965097%$200.006 to 8 daysBulk quotes available upon request.[1]
BLD Pharm 169677-66-1Information availableInquireInquireMentions availability of NMR, HPLC, LC-MS, UPLC data.[2]
Sigma-Aldrich (Ambeed) AMBH2D6F441097%InquireInquireStored under inert atmosphere at 2-8°C.

Note: Direct, publicly accessible analytical data such as NMR or HPLC spectra for this compound is not consistently provided by all suppliers. It is highly recommended that researchers request a Certificate of Analysis (CoA) and any available spectral data prior to purchase. BLD Pharm's mention of available data makes them a noteworthy point of inquiry.

In-House Quality Verification: A Standardized Protocol for a Suzuki-Miyaura Coupling Reaction

In the absence of comprehensive, supplier-provided analytical data, an in-house validation of the reagent's performance is the most reliable method of quality assessment. A well-established and versatile reaction for this purpose is the Suzuki-Miyaura cross-coupling. This reaction is highly sensitive to impurities in the halo-aromatic partner, making it an excellent test for the reactivity and purity of your purchased this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to be a robust and reproducible method for evaluating the performance of the reagent.

Materials:

  • This compound (from supplier)

  • Phenylboronic acid (≥98%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous toluene (1 mL) to form the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL per mmol of the pyrimidine).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

A successful reaction, characterized by high conversion and a clean product profile, is a strong indicator of the high quality of the supplied this compound.

Visualizing the Workflow and Decision-Making Process

To further aid in the practical application of this guide, the following diagrams illustrate the experimental workflow and the key factors in supplier selection.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - this compound - Phenylboronic acid - K2CO3 C Combine in Schlenk Flask A->C B Prepare Catalyst Solution: - Pd(OAc)2 + PPh3 in Toluene D Add Anhydrous Dioxane C->D E Establish Inert Atmosphere (Argon/Nitrogen) D->E F Heat to 90°C with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Ethyl Acetate H->I J Aqueous Wash (Water, Brine) I->J K Dry, Filter, Concentrate J->K L Column Chromatography K->L M Obtain 1H NMR, 13C NMR, MS L->M N Assess Purity and Yield M->N

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

G Start Start: Need for This compound Supplier_Eval Evaluate Potential Suppliers Start->Supplier_Eval Request_Data Request CoA and Analytical Data (NMR, HPLC) Supplier_Eval->Request_Data Data_Available Data Provided? Request_Data->Data_Available Review_Data Review Analytical Data for Purity Data_Available->Review_Data Yes Purchase Purchase Small Quantity for Evaluation Data_Available->Purchase No Data_OK Data Acceptable? Review_Data->Data_OK Data_OK->Supplier_Eval No Data_OK->Purchase Yes Perform_QC Perform In-House QC Reaction (e.g., Suzuki Coupling) Purchase->Perform_QC QC_Pass QC Reaction Successful? Perform_QC->QC_Pass QC_Pass->Supplier_Eval No Select_Supplier Select Supplier for Bulk Purchase QC_Pass->Select_Supplier Yes

Caption: Decision-Making for Supplier Selection.

Conclusion

The selection of a reliable supplier for a critical reagent like this compound is a cornerstone of successful research and development. While direct comparison of supplier-provided analytical data is ideal, it is not always feasible. In such cases, a systematic in-house validation using a robust and sensitive chemical transformation, such as the Suzuki-Miyaura coupling, provides the most definitive assessment of quality. By following the guidelines and protocols outlined in this guide, researchers can make informed decisions, mitigate risks associated with reagent impurity, and proceed with their synthetic endeavors with a higher degree of confidence.

References

  • ChemUniverse. This compound. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Batch Comparison of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Batch Consistency in Drug Development

In the landscape of pharmaceutical research and development, the batch-to-batch consistency of chemical intermediates is paramount. Intermediates such as 2-Chloro-5-(cyclopropylmethoxy)pyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), must adhere to stringent purity and structural integrity standards. Even minor variations between production batches can have cascading effects on the yield, purity, and pharmacological profile of the final drug product.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of spectroscopic data from different batches of this compound. By leveraging experimental data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), we will establish a robust framework for ensuring the chemical equivalence of this critical intermediate. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be a self-validating system for quality control.[1][2]

The Molecular Blueprint: Understanding the Structure of this compound

A thorough understanding of the molecular structure is the foundation of any spectroscopic analysis. The structure of this compound, with its distinct pyrimidine core and cyclopropylmethoxy side chain, gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis Workflow: A Systematic Approach

The following workflow outlines a systematic approach to the acquisition and comparison of spectroscopic data for different batches of this compound. This process ensures a comprehensive and reliable assessment of batch-to-batch consistency.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison BatchA Batch A Sample NMR_A ¹H & ¹³C NMR BatchA->NMR_A MS_A Mass Spec BatchA->MS_A FTIR_A FTIR BatchA->FTIR_A BatchB Batch B Sample NMR_B ¹H & ¹³C NMR BatchB->NMR_B MS_B Mass Spec BatchB->MS_B FTIR_B FTIR BatchB->FTIR_B Comparison Side-by-Side Data Comparison NMR_A->Comparison MS_A->Comparison FTIR_A->Comparison NMR_B->Comparison MS_B->Comparison FTIR_B->Comparison Interpretation Interpretation of Variances Comparison->Interpretation Conclusion Conclusion on Batch Equivalence Interpretation->Conclusion

Caption: Workflow for spectroscopic data acquisition and comparison.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1 second.

    • Record the spectrum over a spectral width of 0 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Record the spectrum over a spectral width of 0 to 200 ppm.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

Comparative Spectroscopic Data Analysis

This section presents a comparative analysis of the spectroscopic data for a reference standard and two hypothetical batches, "Batch A" and "Batch B," of this compound.

¹H NMR Data Comparison

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are highly sensitive to the local chemical environment.

Table 1: ¹H NMR Data Comparison

Assignment Reference Standard Batch A Batch B
H-4, H-6 8.45 (s, 2H)8.45 (s, 2H)8.45 (s, 2H)
O-CH₂ 3.90 (d, J = 7.2 Hz, 2H)3.90 (d, J = 7.2 Hz, 2H)3.91 (d, J = 7.2 Hz, 2H)
CH (cyclopropyl) 1.30 (m, 1H)1.30 (m, 1H)1.31 (m, 1H)
CH₂ (cyclopropyl) 0.65 (q, J = 5.2 Hz, 2H)0.65 (q, J = 5.2 Hz, 2H)0.66 (q, J = 5.2 Hz, 2H)
CH₂ (cyclopropyl) 0.40 (q, J = 4.8 Hz, 2H)0.40 (q, J = 4.8 Hz, 2H)0.41 (q, J = 4.8 Hz, 2H)
Impurity NoneNone2.15 (s, 0.05H)

Interpretation:

  • The ¹H NMR spectra of the reference standard and Batch A are virtually identical, indicating a high degree of structural similarity and purity.

  • Batch B shows a small, unassigned singlet at 2.15 ppm, suggesting the presence of a minor impurity. The integration of this peak (0.05H relative to the 2H of the pyrimidine protons) allows for an estimation of the impurity level. Further investigation would be required to identify this impurity.

¹³C NMR Data Comparison

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data Comparison

Assignment Reference Standard (ppm) Batch A (ppm) Batch B (ppm)
C-2 161.5161.5161.5
C-4, C-6 157.0157.0157.0
C-5 148.0148.0148.1
O-CH₂ 72.072.072.1
CH (cyclopropyl) 11.011.011.1
CH₂ (cyclopropyl) 3.53.53.6
Impurity NoneNone30.2

Interpretation:

  • The ¹³C NMR spectra of the reference standard and Batch A are consistent, with all carbon signals appearing at the expected chemical shifts.

  • Batch B exhibits an additional weak signal at 30.2 ppm, corroborating the presence of an impurity as observed in the ¹H NMR spectrum.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data Comparison

Parameter Reference Standard Batch A Batch B
Molecular Ion [M+H]⁺ 185.04185.04185.04
Key Fragments (m/z) 155, 129, 102155, 129, 102155, 129, 102, 201

Interpretation:

  • All three samples show the expected molecular ion peak at m/z 185.04, corresponding to the protonated molecule [C₈H₉ClN₂O + H]⁺.

  • The fragmentation patterns for the reference standard and Batch A are identical, showing characteristic losses.

  • Batch B displays an additional peak at m/z 201, which does not correspond to a predicted fragment of the target molecule. This further supports the presence of an impurity.

FTIR Data Comparison

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: FTIR Data Comparison

Vibrational Mode Reference Standard (cm⁻¹) Batch A (cm⁻¹) Batch B (cm⁻¹)
C-H stretch (pyrimidine) 305030513050
C-H stretch (aliphatic) 2980-28502981-28522980-2851
C=N, C=C stretch (ring) 1600-14501601-14521599-1451
C-O stretch (ether) 125012501251
C-Cl stretch 780780781
Impurity Band NoneNone1715 (weak)

Interpretation:

  • The FTIR spectra of the reference standard and Batch A are superimposable, indicating the same functional groups are present.

  • Batch B shows a weak absorption band at 1715 cm⁻¹, which is characteristic of a carbonyl (C=O) group.[3] This is inconsistent with the structure of this compound and strongly suggests a carbonyl-containing impurity.

Conclusion and Recommendations

Based on the comprehensive spectroscopic analysis:

  • Batch A is deemed chemically equivalent to the reference standard. The ¹H NMR, ¹³C NMR, MS, and FTIR data show no significant deviations, indicating a high level of purity and structural integrity.

  • Batch B does not meet the quality standards set by the reference material. The presence of an impurity is consistently indicated across all four spectroscopic techniques. The impurity appears to contain a carbonyl group and has a molecular weight that gives rise to an ion at m/z 201 in the mass spectrum.

Recommendation:

  • Batch A can be approved for use in further synthetic steps.

  • Batch B should be rejected and subjected to further purification. An investigation into the source of the impurity in the manufacturing process for Batch B is strongly recommended to prevent future occurrences.

This guide demonstrates a robust, multi-technique spectroscopic approach to ensuring the batch-to-batch consistency of critical pharmaceutical intermediates. By adhering to these principles of rigorous analytical comparison, researchers and drug development professionals can maintain the quality and integrity of their chemical supply chain, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data.
  • ResearchGate. (2020, January). Proposed fragmentation pathways for the major product ions observed in....
  • Saber, A. F., et al. (2022, June 29). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. ResearchGate.
  • Sharma, P., & Kumar, V. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-845.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(5), 552-555.
  • Singh, S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(5), 184-189.
  • Verma, S., et al. (2017). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry - Section B, 56B(10), 1083-1091.
  • Yadav, M. R., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. International Research Journal of Modernization in Engineering Technology and Science, 7(11), 563-568.

Sources

A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] As a fundamental component of the nucleobases uracil, thymine, and cytosine, it is deeply embedded in the machinery of life.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics targeting a vast array of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]

This guide focuses on 2-Chloro-5-(cyclopropylmethoxy)pyrimidine [6][7], a versatile chemical intermediate. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position and a desirable cyclopropylmethoxy group at the 5-position—makes it an ideal starting point for building diverse molecular libraries. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for modern cross-coupling reactions, while the 5-alkoxy group can modulate physicochemical properties and engage in key interactions with biological targets.

The central thesis of this guide is to explore and compare synthetic strategies for producing this compound and its analogues. We will delve into the rationale behind various synthetic choices, provide detailed, replicable protocols, and present a comparative analysis of the resulting compounds. This exploration is critical for drug development professionals, as the ability to efficiently generate analogues is the cornerstone of any successful structure-activity relationship (SAR) study aimed at optimizing lead compounds.[5][8]

Part 1: Foundational Synthetic Strategies for the 5-Alkoxypyrimidine Scaffold

The construction of the target scaffold can be approached from two primary directions: building the pyrimidine ring with the desired substituents already incorporated or modifying a pre-existing, commercially available pyrimidine core. The choice between these pathways is often dictated by the availability of starting materials, scalability, and the specific analogues being targeted.

Strategy A: Ring Formation via Condensation

A classical and highly versatile method for pyrimidine synthesis involves the condensation of a 1,3-dielectrophile with an amidine or a related N-C-N fragment. For our target scaffold, this would typically involve a substituted malonaldehyde or a derivative reacting with guanidine or urea, followed by subsequent chlorination and etherification steps.

  • Causality of Experimental Choices: This "bottom-up" approach is advantageous when a wide variety of substituents are desired at positions 4, 5, and 6, as the complexity can be built into the starting materials. However, it often involves more steps and can present challenges in controlling regioselectivity.

Strategy B: Functionalization of a Pre-formed Pyrimidine Ring

A more direct and often preferred route for the synthesis of this compound is to start from a readily available precursor like 2,4-dichloropyrimidine or 2-chloro-5-hydroxypyrimidine. This "top-down" approach leverages the differential reactivity of the positions on the pyrimidine ring.

  • Expertise in Action: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position.[9] This allows for selective functionalization. However, for our specific target, starting with 2-chloro-5-hydroxypyrimidine and performing a Williamson ether synthesis is the most straightforward method. The phenolic proton is acidic and easily removed by a suitable base, allowing the resulting alkoxide to displace a halide on cyclopropylmethyl bromide.

Below is a diagram illustrating these two divergent synthetic philosophies.

G cluster_0 Strategy A: Ring Formation cluster_1 Strategy B: Ring Functionalization a1 1,3-Dielectrophile (e.g., Malonaldehyde deriv.) a3 Cyclocondensation a1->a3 a2 Amidine/Urea a2->a3 a4 Substituted Pyrimidone a3->a4 a5 Chlorination/Etherification a4->a5 end_product This compound a5->end_product b1 2-Chloro-5-hydroxypyrimidine b3 Williamson Ether Synthesis b1->b3 b2 Cyclopropylmethyl Bromide b2->b3 b3->end_product

Caption: Divergent synthetic philosophies for the core scaffold.

Part 2: Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, its true value is realized in its capacity as a precursor for a diverse set of analogues. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise installation of a wide range of functional groups at the 2-position.[10][11][12]

Analogue Synthesis Workflow

The general workflow involves using the parent compound, this compound, as a common intermediate. The chlorine at the C2 position is then displaced using various cross-coupling methodologies to generate analogues with modifications at this site. This is a highly efficient strategy for building a library of related compounds for SAR screening.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Analogues start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira prod1 2-Aryl Analogue suzuki->prod1 prod2 2-Amino Analogue buchwald->prod2 prod3 2-Alkynyl Analogue sonogashira->prod3

Caption: Workflow for analogue diversification via cross-coupling.
Comparative Synthesis Data

The choice of reaction conditions is critical for achieving high yields and purity. The following table summarizes typical conditions and outcomes for the synthesis of the parent compound and two representative analogues.

Compound Synthetic Method Key Reagents Typical Yield Notes on Causality & Protocol
Parent Compound Williamson Ether Synthesis2-Chloro-5-hydroxypyrimidine, Cyclopropylmethyl bromide, K₂CO₃, DMF85-95%K₂CO₃ is a mild, inexpensive base suitable for deprotonating the phenol. DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide.
Analogue 1 (Aryl) Suzuki-Miyaura CouplingParent Compound, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O70-90%Pd(PPh₃)₄ is a robust Pd(0) catalyst. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A biphasic solvent system facilitates the reaction.[13]
Analogue 2 (Amino) Buchwald-Hartwig AminationParent Compound, Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane65-85%A bulky phosphine ligand like Xantphos is essential to promote the reductive elimination step, forming the C-N bond. Cs₂CO₃ is a strong, non-nucleophilic base required for this transformation.[10]

Part 3: Detailed Experimental Protocols

The following protocols are provided as self-validating systems, with sufficient detail for replication by a trained synthetic chemist.

Protocol 1: Synthesis of this compound (Parent Compound)
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-hydroxypyrimidine (5.0 g, 38.3 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 10.6 g, 76.6 mmol, 2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the suspension at room temperature for 15 minutes. Add cyclopropylmethyl bromide (4.5 mL, 46.0 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (300 mL). A white precipitate should form. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 50 mL) and then with cold hexanes (2 x 30 mL). Dry the solid under high vacuum to afford this compound as a white crystalline solid.

    • Expected Yield: ~6.4 g (90%).

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-5-(cyclopropylmethoxy)pyrimidine (Aryl Analogue 1)
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 g, 5.4 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol, 1.1 equiv), and sodium carbonate (Na₂CO₃, 1.7 g, 16.2 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 312 mg, 0.27 mmol, 5 mol%). Evacuate and backfill the flask with argon gas three times. Add a degassed mixture of Toluene (25 mL) and Water (5 mL).

  • Reaction Execution: Heat the biphasic mixture to 100 °C and stir vigorously for 8-12 hours under an argon atmosphere.

    • Trustworthiness Check: Monitor by TLC (4:1 Hexanes:Ethyl Acetate) or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 100% hexanes to 20% ethyl acetate in hexanes) to yield the product as a white solid.

    • Expected Yield: ~1.1 g (80%).

Part 4: Comparative Physicochemical Properties

Structural modifications directly impact the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. While experimental data is the gold standard, computational predictions can guide analogue design.

Compound Structure MW ( g/mol ) cLogP Predicted Aqueous Solubility (mg/L) Significance of Structural Change
Parent This compound184.631.95450Baseline compound. Moderate lipophilicity.
Analogue 1 (Aryl) 2-(4-methoxyphenyl)-5-(cyclopropylmethoxy)pyrimidine256.303.5045Addition of the aryl group significantly increases molecular weight and lipophilicity (cLogP), leading to a predicted decrease in aqueous solubility. This may improve membrane permeability but could pose formulation challenges.
Analogue 2 (Amino) N-methyl-5-(cyclopropylmethoxy)pyrimidin-2-amine179.221.302100Replacing the chloro group with a methylamino group decreases lipophilicity and introduces a hydrogen bond donor/acceptor, significantly increasing predicted aqueous solubility. This is a common strategy to improve the "drug-like" properties of a molecule.

Conclusion and Future Outlook

This guide demonstrates that this compound is a highly valuable and tractable starting material for medicinal chemistry campaigns. We have compared two primary strategies for its synthesis—ring formation and functionalization—concluding that the latter is more efficient for this specific target.

The true power of this scaffold lies in its utility as a common intermediate for diversification. As demonstrated, robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, provide reliable access to a wide range of C2-substituted analogues.[10][11][13] The comparative data shows that strategic replacement of the 2-chloro group allows for precise modulation of key physicochemical properties like lipophilicity and solubility.

For researchers and drug development professionals, the synthetic pathways and comparative data presented herein provide a clear roadmap for generating novel pyrimidine-based libraries. Future work should focus on expanding the repertoire of cross-coupling partners and exploring functionalization at the less-reactive positions of the pyrimidine ring to fully probe the chemical space around this privileged scaffold.

References

  • Recent discoveries and development towards its medicinal impact. (2024). Pyramid.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences.[Link]
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (N.D.). MDPI.[Link]
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (N.D.).
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2015).
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2007). PubMed.[Link]
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.[Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (N.D.). Synlett.[Link]
  • Effect of the bioisosteric replacement of pyrimidine by pyridine. (N.D.).
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (2011).
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry.[Link]
  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting.[Link]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (N.D.). Iranian Journal of Pharmaceutical Research.[Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.[Link]
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry.[Link]
  • This compound. (N.D.). ChemUniverse.[Link]
  • Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. (2018).

Sources

A Strategic Guide to Bioisosteric Replacement in Drug Discovery: A Case Study on 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the iterative process of lead optimization is paramount to the successful development of novel therapeutics. A cornerstone of this process is the strategic application of bioisosteric replacement, a technique that involves substituting a functional group within a lead compound with another group that possesses similar physicochemical or topological properties.[1][2] This approach aims to enhance a molecule's biological activity, improve its pharmacokinetic profile, and/or mitigate toxicity.[3] This guide provides an in-depth, comparative analysis of potential bioisosteric replacements for the hypothetical, yet chemically pertinent, lead compound 2-Chloro-5-(cyclopropylmethoxy)pyrimidine .

This molecule serves as an excellent scaffold for exploring bioisosteric modifications due to its distinct functional moieties: a reactive 2-chloro substituent on a pyrimidine core, and a 5-cyclopropylmethoxy group, each presenting unique opportunities for optimization. Pyrimidine derivatives are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[4]

This guide will delve into the rationale behind various bioisosteric replacements for each component of our lead compound. We will present hypothetical, yet scientifically grounded, comparative data to illustrate the potential outcomes of these modifications on key drug-like properties. Furthermore, detailed experimental protocols for the synthesis of these analogs and the evaluation of their performance are provided to empower researchers in their own drug discovery endeavors.

I. Bioisosteric Replacement Strategies for the 2-Chloro Substituent

The 2-chloro position on the pyrimidine ring is a common starting point for chemical modification, often serving as a handle for nucleophilic substitution reactions.[5] However, the chloro group itself contributes to the overall electronic and steric properties of the molecule, and its replacement with various bioisosteres can profoundly impact biological activity and metabolic stability.

Rationale for Replacement

The primary motivations for replacing the 2-chloro group include:

  • Modulating Reactivity and Target Engagement: The reactivity of the C-Cl bond can be exploited for covalent inhibition or tuned to optimize non-covalent interactions with a biological target.

  • Improving Metabolic Stability: Halogenated aromatic rings can be susceptible to metabolic defluorination or oxidative metabolism. Replacing the chloro group can block these metabolic pathways.

  • Enhancing Potency and Selectivity: Subtle changes in size, electronics, and hydrogen bonding capacity at this position can lead to improved interactions with the target protein.

  • Altering Physicochemical Properties: Different substituents can impact solubility, lipophilicity, and other properties that influence oral bioavailability.

Comparative Analysis of 2-Chloro Bioisosteres

The following table presents a hypothetical comparison of various bioisosteres for the 2-chloro group on our lead scaffold. The data is illustrative and based on general trends observed in medicinal chemistry.

Compound Bioisosteric Replacement Hypothetical IC50 (nM) Metabolic Stability (t1/2 in hepatocytes, min) Kinetic Solubility (µg/mL) Rationale for Improvement/Change
Lead Compound 2-Chloro503015Baseline
Analog 1 2-Fluoro754520Increased C-F bond strength can improve metabolic stability. Smaller size may alter binding.[6]
Analog 2 2-Methyl402010Can improve potency through favorable hydrophobic interactions, but may be susceptible to oxidation.
Analog 3 2-Cyano605525Acts as a hydrogen bond acceptor and can improve metabolic stability.[7]
Analog 4 2-Trifluoromethyl100905Electron-withdrawing nature can alter pKa and binding. Generally increases metabolic stability but can decrease solubility.

Logical Relationship of 2-Chloro Bioisosteric Replacement

Lead 2-Chloro (Lead) Fluoro 2-Fluoro Lead->Fluoro Improve Stability Methyl 2-Methyl Lead->Methyl Improve Potency Cyano 2-Cyano Lead->Cyano Improve Stability & H-Bonding Trifluoromethyl 2-Trifluoromethyl Lead->Trifluoromethyl Drastic Stability Increase

Caption: Bioisosteric replacements for the 2-chloro group.

II. Bioisosteric Replacement Strategies for the 5-Cyclopropylmethoxy Group

The 5-cyclopropylmethoxy group offers a unique combination of lipophilicity, rigidity, and potential metabolic stability. The cyclopropyl ring is a well-established bioisostere for alkenes and can impart favorable conformational constraints.[8][9]

Rationale for Replacement

Key reasons to explore bioisosteres for the cyclopropylmethoxy moiety include:

  • Fine-tuning Lipophilicity and Solubility: While offering some benefits, this group contributes to the overall lipophilicity. Replacing it with more polar isosteres can improve aqueous solubility.

  • Exploring Alternative Conformations: The rigid cyclopropyl group locks the substituent in a specific orientation. More flexible or differently shaped groups could lead to improved binding.

  • Improving Metabolic Stability: The ether linkage can be a site of metabolism (O-dealkylation). Introducing groups more resistant to metabolism can enhance drug half-life.

  • Introducing Novel Interactions: Replacing this group can introduce new hydrogen bond donors or acceptors, or different van der Waals contacts with the target.

Comparative Analysis of 5-Cyclopropylmethoxy Bioisosteres

The following table provides a hypothetical comparison of bioisosteres for the 5-cyclopropylmethoxy group.

Compound Bioisosteric Replacement Hypothetical IC50 (nM) Metabolic Stability (t1/2 in hepatocytes, min) Kinetic Solubility (µg/mL) Rationale for Improvement/Change
Lead Compound 5-(Cyclopropylmethoxy)503015Baseline
Analog 5 5-Isopropoxy652518A more common and flexible alkyl ether, may have slightly different binding and metabolic profile.
Analog 6 5-(Oxetan-3-yloxy)457040The oxetane ring is a polar surrogate for gem-dimethyl and can improve solubility and metabolic stability.[10][11]
Analog 7 5-(Trifluoromethoxy)901208Significantly increases metabolic stability and alters electronics, but often reduces solubility.
Analog 8 5-Cyclopropoxy553512Direct attachment of the cyclopropyl ring to the oxygen may alter conformation and stability.

Logical Relationship of 5-Cyclopropylmethoxy Bioisosteric Replacement

Lead 5-Cyclopropylmethoxy (Lead) Isopropoxy 5-Isopropoxy Lead->Isopropoxy Increase Flexibility Oxetanyloxy 5-(Oxetan-3-yloxy) Lead->Oxetanyloxy Improve Solubility & Stability Trifluoromethoxy 5-(Trifluoromethoxy) Lead->Trifluoromethoxy Maximize Stability Cyclopropoxy 5-Cyclopropoxy Lead->Cyclopropoxy Alter Conformation

Caption: Bioisosteric replacements for the 5-cyclopropylmethoxy group.

III. Bioisosteric Replacement of the Pyrimidine Core

While less common than peripheral modifications, replacement of the core heterocyclic scaffold can lead to significant breakthroughs in lead optimization, potentially unlocking entirely new intellectual property space.

Rationale for Replacement

The pyrimidine core can be replaced to:

  • Modulate Physicochemical Properties: Different heterocycles have distinct pKa values, dipole moments, and solubility characteristics.

  • Alter Target Interactions: The arrangement of nitrogen atoms in the ring dictates its hydrogen bonding capabilities and overall electronic nature, influencing how it interacts with the target.[7]

  • Escape Patent Space: Creating a novel core scaffold is a key strategy for developing new chemical entities with strong intellectual property protection.

  • Improve ADME Properties: The core heterocycle can significantly influence metabolic fate and transporter interactions.

Comparative Analysis of Pyrimidine Core Bioisosteres

The following table presents a hypothetical comparison of different heterocyclic cores.

Compound Bioisosteric Replacement Hypothetical IC50 (nM) Metabolic Stability (t1/2 in hepatocytes, min) Kinetic Solubility (µg/mL) Rationale for Improvement/Change
Lead Compound Pyrimidine503015Baseline
Analog 9 Pyridine802520Removal of one nitrogen atom can decrease polarity and alter hydrogen bonding patterns.[7]
Analog 10 Pyridazine1204025The adjacent nitrogen atoms create a different dipole moment and hydrogen bonding profile, potentially impacting target binding and solubility.[12][13]

IV. Experimental Protocols

To validate the hypothetical improvements suggested by bioisosteric replacement, rigorous experimental evaluation is necessary. The following are detailed, step-by-step methodologies for key experiments.

A. Synthesis of 5-Alkoxy Pyrimidine Analogs

A general synthetic route to access 5-alkoxy pyrimidine analogs is outlined below. This can be adapted for the synthesis of various analogs.[14]

Experimental Workflow for Synthesis

Start 2,4-dichloro-5-hydroxypyrimidine Step1 Williamson Ether Synthesis (Alkylation of the hydroxyl group) Start->Step1 Step2 Selective reduction of the 4-chloro group Step1->Step2 Product 2-Chloro-5-alkoxypyrimidine Analog Step2->Product

Caption: General synthetic workflow for 5-alkoxy pyrimidine analogs.

Step-by-Step Protocol:

  • Alkylation: To a solution of 2,4-dichloro-5-hydroxypyrimidine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (e.g., isopropyl bromide for Analog 5) (1.2 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Selective Reduction: The resulting 2,4-dichloro-5-alkoxypyrimidine is then subjected to a selective reduction of the more reactive 4-chloro group. This can be achieved using various methods, such as catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Purify the final product by column chromatography on silica gel to obtain the desired 2-chloro-5-alkoxypyrimidine analog.

B. In Vitro Kinase Activity Assay

This protocol describes a common luminescence-based assay to determine the IC50 of the synthesized compounds against a target kinase.[2][15]

Experimental Workflow for Kinase Assay

Prep Prepare serial dilutions of test compounds Incubate Incubate kinase, substrate, and compound Prep->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction and detect ADP (luminescence) Initiate->Stop Analyze Analyze data to determine IC50 Stop->Analyze

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase enzyme and substrate to each well.

  • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based detection.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Metabolic Stability Assay in Human Hepatocytes

This assay assesses the metabolic stability of a compound by measuring its disappearance over time when incubated with hepatocytes.[4][16]

Step-by-Step Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and resuspend them in incubation medium to a final concentration of 0.5 x 106 viable cells/mL.

  • Incubation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

  • Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.

D. Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[1][17]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow the compound to dissolve and reach equilibrium.

  • Separation: Separate any undissolved precipitate by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing to a standard curve.

V. Conclusion

The strategic application of bioisosteric replacement is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. As demonstrated with the hypothetical case study of this compound, thoughtful modifications to different parts of a molecule can lead to significant improvements in potency, metabolic stability, and solubility. The comparative data, while illustrative, highlights the potential trade-offs and synergistic effects that can arise from these changes. The provided experimental protocols offer a robust framework for the synthesis and evaluation of such analogs, enabling researchers to make data-driven decisions in their drug discovery programs. Ultimately, a deep understanding of the principles of bioisosterism, coupled with rigorous experimental validation, is critical for the successful development of new and effective medicines.

VI. References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Graul, A. I., et al. (2003). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 11(15), 3287-3302. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 326-347. Retrieved from [Link]

  • Wikipedia. (2023). Cyclopropanation. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(15), 5894. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1056. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 51-60. Retrieved from [Link]

  • Synfacts. (2009). Synthesis of 5-Alkoxy Pyrimidines via Enamides. Synfacts, 2009(08), 0835. Retrieved from [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors. (2022). Journal of Medicinal Chemistry, 65(1), 186-206. Retrieved from [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(5), 1163-1198. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14. Retrieved from [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (2019). ChemRxiv. Retrieved from [Link]

  • Zhou, Q., & Dykstra, K. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(58), 15569-15579. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55628. Retrieved from [Link]

  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. Retrieved from [Link]

  • Commonly used methods for cyclopropanation reactions. (2022). ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Retrieved from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). Molecules, 28(15), 5894. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Pyridine-to-pyridazine skeletal editing. (2024). ChemRxiv. Retrieved from [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry, 12(10), 1735-1743. Retrieved from [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Synthesis, 45(07), 925-930. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Retrieved from [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2016). ACS Medicinal Chemistry Letters, 7(11), 1034-1039. Retrieved from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2011). Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(7), 1221-1241. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, 2-Chloro-5-(cyclopropylmethoxy)pyrimidine demands meticulous handling, not only during its use but, critically, through its entire lifecycle to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated heterocyclic compound. Our approach is grounded in the principles of chemical causality and institutional safety, ensuring that every step mitigates risk for both the researcher and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound, with CAS Number 169677-66-1, is a halogenated organic compound.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural similarity to other chlorinated pyrimidines allows us to extrapolate a reliable hazard profile. Compounds like 2-Chloro-5-methylpyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine are known to be harmful if swallowed or inhaled and cause serious skin and eye irritation.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance.

The core principle behind its stringent disposal protocol is its classification as a halogenated organic compound .[4][5] Halogenated wastes must be segregated from non-halogenated streams primarily because their incineration requires specific conditions (higher temperatures and "scrubbers") to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[6][7] Improper disposal can lead to the formation of persistent and toxic environmental pollutants.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassificationGHS Pictogram(s)Signal WordPrecautionary Statements (Anticipated)
Acute Toxicity, OralцентреWarning P264: Wash hands thoroughly after handling.[2][3]
Skin IrritationцентреWarning P280: Wear protective gloves/protective clothing.[2][8]
Eye IrritationцентреWarning P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
Specific Target Organ ToxicityцентреWarning P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

Essential PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[9]

  • Hand Protection: Use nitrile rubber gloves. Given that nitrile gloves can have poor compatibility with some halogenated solvents, consider double-gloving for transfers of larger quantities.[5] Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of splash, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: Not typically required when work is performed in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[9]

Waste Segregation and Collection Protocol: A Self-Validating System

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error. The following protocol ensures a validated system for waste collection.

Step-by-Step Waste Collection Methodology:

  • Container Selection: Obtain a dedicated, leak-proof, and clearly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be chemically compatible (e.g., polyethylene) with halogenated organic compounds.[5]

  • Labeling: Before adding any waste, label the container with the words "Hazardous Waste - Halogenated Organics ".[4][10] List the full chemical name: "This compound ". Do not use abbreviations.[10]

  • Waste Collection:

    • Neat Compound: Scrape any excess solid material directly into the waste container using a dedicated spatula.

    • Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, weigh boats, and wipes directly into the solid halogenated waste container.

    • Glassware Decontamination: Rinse all contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside a fume hood.[4] This rinsate is now considered halogenated hazardous waste and MUST be collected in a designated liquid halogenated waste container.[4]

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][8] Store it in a designated and secured satellite accumulation area within the laboratory.[4][5]

  • Final Disposal: Once the container is full, follow your institutional procedures to schedule a pickup by the EHS department. They will manage the final disposal process, which for this chemical class is typically high-temperature incineration.[6][11]

Accidental Spill and Decontamination Procedure

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with a chemical absorbent material like diatomite or universal binders.[3] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbent material and spilled compound into a designated bag or container.

  • Label as Waste: Seal the container and label it clearly as "Hazardous Waste - Spill Debris containing this compound ".

  • Final Decontamination: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol).[3] The cloth must also be disposed of as halogenated hazardous waste.

  • Seek Assistance: For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[7]

The Disposal Pathway: A Logical Workflow

The entire disposal process can be visualized as a clear, logical workflow, ensuring every step is accounted for from the moment waste is generated to its final destruction.

DisposalWorkflow A Waste Generation (Reaction Residue, Contaminated PPE, Rinsate) B Is the waste halogenated? (Contains C-Cl bond) A->B C Segregate into HALOGENATED WASTE Container B->C Yes D Segregate into NON-HALOGENATED WASTE Container B->D No E Securely Cap & Label Container 'Hazardous Waste' + Full Chemical Name(s) C->E F Store in Designated Satellite Accumulation Area E->F G Schedule Pickup by Institutional EHS F->G H Final Disposal via Approved Vendor (High-Temperature Incineration) G->H

Caption: Disposal decision workflow for laboratory chemical waste.

Final Disposal Method: The Scientific Rationale for Incineration

The recommended and, in most jurisdictions, required method for disposing of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[11] The U.S. Environmental Protection Agency (EPA) has long recognized incineration as the most effective technology for the destruction of organochlorine wastes, such as certain pesticides and chlorinated hydrocarbons.[11][12]

The scientific rationale is based on the thermal decomposition of the molecule. Incineration at temperatures typically exceeding 850°C in an oxygen-rich environment breaks the stable carbon-chlorine bonds. The resulting chlorine atoms are converted into hydrogen chloride (HCl). To prevent the release of this corrosive and toxic gas into the atmosphere, industrial incinerators are equipped with "scrubbers" or flue-gas treatment systems that neutralize the HCl, typically with a caustic solution. This complete destruction and neutralization process is the most environmentally sound method for preventing the release of persistent halogenated compounds.[13]

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Halogenated Solvents Safety Procedures.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • This compound. ChemUniverse. [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-5-(cyclopropylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 2-Chloro-5-(cyclopropylmethoxy)pyrimidine. In drug discovery and development, the integrity of your research and the safety of your team are paramount. This guide moves beyond a simple checklist, providing a framework of deep operational knowledge built on established safety principles. Our goal is to empower you with the understanding to not only follow procedures but to comprehend the causality behind them, ensuring a self-validating system of safety in your laboratory.

While specific toxicological data for this compound is limited, its chemical structure—a chlorinated pyrimidine—necessitates cautious handling based on data from analogous compounds. Similar chlorinated heterocyclic compounds are known to be irritants and potentially harmful if exposure occurs.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended; it is essential.

Hazard Assessment: Understanding the Risks

Based on the analysis of related chemical structures, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1][2]

  • A cause of skin irritation or severe skin burns. [1][2]

  • A cause of serious eye irritation or damage. [1][2][3]

  • A cause of respiratory tract irritation upon inhalation of dust or aerosols. [1]

During combustion, it may also decompose to release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is mandatory to create a reliable barrier between you and the chemical agent.[6] The following table summarizes the required equipment, specifications, and the rationale for its use.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required when there is a risk of splashing.[7][8]Protects eyes from direct contact with dust, aerosols, or splashes, which can cause serious damage.[3] The face shield provides a secondary barrier for the entire face.
Hand Protection Disposable, powder-free nitrile gloves. Consider double-gloving for extended handling.[6][7][8]Nitrile offers good resistance to a broad range of chemicals.[6] Gloves must be inspected for tears before use and changed immediately upon contamination. Double-gloving minimizes risk if the outer glove is breached.[8]
Body Protection A chemical-resistant or flame-retardant laboratory coat with long sleeves and tight-fitting cuffs.[6][7]Protects skin and personal clothing from contamination. A fully buttoned coat with cuffed sleeves ensures maximum coverage and prevents accidental contact.[6]
Respiratory Protection All handling must occur in a certified chemical fume hood.[6] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge and P95 particulate filter is necessary.[6]This is the most critical engineering control to prevent inhalation of potentially harmful dust or aerosols.[9] A fume hood provides primary containment and user protection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk.

1. Preparation and Engineering Controls:

  • Designated Area: All work involving this compound must be conducted within a certified and properly functioning chemical fume hood.[6][8]

  • Pre-Operational Check: Before starting, ensure the fume hood sash is at the appropriate height and the airflow is optimal.

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, weigh paper, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

2. Handling the Compound:

  • Donning PPE: Put on your PPE in the correct order: lab coat, safety goggles (and face shield if needed), and finally, gloves.

  • Weighing and Transfer: Handle the solid compound carefully to prevent the formation of dust. Use a micro-spatula for transfers. If possible, weigh the material directly into the reaction vessel.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Perform all transfers and additions slowly and carefully within the fume hood.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

3. Doffing PPE:

  • Remove PPE in an order that minimizes cross-contamination: remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][6]

Emergency Procedures: Spill and Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[1] Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Managing Halogenated Waste

As a chlorinated compound, this compound waste must be segregated as halogenated organic waste .[11][12] Improper disposal can lead to environmental harm and significantly increase disposal costs.

  • Solid Waste: All disposable items contaminated with the compound, including gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."[6]

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste."[11][13]

  • Do NOT mix halogenated waste with non-halogenated solvent waste.[11] This is critical for proper disposal and recycling streams.

  • Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS office for guidance.[14]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound from preparation to final disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep Verify Fume Hood Function Gather All Materials don_ppe Don Full PPE Ensemble (Coat, Goggles, Gloves) prep->don_ppe handle Perform All Manipulations (Weighing, Transfers, Reactions) Inside Fume Hood don_ppe->handle decon Decontaminate Surfaces & Glassware handle->decon waste Segregate Halogenated Waste (Solid & Liquid) decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

By integrating these safety protocols and understanding the principles behind them, you can ensure a secure laboratory environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine. MedchemExpress.com.
  • SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-chloropyrimidine. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Personal protective equipment for handling 3-Chloroc
  • 2-Chloro-5-methoxypyrimidine 97. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-chloro-5-(chloroMethyl)pyriMidine. ECHEMI.
  • SAFETY DATA SHEET for 2-Chloro-5-propylpyrimidine. Fisher Scientific.
  • Material Safety Data Sheet for 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Hazardous Waste Reduction. Environmental Health and Safety, University of California, Riverside.
  • Halogen
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Chemical and Hazardous Waste Guide. University of Oslo.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.